molecular formula C7H13NO2 B3028676 (1R,2R)-2-Aminocyclohexanecarboxylic Acid CAS No. 26685-83-6

(1R,2R)-2-Aminocyclohexanecarboxylic Acid

Cat. No.: B3028676
CAS No.: 26685-83-6
M. Wt: 143.18 g/mol
InChI Key: USQHEVWOPJDAAX-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Aminocyclohexanecarboxylic Acid (CAS RN: 26685-83-6) is a chiral, alicyclic β-amino acid that serves as a valuable building block in organic synthesis and pharmaceutical research . This compound is characterized by its specific rotation, typically around -77° (C=1 in Water), and appears as a white to light yellow powder or crystal . Its primary research application is as a sophisticated synthetic intermediate for the construction of more complex molecules . Alicyclic β-amino acids of this type are recognized for their significant pharmacological potential and are frequently employed as key precursors in the synthesis of pharmaceutically relevant products, including novel peptides, heterocycles, and foldamers . The well-defined (1R,2R) stereochemistry is particularly crucial for imparting specific three-dimensional structure and biological activity to the final compounds, making it a critical reagent in the development of potential therapeutic agents . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQHEVWOPJDAAX-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5691-19-0, 26685-83-6
Record name trans-2-Aminocyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5691-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-Aminocyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26685-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2-Aminocyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005691190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R)-2-Aminocyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Stereochemistry in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the precise three-dimensional arrangement of atoms within a molecule is not merely a matter of academic curiosity; it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images or enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. (1R,2R)-2-Aminocyclohexanecarboxylic acid, a conformationally constrained β-amino acid, represents a pivotal chiral building block. Its rigid cyclohexane backbone allows for the construction of peptides and peptidomimetics with well-defined secondary structures, making it an invaluable scaffold for targeting protein-protein interactions and designing potent enzyme inhibitors. This guide provides an in-depth exploration of the primary synthetic methodologies for obtaining this crucial molecule in its enantiomerically pure form, tailored for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantiopure this compound

The synthesis of a single enantiomer of a chiral compound presents a significant challenge. The primary strategies to obtain enantiomerically pure this compound can be broadly categorized into three main approaches:

  • Asymmetric Synthesis: This "chiral-by-design" approach utilizes chiral catalysts or auxiliaries to directly guide the formation of the desired (1R,2R) stereoisomer from a prochiral starting material. This is often the most elegant and efficient strategy in terms of atom economy.

  • Classical Resolution: This traditional yet robust method involves the synthesis of a racemic mixture (an equal mixture of both enantiomers) of the target molecule, followed by separation of the desired enantiomer. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which possess different physical properties and can be separated by techniques such as fractional crystallization.

  • Enzymatic Resolution: A powerful and "green" alternative to classical resolution, this method employs enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. Lipases are commonly used for this purpose in a process known as kinetic resolution.

The choice of strategy depends on various factors including the desired scale of synthesis, cost of reagents and catalysts, and the available laboratory equipment and expertise.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers the most direct route to the target molecule, avoiding the need to synthesize and then discard the unwanted enantiomer. A prominent and well-documented strategy involves the use of a chiral auxiliary to direct a stereoselective reduction.

Chiral Auxiliary-Mediated Synthesis

This method relies on temporarily attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs subsequent chemical transformations to occur on one face of the molecule, leading to the desired stereochemistry in the product. A well-established procedure, while detailed for the (1S,2S)-enantiomer, provides a clear roadmap that can be adapted to synthesize the (1R,2R)-enantiomer by starting with the enantiomer of the chiral building block.[1]

The core of this strategy is the highly stereoselective alkali metal in ammonia reduction (a Birch reduction) of a chiral pyrrolobenzodiazepine-5,11-dione, which is constructed from a derivative of L-proline (for the (1S,2S)-product) or D-proline (for the (1R,2R)-product).[1]

Conceptual Workflow:

cluster_0 Chiral Auxiliary Approach A Chiral Pyrrolobenzodiazepine (from D-Proline) B Stereoselective Birch Reduction A->B Li, NH3 C Hydrolysis & Protection B->C H2SO4 (aq) D N-Tosyl-(1R,2R)-Product C->D TsCl, Et3N E Deprotection D->E Acid Hydrolysis F This compound E->F

Figure 1: Workflow for chiral auxiliary-mediated synthesis.

Mechanism of Stereocontrol: The stereochemical outcome is determined during the Birch reduction. The chiral proline-derived portion of the pyrrolobenzodiazepine molecule effectively shields one face of the aromatic ring system from the approach of the solvated electrons and subsequent protonation, leading to the formation of the cyclohexadiene intermediate with a defined stereochemistry. Subsequent hydrogenation of the remaining double bonds and hydrolysis of the auxiliary yields the trans-amino acid derivative.

Detailed Experimental Protocol (Adapted for 1R,2R):

This protocol is adapted from a validated procedure for the (1S,2S)-enantiomer.[1]

  • Synthesis of the Chiral Precursor: Begin with the synthesis of the corresponding (5aR,9aR,11aR)-Perhydro-5H-pyrrolo[2,1-c][2][3]benzodiazepine-5,11-dione from D-proline.

  • Stereoselective Reduction: In a flask equipped for low-temperature reactions, dissolve the chiral precursor in anhydrous THF and liquid ammonia at -78 °C. Add small pieces of lithium metal until a persistent blue color is observed. Stir the reaction for several hours, then quench with a proton source (e.g., isopropanol).

  • Methanolysis and Amine Formation: After workup, treat the reduced product with concentrated sulfuric acid in methanol under reflux to open the lactam rings and form the methyl ester of the amino acid.[1]

  • N-Tosylation: The crude amine is then protected with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine in THF to yield the N-tosylated product.[1]

  • Hydrolysis and Isolation: The final step involves hydrolysis of the ester and amide functionalities using 6 M sulfuric acid at reflux. After extraction and purification, the (1R,2R)-2-(N-Tosylamino)cyclohexanecarboxylic acid is obtained. The tosyl group can be removed under harsh conditions if the free amino acid is required.

Asymmetric Hydrogenation

Modern asymmetric catalysis provides powerful alternatives. The asymmetric hydrogenation of a suitable prochiral enamine or β-enamino ester is a highly attractive, atom-economical route.[3][4] This approach utilizes a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands, to deliver hydrogen across the double bond from a specific face.

Conceptual Workflow:

cluster_1 Asymmetric Hydrogenation A Cyclic β-Enamino Ester B Asymmetric Hydrogenation A->B H2, Chiral Rh/Ru Catalyst C N-Acyl-(1R,2R)-Product B->C D Hydrolysis C->D Acid or Base E This compound D->E

Figure 2: Workflow for asymmetric hydrogenation.

Mechanism of Stereocontrol: The prochiral β-enamino ester coordinates to the chiral metal catalyst. The chiral ligand environment creates a steric and electronic bias, forcing the substrate to adopt a specific orientation. The hydrogen molecule then adds to the coordinated double bond from the less hindered face, establishing the two new stereocenters with high diastereoselectivity and enantioselectivity.[2][5]

Classical Resolution: The Power of Diastereomeric Separation

Classical resolution remains a widely used and reliable method, particularly for large-scale synthesis where the cost of chiral catalysts or auxiliaries may be prohibitive. The strategy involves reacting the racemic trans-2-aminocyclohexanecarboxylic acid, typically after N-protection (e.g., as the N-benzoyl derivative), with a readily available, enantiomerically pure natural product, such as an alkaloid (e.g., brucine, cinchonidine) or tartaric acid.[6]

This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.

Conceptual Workflow:

cluster_2 Classical Resolution A Racemic N-Benzoyl- trans-2-Aminocyclohexanecarboxylic Acid B Add Chiral Resolving Agent (e.g., (-)-Brucine) A->B C Diastereomeric Salt Mixture: ((1R,2R)-Acid • (-)-Brucine) ((1S,2S)-Acid • (-)-Brucine) B->C D Fractional Crystallization C->D E Less Soluble Salt (e.g., (1R,2R)-Acid • (-)-Brucine) D->E F More Soluble Salt (in mother liquor) D->F G Acidification E->G HCl (aq) H Enantiopure N-Benzoyl- (1R,2R)-Product G->H

Figure 3: Workflow for classical resolution via diastereomeric salts.

Detailed Experimental Protocol (Conceptual):

  • Preparation of Racemic N-Benzoyl Derivative: Synthesize racemic trans-2-aminocyclohexanecarboxylic acid and protect the amino group with benzoyl chloride under Schotten-Baumann conditions.

  • Salt Formation: Dissolve the racemic N-benzoyl acid in a suitable hot solvent (e.g., ethanol, acetone, or a mixture). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (-)-brucine) in the same hot solvent.

  • Fractional Crystallization: Combine the two solutions. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize due to its lower solubility.

  • Isolation and Purification: Collect the crystals by filtration. The optical purity of the crystallized salt can be enhanced by recrystallization from the same solvent.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and the resolving agent, breaking the salt.

  • Extraction and Deprotection: Extract the N-benzoyl amino acid into an organic solvent. The benzoyl group can then be removed by acid hydrolysis to yield the final enantiomerically pure this compound.

Enzymatic Kinetic Resolution: A Green and Selective Approach

Enzymatic kinetic resolution (EKR) is a highly efficient method that leverages the stereoselectivity of enzymes. In this process, an enzyme catalyzes a reaction on a racemic starting material, but reacts at a much faster rate with one enantiomer than the other. This results in a mixture of the unreacted starting material (enriched in the slower-reacting enantiomer) and the product (derived from the faster-reacting enantiomer).

For the synthesis of this compound, a common strategy is the lipase-catalyzed resolution of a racemic ester derivative. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective at catalyzing the hydrolysis or acylation of esters with high enantioselectivity.[7][8]

Conceptual Workflow (via Hydrolysis):

cluster_3 Enzymatic Kinetic Resolution A Racemic Ester of trans-2-Aminocyclohexanecarboxylic Acid B Lipase (e.g., CALB) H2O, Buffer A->B C Reaction Mixture at ~50% Conversion B->C D Separation C->D E (1R,2R)-Ester (Unreacted) D->E F (1S,2S)-Acid (Product) D->F G Hydrolysis E->G Acid or Base H This compound G->H

Figure 4: Workflow for enzymatic kinetic resolution.

Mechanism of Selectivity: The active site of a lipase is a chiral environment. The two enantiomers of the racemic ester bind to the active site differently. For one enantiomer (the "matched" substrate), the ester group is positioned optimally for catalysis by the enzyme's active site residues (e.g., the catalytic triad of serine, histidine, and aspartate). The other enantiomer (the "mismatched" substrate) binds in a non-productive or less favorable orientation, leading to a much slower rate of reaction. The key is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the product.

Detailed Experimental Protocol (Conceptual):

  • Substrate Preparation: Synthesize the racemic methyl or ethyl ester of N-protected (e.g., N-Boc) trans-2-aminocyclohexanecarboxylic acid.

  • Enzymatic Reaction: Suspend the racemic ester in a buffered aqueous solution or a biphasic system. Add the lipase, often in an immobilized form (e.g., Novozym 435) for easier recovery and reuse.[8]

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle stirring. Monitor the progress of the reaction by techniques such as chiral HPLC or by monitoring the consumption of base (if hydrolysis is performed without a buffer).

  • Workup at 50% Conversion: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

  • Separation: Separate the unreacted ester from the product acid. This is typically straightforward due to their different solubilities. The acid can be extracted into a basic aqueous phase, leaving the ester in the organic phase.

  • Hydrolysis: The recovered, enantiomerically enriched ester (e.g., the (1R,2R)-ester) is then hydrolyzed under standard acidic or basic conditions to yield the target this compound.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthetic route is a critical decision in any drug development program. The following table provides a comparative summary of the key performance indicators for the discussed methodologies.

Parameter Asymmetric Synthesis (Chiral Auxiliary) Classical Resolution Enzymatic Kinetic Resolution Asymmetric Synthesis (Catalytic)
Theoretical Max. Yield 100%50%50%100%
Typical Enantiomeric Excess (ee) >98%>99% (after recrystallization)>99%90% to >99%[9]
Key Reagents Chiral auxiliary (e.g., D-proline), stoichiometric reducing agentsRacemic acid, chiral resolving agent (e.g., brucine)Racemic ester, lipaseProchiral substrate, chiral catalyst (e.g., Rh-phosphine complex)
Scalability Moderate; stoichiometry of auxiliary can be costly.High; well-suited for large-scale production.High; enzymes are efficient catalysts.High; low catalyst loadings are effective.
"Green" Chemistry Aspects Use of stoichiometric, often hazardous reagents (e.g., Li/NH3).Often requires multiple crystallization steps, leading to high solvent usage.Biodegradable catalysts (enzymes), mild conditions (aqueous media, low T).Low catalyst waste, high atom economy.
Primary Advantage Direct access to the desired enantiomer in high purity.Methodologically simple and robust, uses inexpensive reagents.High selectivity, mild reaction conditions, reusable catalyst.Most atom-economical, high throughput potential.
Primary Disadvantage Cost and recovery of the chiral auxiliary.Theoretical yield is capped at 50%; often iterative.Theoretical yield is capped at 50%; requires screening for a suitable enzyme.High initial cost of chiral ligands and catalysts.

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound is a well-addressed challenge in organic chemistry, with several robust and effective methodologies available to the modern researcher. The choice between asymmetric synthesis, classical resolution, and enzymatic resolution will ultimately be guided by the specific requirements of the project, including scale, cost, time, and available resources.

  • Chiral auxiliary-based asymmetric synthesis offers an elegant and direct path with excellent stereocontrol, as demonstrated by established literature procedures.[1]

  • Classical resolution remains a powerful and scalable option, valued for its simplicity and the low cost of resolving agents.

  • Enzymatic resolution stands out for its environmental compatibility and exceptional selectivity, aligning well with the principles of green chemistry.[7]

  • Catalytic asymmetric hydrogenation represents the cutting edge, offering the most efficient and atom-economical route, and will likely become the method of choice as the cost and availability of effective chiral catalysts continue to improve.[3][5]

Looking forward, the development of novel, more active, and less expensive chiral catalysts for asymmetric hydrogenation and other transformations will continue to enhance the accessibility of this and other vital chiral building blocks. Furthermore, the application of continuous flow technologies to these synthetic routes promises to improve safety, efficiency, and scalability, further empowering chemists in the quest for new and improved therapeutics.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. (2019). ACS Omega. Retrieved from [Link]

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. (2004). ResearchGate. Retrieved from [Link]

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Enantioselective Synthesis of Beta-Amino Acids. (n.d.). Wiley Online Library.
  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Retrieved from [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • An Efficient Synthesis of Chiral Cyclic β-Amino Acids via Asymmetric Hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]

  • Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. (1999). PubMed. Retrieved from [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterific
  • Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. (2006). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Retrieved from [Link]

  • LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS. (n.d.). Organic Syntheses. Retrieved from [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). PubMed. Retrieved from [Link]

Sources

synthesis of enantiomerically pure (1R,2R)-2-aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Introduction

This compound is a conformationally constrained β-amino acid of significant interest in medicinal chemistry and materials science. Its rigid cyclic structure makes it a valuable building block for the synthesis of peptidomimetics, where it helps to induce stable secondary structures like helices in oligomers.[1] This property is crucial for designing enzyme inhibitors, novel therapeutics, and advanced polymers.[2] The synthesis of this compound in its enantiomerically pure trans-configuration, specifically the (1R,2R) isomer, presents a significant stereochemical challenge. This guide provides a detailed exploration of the primary synthetic strategies employed to achieve this, focusing on the underlying principles, detailed experimental protocols, and analytical validation. We will examine three core approaches: classical chiral resolution, modern asymmetric synthesis, and innovative enzymatic methods.

Strategy 1: Chiral Resolution of Racemic trans-2-Aminocyclohexanecarboxylic Acid

Chiral resolution is a foundational technique for separating a racemic mixture into its individual enantiomers.[3] The most common approach involves the use of an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.[3][4]

Causality and Experimental Choices

The success of this method hinges on the differential solubility of the two diastereomeric salts formed. The choice of resolving agent is critical and often determined empirically. Chiral acids like tartaric acid or mandelic acid are frequently used to resolve racemic bases (amines), while chiral bases like brucine or (R)-1-phenylethanamine are used for resolving racemic acids.[4] The solvent system for crystallization is equally important, as it directly influences the solubility difference between the diastereomers. The goal is to find conditions where one salt crystallizes preferentially, leaving the other dissolved in the mother liquor. While this method is robust, its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, as the other half is discarded unless a racemization and recycling protocol is implemented.[3]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol describes the resolution of racemic trans-2-aminocyclohexanecarboxylic acid using (R,R)-(+)-tartaric acid as the resolving agent.

  • Salt Formation:

    • In a 500 mL round-bottom flask, dissolve 10.0 g of racemic trans-2-aminocyclohexanecarboxylic acid in 200 mL of a 1:1 mixture of methanol and water, heating gently to facilitate dissolution.

    • In a separate beaker, dissolve an equimolar amount of (R,R)-(+)-tartaric acid in 100 mL of the same solvent mixture.

    • Slowly add the tartaric acid solution to the amino acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to promote crystallization.

  • Fractional Crystallization:

    • Collect the resulting crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

    • Concentrate the mother liquor to half its volume and cool again to obtain a second crop of crystals, which will be enriched in the other diastereomer.

    • The purity of the separated salts should be checked by measuring the specific optical rotation. Recrystallize the desired salt from the same solvent system until a constant rotation value is achieved, indicating diastereomeric purity.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in a minimal amount of deionized water.

    • Adjust the pH to the isoelectric point of the amino acid (approx. pH 6) by the slow addition of a base, such as 1 M sodium hydroxide, to precipitate the free amino acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the enantiomerically pure this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Workflow Diagram: Chiral Resolution

G racemate Racemic (±)-trans-2-amino- cyclohexanecarboxylic acid salts Mixture of Diastereomeric Salts ((1R,2R)-Salt & (1S,2S)-Salt) racemate->salts Reaction reagent (+)-Tartaric Acid (Chiral Resolving Agent) reagent->salts separation Fractional Crystallization salts->separation salt1 Less Soluble Salt (e.g., (1R,2R)-Salt) separation->salt1 Crystals salt2 More Soluble Salt (in Mother Liquor) separation->salt2 Solution base_treat1 Base Treatment (e.g., NaOH) salt1->base_treat1 base_treat2 Base Treatment salt2->base_treat2 product Enantiomerically Pure (1R,2R)-Isomer base_treat1->product other_enantiomer (1S,2S)-Isomer base_treat2->other_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Strategy 2: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral molecule directly from prochiral or achiral starting materials, thereby avoiding the 50% material loss inherent in classical resolution.[3] These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Method A: Stereoselective Conjugate Addition

One powerful approach involves the highly stereoselective conjugate addition of a homochiral lithium amide to a cyclohexene-derived α,β-unsaturated ester.[5] The chiral amide adds to the β-position of the double bond, creating two new stereocenters. The inherent chirality of the amide directs the approach to the substrate, leading to a high diastereoselectivity in the product.

  • Preparation of the Chiral Lithium Amide:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-benzyl-N-(α-methylbenzyl)amine in anhydrous tetrahydrofuran (THF) and cool to -78°C.

    • Add an equimolar amount of n-butyllithium dropwise, and stir the solution for 30 minutes to ensure complete formation of the lithium amide.

  • Conjugate Addition:

    • To the cold (-78°C) lithium amide solution, add a solution of tert-butyl 1-cyclohexene-1-carboxylate in anhydrous THF dropwise.

    • Stir the reaction mixture at -78°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Deprotection:

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting N-protected β-amino ester is then deprotected. The benzyl groups can be removed by catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst).

    • Finally, the tert-butyl ester is hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane to yield the target this compound.

G start Cyclohexene- carboxylate addition 1,4-Conjugate Addition (-78°C, THF) start->addition amide Homochiral Lithium Amide (e.g., from N-benzyl-N-α- methylbenzylamine) amide->addition intermediate Diastereomerically Enriched N-Protected Amino Ester addition->intermediate deprotect1 Debenzylation (H₂, Pd/C) intermediate->deprotect1 deprotect2 Ester Hydrolysis (TFA) deprotect1->deprotect2 product Enantiomerically Pure (1R,2R)-Isomer deprotect2->product

Caption: Asymmetric synthesis via stereoselective conjugate addition.

Strategy 3: Enzymatic and Biocatalytic Methods

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral compounds. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.

Method A: Enzymatic Reductive Amination

Enzymatic reductive amination is a cutting-edge technique for producing chiral amines. Imine Reductases (IREDs) or Transaminases, often enhanced through protein engineering, can catalyze the conversion of a prochiral ketone to a chiral amine with very high stereoselectivity.[6] By selecting or engineering the appropriate enzyme, it is possible to synthesize specific stereoisomers, including both cis and trans products, from the same starting material.[6]

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • Add 2-oxocyclohexanecarboxylic acid as the substrate.

    • Add an amine source, typically ammonia (e.g., ammonium chloride).

    • Add a cofactor regeneration system. For IREDs, this is typically NAD(P)H, which can be regenerated using a secondary enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose.

    • Initiate the reaction by adding the engineered imine reductase (IRED) enzyme, which has been selected for its ability to produce the (1R,2R) isomer.

  • Reaction and Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

    • Monitor the conversion of the keto acid and the formation of the amino acid product using HPLC.

  • Product Isolation:

    • Once the reaction is complete, terminate it by denaturing the enzymes (e.g., by heat or pH change).

    • Remove the denatured protein by centrifugation.

    • Isolate the product from the aqueous solution using ion-exchange chromatography. Elute the amino acid and concentrate the relevant fractions to obtain the pure (1R,2R)-product.

G substrate 2-Oxocyclohexane- carboxylic Acid enzyme_step Enzymatic Reductive Amination (Engineered IRED) substrate->enzyme_step reagents Ammonia Source (NH₃) Cofactor (NADPH) Cofactor Regeneration System reagents->enzyme_step product Enantiomerically Pure (1R,2R)-Isomer enzyme_step->product

Caption: Synthesis of (1R,2R)-ACHC via enzymatic reductive amination.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the chemical identity, and more importantly, the enantiomeric and diastereomeric purity of the final product.

ParameterMethodExpected Result
Identity & Purity ¹H and ¹³C NMR SpectroscopySpectra consistent with the structure of 2-aminocyclohexanecarboxylic acid.
Purity HPLC-MSSingle major peak corresponding to the mass of the target compound (143.19 g/mol ).[2]
Enantiomeric Purity Chiral HPLCSingle peak, indicating >99% enantiomeric excess (e.e.).
Stereochemical Identity Polarimetry (Specific Rotation)[α]D²⁰ = -79.0 to -74.0 (c=1, H₂O).[2]

Conclusion

The can be accomplished through several distinct strategies. Classical chiral resolution is a well-established but less atom-economical method. Asymmetric synthesis , particularly through stereoselective conjugate addition, offers a more efficient and direct route to the desired enantiomer. The most modern approach, biocatalysis , provides a highly selective, scalable, and sustainable manufacturing process. The choice of method depends on project-specific requirements, including scale, cost, available expertise, and the stringent purity demands of pharmaceutical and research applications.

References

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Retrieved from [Link]

  • ACS Publications. (n.d.). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

  • Scilit. (n.d.). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,2R)-2-Aminocyclohexanecarboxylic Acid (ACHC) is a non-proteinogenic, cyclic β-amino acid that has garnered significant interest within the pharmaceutical and materials science sectors. Its rigid, chiral cyclohexane backbone imposes distinct conformational constraints, making it a valuable building block for creating peptides and peptidomimetics with predictable and stable secondary structures, such as helices.[1] This guide provides a comprehensive analysis of the core physicochemical properties of the (1R,2R)-stereoisomer, offering foundational data and experimental insights for researchers engaged in drug development, asymmetric synthesis, and peptide chemistry. We will delve into its structural characteristics, spectroscopic profile, and key physical parameters, supported by validated experimental protocols.

Molecular Structure and Stereochemical Implications

The defining feature of this compound is the trans configuration of its amino and carboxylic acid functional groups on the cyclohexane ring. This specific stereochemistry is crucial as it dictates the molecule's three-dimensional shape and its subsequent behavior in larger molecular assemblies.

  • Chemical Structure: C₇H₁₃NO₂[2][3]

  • Molecular Weight: Approximately 143.19 g/mol [2][4]

  • CAS Number: 26685-83-6[2][3]

The trans arrangement minimizes steric hindrance between the two bulky functional groups, leading to a conformationally stable chair form. This inherent rigidity is exploited in the field of "foldamers," where β-amino acids like trans-ACHC are used to construct unnatural peptides that fold into specific, stable conformations, a critical aspect for designing enzyme inhibitors and other bioactive molecules.[1][2]

Caption: 2D structure of this compound.

Core Physicochemical Data

Precise physicochemical data is fundamental for applications ranging from reaction optimization to formulation development. The properties of (1R,2R)-ACHC are summarized below. This data is critical for predicting its behavior in various chemical environments.

PropertyValueSource(s)
Appearance White to light yellow powder or crystal[2][4][5]
Purity Typically ≥97.5%[2][5]
Melting Point 0°C (Predicted, likely a placeholder value)[3]
Specific Rotation [α]D²⁰ -74.0° to -79.0° (c=1, H₂O)[2][4][5]
Solubility Soluble in water[3]
pKa (Predicted) 3.77 ± 0.28[3]
Storage Temperature Room Temperature; keep sealed in a dry, dark place[3][4]

Note on Melting Point: The reported value of 0°C is likely a database placeholder and should be experimentally verified. For a crystalline solid of this nature, a melting point well above 100°C, likely with decomposition, would be expected.

Spectroscopic and Analytical Profile

A robust analytical workflow is essential for confirming the identity, purity, and stereochemistry of (1R,2R)-ACHC. The expected spectroscopic signatures are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of the key functional groups. Based on its structure, the following characteristic absorption bands are expected:

  • ~3200-3400 cm⁻¹: N-H stretching from the primary amine (can be broad).

  • ~3000 cm⁻¹ (very broad): O-H stretching from the carboxylic acid, often overlapping with C-H stretches.[6]

  • ~2850-3000 cm⁻¹: C-H stretching from the sp³ hybridized carbons of the cyclohexane ring.[6]

  • ~1700-1720 cm⁻¹: A strong C=O (carbonyl) stretch from the carboxylic acid.[6]

  • ~1450-1600 cm⁻¹: N-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for detailed structural elucidation.

  • ¹H NMR: The spectrum will be complex due to the cyclohexane ring protons. Key expected signals include a broad singlet for the carboxylic acid proton (highly dependent on solvent, often >10 ppm), signals for the two methine protons (CH-N and CH-COOH), and a series of multiplets for the eight methylene protons of the cyclohexane ring.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals: one for the carbonyl carbon (~175-185 ppm), two for the methine carbons, and four for the methylene carbons of the ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Enantiomeric purity is a critical quality attribute for any chiral compound used in pharmaceutical development. Chiral HPLC is the gold standard for this assessment. A variety of chiral stationary phases (CSPs), particularly those based on polysaccharides or macrocyclic glycopeptides, are effective for separating amino acid enantiomers.[7] The choice of mobile phase, often a mixture of hexane and an alcohol like isopropanol with an acidic or basic modifier, is crucial for achieving optimal resolution.[7]

Experimental Methodologies and Workflows

To ensure scientific integrity, all protocols must be self-validating. The following workflow and detailed procedures represent a standard approach for the comprehensive characterization of (1R,2R)-ACHC.

start Start: Receive Sample of This compound visual Step 1: Visual Inspection (Appearance, Color) start->visual ir Step 2: IR Spectroscopy (Functional Group Identity) visual->ir nmr Step 3: NMR Spectroscopy (Structural Confirmation) ir->nmr polarimetry Step 4: Polarimetry (Confirm Optical Activity & Direction) nmr->polarimetry hplc Step 5: Chiral HPLC (Determine Enantiomeric Purity) polarimetry->hplc end End: Fully Characterized Compound hplc->end

Caption: A logical workflow for the identity and purity verification of (1R,2R)-ACHC.

Protocol 1: Determination of Specific Rotation by Polarimetry

Objective: To measure the specific optical rotation, a fundamental property of a chiral substance, and confirm the enantiomeric form.

Causality: The specific rotation ([α]) is an intrinsic property that depends on the molecule's interaction with plane-polarized light. For (1R,2R)-ACHC, a negative rotation is expected, confirming its levorotatory nature.[2][5]

Methodology:

  • Preparation of Solution: Accurately weigh approximately 100 mg of (1R,2R)-ACHC and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is brought to volume. This creates a concentration (c) of approximately 1 g/100 mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank (deionized water) to set the zero point. Ensure the sodium D-line (589 nm) is used as the light source and the temperature is maintained at 20°C.

  • Measurement: Rinse and fill a 1-decimeter (l = 1 dm) polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). Take at least three independent readings and calculate the average.

  • Calculation: Calculate the specific rotation using the formula:

    • [α]D²⁰ = α / (l × c)

    • Where:

      • α = observed rotation in degrees

      • l = path length in decimeters (dm)

      • c = concentration in g/mL

Trustworthiness: This protocol is self-validating by comparing the experimentally determined value against the established literature range (-74.0° to -79.0°).[2][4][5] A result outside this range may indicate impurities or incorrect stereochemistry.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

Objective: To quantify the enantiomeric excess (e.e.) of the (1R,2R)-isomer relative to its (1S,2S)-enantiomer.

Causality: Chiral separations rely on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.[8] The differing stability of these complexes leads to different retention times, allowing for separation and quantification.

Methodology:

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as a Chiralpak AD or Chiralcel OD-H column, which are known for broad applicability to chiral amines and acids.[7]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and 2-propanol (e.g., 90:10 v/v). Since the analyte is an amino acid, add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and ensure consistent ionization of the functional groups.[7]

  • Sample Preparation: Prepare a sample solution of (1R,2R)-ACHC at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run a standard of the racemate (a 1:1 mixture of (1R,2R) and (1S,2S) isomers) to determine the retention times of both enantiomers.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula:

      • % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] × 100

      • Where Area₁ is the peak area of the major enantiomer ((1R,2R)-ACHC) and Area₂ is the peak area of the minor enantiomer.

Trustworthiness: The method is validated by the successful resolution of the racemic standard. The calculated % e.e. provides a quantitative measure of purity that is essential for regulatory and quality control purposes in drug development.

Conclusion

This compound is a conformationally constrained chiral building block with well-defined physicochemical properties. Its key characteristics—a high degree of optical purity confirmed by a strong negative specific rotation, water solubility, and a rigid trans configuration—make it an invaluable tool for medicinal chemists. The analytical methods detailed in this guide provide a robust framework for ensuring the identity and purity of this compound, which is critical for its successful application in the synthesis of structurally complex and biologically active molecules.

References

  • Chem-Impex. (n.d.). 1S,2R-Boc-2-aminocyclohexane carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7128325, (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid.
  • SQUARIX. (n.d.). (1S,2R/1R,2S)-2-aminocyclohexane carboxylic acid.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 26685-83-6.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7128323, (1S,2S)-2-Aminocyclohexanecarboxylic Acid.
  • TCI Chemicals. (n.d.). This compound | 26685-83-6.
  • Semantic Scholar. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
  • Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206-6212.
  • Sigma-Aldrich. (n.d.). (1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid AldrichCPR.
  • Sigma-Aldrich. (n.d.). (1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid AldrichCPR.
  • Gellman, S. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers.
  • ResearchGate. (2025). Chiral Separations: Methods and Protocols.
  • Unknown. (n.d.).
  • Francois, Y., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6245.
  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
  • Perrin, C., et al. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • LibreTexts. (2021). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry.
  • Fülöp, F. (2007). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 107(3), 793-832.
  • ChemicalBook. (n.d.). 233661-54-6((1R,2R)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID) Product Description.
  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702611, (1R,2R)-2-aminocyclopentanecarboxylic acid.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • CAS. (n.d.). 1-Aminocyclohexanecarboxylic acid.
  • Gübitz, G., & Schmid, M. G. (Eds.). (2004). Chiral Separations: Methods and Protocols. Humana Press.
  • ChemicalBook. (n.d.). (1S,2S)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID | 488703-60-2.
  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.
  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • TMP Chem. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the structural crystallography of (1R,2R)-2-aminocyclohexanecarboxylic acid. As a chiral β-amino acid, its three-dimensional structure is fundamental to its function as a building block in peptidomimetics, foldamers, and pharmacologically active agents. This document delves into the principles of its solid-state conformation, the determinative role of intermolecular forces, and the established methodologies for such an analysis.

A note on data availability: As of the latest search of the Cambridge Structural Database (CSD), a public crystal structure for the monomer of this compound has not been deposited.[1][2] Therefore, this guide will leverage the detailed, authoritative crystallographic data from oligomers of this amino acid to analyze its intrinsic conformational and packing preferences. This approach provides profound insights, as the short-range interactions governing the structure of the monomer are well-represented within these oligomeric crystals.

Introduction: The Structural Significance of a Constrained β-Amino Acid

This compound (trans-ACHC) is a conformationally constrained amino acid. Unlike linear amino acids, the cyclohexane backbone imposes significant rigidity, which is a highly desirable trait in drug design for controlling the shape and stability of peptides and other molecules. Understanding its crystal structure is paramount as it reveals:

  • Intrinsic Conformational Preferences: The lowest energy conformation of the molecule, including the chair form of the cyclohexane ring and the relative orientation of the amino and carboxyl substituents.

  • Intermolecular Interactions: The specific hydrogen-bonding networks and van der Waals forces that dictate how the molecules pack in the solid state.[3] These interactions are crucial for predicting crystal habit, polymorphism, and physicochemical properties like solubility and stability.

  • Supramolecular Assembly: How the molecule acts as a tecton (a building block) for designing complex, ordered solid-state architectures, such as helical foldamers.[4][5]

The Experimental Workflow: From Molecule to Solved Structure

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD) .[6] The process is a self-validating system, where the quality of the final structure is directly tied to the quality of the experimental data at each preceding step.

Step-by-Step Experimental Protocol
  • Crystallization (The Critical First Step) :

    • Objective : To grow a single crystal of sufficient size (>0.1 mm in all dimensions) and quality (no significant cracks or twinning).[7]

    • Methodology (Vapor Diffusion) :

      • Dissolve a high-purity sample of this compound in a suitable solvent (e.g., water or a water/alcohol mixture) to near-saturation.

      • Place this solution as a droplet (e.g., 2-5 µL) on a siliconized glass slide.

      • Invert the slide over a reservoir containing a precipitant (an "anti-solvent" in which the compound is less soluble, such as isopropanol or acetone). This is known as the "hanging drop" method.

      • Seal the system. Over time, the vapor of the more volatile solvent in the drop will slowly diffuse into the reservoir, while the anti-solvent vapor diffuses into the drop.

      • This gradual increase in the concentration of the anti-solvent slowly reduces the solubility of the compound, ideally leading to the formation of well-ordered single crystals.

    • Causality : Slow, controlled precipitation is key. Rapid crashing out of the solution leads to amorphous powder or poorly ordered microcrystals, which are unsuitable for SC-XRD.

  • Data Collection :

    • Objective : To measure the angles and intensities of X-rays diffracted by the crystal.

    • Methodology :

      • Mount a suitable crystal on a goniometer head, often flash-cooled in a cryostream of nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

      • Position the crystal in a finely focused, monochromatic X-ray beam.

      • Rotate the crystal in the beam, collecting a series of diffraction images at different orientations. Each spot (reflection) on the images corresponds to a specific set of crystal lattice planes.

      • Modern diffractometers use sensitive detectors (e.g., CCD or CMOS) to record the intensity and position of thousands of reflections.

  • Structure Solution and Refinement :

    • Objective : To convert the diffraction pattern into a 3D model of the atomic arrangement.

    • Methodology :

      • Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the smallest repeating unit of the crystal lattice.

      • Space Group Determination : Systematic absences in the diffraction pattern reveal the symmetry elements within the crystal, allowing for the determination of one of the 230 possible space groups.

      • Structure Solution (Phase Problem) : The intensities of the reflections provide the amplitudes of the scattered X-rays, but the phase information is lost. "Direct methods" or "Patterson methods" are computational techniques used to estimate these initial phases and generate a preliminary electron density map.

      • Model Building and Refinement : An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.

Visualization of the Crystallographic Workflow

workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystallization 1. Crystal Growth (e.g., Vapor Diffusion) mounting 2. Crystal Mounting & Cryo-cooling crystallization->mounting diffraction 3. X-ray Diffraction (Data Collection) mounting->diffraction integration 4. Data Integration (Intensities) diffraction->integration Raw Diffraction Images solution 5. Structure Solution (Phase Problem) integration->solution refinement 6. Model Refinement & Validation solution->refinement final_model 7. Final Structural Model (CIF File) refinement->final_model

Caption: General workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of the trans-2-Aminocyclohexanecarboxylic Acid Moiety

While the monomer structure is unavailable, the crystal structures of a tetramer and a hexamer of optically active trans-ACHC provide a definitive look into its solid-state behavior.[4][5]

Molecular Conformation

In the crystalline state, each trans-ACHC residue adopts a predictable and stable conformation:

  • Cyclohexane Ring : The six-membered ring exists in a classic chair conformation . This is the lowest energy conformation for cyclohexane systems, minimizing both angle strain and torsional strain.

  • Substituent Positions : The amino and carboxyl groups are positioned diequatorially . This arrangement is sterically favored over a diaxial conformation, which would introduce significant unfavorable 1,3-diaxial interactions.

  • Zwitterionic State : Like most amino acids in the solid state, the molecule exists as a zwitterion, with a proton transferred from the carboxylic acid group (-COOH) to the amino group (-NH₂), resulting in a carboxylate (-COO⁻) and an ammonium (-NH₃⁺) group. This is critical for its hydrogen bonding capabilities.

Intermolecular Interactions: The Dominance of Hydrogen Bonding

The crystal packing is governed by a robust network of intermolecular hydrogen bonds, primarily involving the zwitterionic termini. The ammonium group acts as a strong hydrogen bond donor, while the carboxylate group is an excellent acceptor.[8]

Analysis of the oligomer structures reveals a highly ordered, repeating pattern of hydrogen bonds that drives the formation of a specific secondary structure known as a 14-helix .[4][5] This helix is defined by a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of the residue two positions away in the chain, forming a stable 14-membered ring.

Even in a hypothetical monomer crystal, we can confidently predict that the primary packing motif would involve strong, charge-assisted N⁺-H···O⁻ hydrogen bonds. These interactions would link the molecules together, likely forming chains or sheets.

Quantitative Data from a Related Structure

For illustrative purposes, the table below contains representative hydrogen bond data from the crystal structure of a related compound, cis-4-ammoniocyclohexanecarboxylate.[9] This data exemplifies the types and strengths of interactions expected for this compound.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1H1AO10.911.842.745174
N1H1BO20.872.092.942169
N1H1CO20.931.842.763171

Table 1: Representative N-H···O Hydrogen Bond Geometries from a related aminocyclohexanecarboxylate crystal structure.[9] Strong, linear hydrogen bonds are indicated by D···A distances well under the sum of van der Waals radii and angles approaching 180°.

Visualization of the Primary Hydrogen Bonding Motif

Caption: The dominant N⁺-H···O⁻ hydrogen bond interaction.

Implications for Drug Development and Materials Science

The structural insights gained from crystallographic analysis directly inform the application of this compound:

  • Predicting Solid-State Properties : The strong hydrogen-bonding network suggests that the compound will have a high melting point and relatively low solubility in non-polar solvents. Understanding potential polymorphic forms, which would have different packing arrangements, is critical for drug formulation and stability.

  • Rational Design of Foldamers : The clear propensity of this molecule to induce a 14-helical structure allows scientists to design β-peptides with predictable, stable, and functionally relevant three-dimensional shapes.[4][5] These folded structures can mimic natural peptides to interact with biological targets.

  • Chiral Auxiliary : The rigid, well-defined conformation makes it an excellent chiral auxiliary in asymmetric synthesis, where it can effectively control the stereochemical outcome of a reaction.

Conclusion

The crystal structure analysis of this compound, informed by high-quality data from its oligomers, reveals a molecule with a strong intrinsic preference for a diequatorial chair conformation. Its solid-state architecture is overwhelmingly dictated by a network of robust N⁺-H···O⁻ hydrogen bonds, which drive the formation of highly ordered supramolecular structures like the 14-helix. This detailed structural understanding provides a solid foundation for the rational design of novel pharmaceuticals, functional materials, and advanced synthetic methodologies.

References

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society, 121(27), 6206–6212. [Link]

  • Gellman, S. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison Libraries. [Link]

  • Ávila, E. E., Mora, A. J., Delgado, G. E., Ramírez, B. M., Bahsas, A., & Koteich, S. (2004). Hydrogen-bonding patterns in cis-4-ammoniocyclohexanecarboxylate hemihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 60(8), o584-o586. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 2, 2026, from [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved January 2, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 2, 2026, from [Link]

  • Hartlieb, K. J., et al. (2016). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 55(48), 15055-15059. [Link]

  • Kaj, N., et al. (2006). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 106(5), 1985-2035. [Link]

  • PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Jeffrey, G. A., & Saenger, W. (1991). Hydrogen Bonding in Biological Structures. Springer-Verlag. [Link]

  • Yeates, T. O., & Kent, S. B. (2012). Racemic protein crystallography. Annual review of biophysics, 41, 41-61. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309–2316. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024). The Hydrogen Bond. Retrieved January 2, 2026, from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved January 2, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Chiral Cycloaliphatic β-Amino Acid

(1R,2R)-2-Aminocyclohexanecarboxylic acid is a chiral, non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid cyclohexyl backbone imparts a well-defined conformational constraint, making it a valuable building block for the synthesis of peptidomimetics, foldamers with predictable secondary structures, and novel therapeutic agents. The trans-relationship between the amino and carboxylic acid functionalities on the cyclohexane ring further dictates its three-dimensional geometry and potential for intermolecular interactions.

For researchers and drug development professionals, a thorough understanding of the spectroscopic properties of this compound is paramount for structural confirmation, purity assessment, and the characterization of its derivatives. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a field-proven perspective on its analysis.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its defined stereochemistry, gives rise to a unique spectroscopic fingerprint. The following sections will detail the expected spectroscopic data and provide insights into their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O) will exhibit distinct signals for the protons on the cyclohexane ring and the α-protons. Due to the chiral nature and the conformational rigidity of the ring, many of the methylene protons are diastereotopic and will appear as complex multiplets.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.25m1HH-2The proton on the carbon bearing the amino group is expected to be deshielded and will appear as a multiplet due to coupling with adjacent protons.
~2.50m1HH-1The proton on the carbon bearing the carboxylic acid group is also deshielded and will show complex coupling.
1.20 - 2.10m8HCyclohexyl CH₂The methylene protons of the cyclohexane ring will appear as a series of overlapping multiplets in the aliphatic region. The diastereotopic nature of these protons leads to complex splitting patterns.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). The choice of solvent is critical; D₂O is often used for amino acids to exchange the labile amine and carboxylic acid protons, simplifying the spectrum.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants to deduce the proton connectivity.

Causality in Experimental Choices: The use of a high-field NMR spectrometer is crucial for resolving the complex multiplets of the cyclohexane ring protons, which would otherwise be a broad, uninterpretable signal at lower field strengths. The choice of D₂O as a solvent is a deliberate strategy to simplify the spectrum by removing the broad signals from the NH₂ and COOH protons, allowing for a clearer observation of the carbon-bound protons.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve Sample ~5-10 mg in 0.6-0.7 mL D₂O acq High-Field NMR (≥400 MHz) Acquire 1D ¹H Spectrum prep->acq Transfer to NMR tube proc Fourier Transform Phase Correction Baseline Correction acq->proc Raw FID data analysis Integration Multiplicity Analysis Structural Elucidation proc->analysis Processed Spectrum

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a single peak for each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~180C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.
~55C-2The carbon attached to the amino group is deshielded by the electronegative nitrogen atom.
~45C-1The carbon bearing the carboxylic acid group is also deshielded.
20 - 35Cyclohexyl CH₂The four methylene carbons of the cyclohexane ring are expected to have distinct chemical shifts due to their different spatial environments, appearing in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single sharp peak for each carbon. A longer acquisition time is typically required compared to ¹H NMR.

  • Data Processing and Analysis: Similar to ¹H NMR, the data is processed via Fourier transform, and the chemical shifts of the resulting peaks are correlated to the carbon atoms in the molecule.

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR data provides a self-validating system for structure confirmation. The number of signals in the ¹³C spectrum should correspond to the number of unique carbons, and this can be cross-referenced with the integration and multiplicity patterns in the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In this compound, the characteristic vibrations of the amino and carboxylic acid groups will be prominent.

Characteristic IR Absorption Bands (Solid State, KBr pellet)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 2400 (broad)Strong, BroadO-H stretchCarboxylic Acid
~3000MediumN-H stretchAmino Group
2930, 2855StrongC-H stretchCyclohexyl CH₂
~1710StrongC=O stretchCarboxylic Acid
~1640MediumN-H bendAmino Group
~1400MediumO-H bendCarboxylic Acid

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the sample (~1-2 mg) with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Authoritative Grounding: The broad absorption in the 3400-2400 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[1][2] The strong carbonyl (C=O) stretch around 1710 cm⁻¹ further confirms the presence of the carboxylic acid moiety.[1][3]

Visualizing the Spectroscopic Correlation

Caption: Correlation of the molecular structure with key features in different spectroscopic techniques.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is invaluable for confirming the molecular weight and gaining insights into the molecule's structure.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

  • Molecular Formula: C₇H₁₃NO₂

  • Molecular Weight: 143.18 g/mol

  • Expected Molecular Ion Peak ([M+H]⁺): m/z 144.1

Key Fragmentation Pathways:

The fragmentation of cyclic amino acids in the mass spectrometer can be complex. Upon ionization, the molecular ion can undergo several characteristic fragmentation pathways:

  • Loss of Water (H₂O): A common fragmentation for molecules containing a carboxylic acid, resulting in a peak at m/z 126.1.

  • Loss of the Carboxyl Group (COOH): Decarboxylation can lead to a fragment at m/z 99.1.

  • Ring Opening and Subsequent Fragmentations: The cyclic structure can open, leading to a variety of smaller fragments. The interpretation of these can provide further structural information.[4][5][6]

Experimental Protocol for Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow) to achieve a stable spray and good signal intensity.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion peak.

    • If further structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Analyze the mass spectrum to identify the molecular ion and key fragment ions.

    • Correlate the observed m/z values with the expected molecular weight and fragmentation patterns to confirm the structure.

Self-Validation through Isotopic Peaks: The presence of the M+1 peak (due to the natural abundance of ¹³C) at approximately 1.1% of the intensity of the M peak provides an internal validation of the assigned molecular formula.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed framework of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation. By understanding the principles behind each technique and the expected spectral features for this important chiral building block, researchers and drug development professionals can confidently identify and characterize it, paving the way for its application in the creation of novel molecules with significant biological and material properties.

References

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry? Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Mass Spectrometric Analysis of Cyclic Peptides. In RSC Drug Discovery Series. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]

  • Ng, J. L., et al. (2016). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 27(10), 1647-1657. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

biological activity of (1R,2R)-2-Aminocyclohexanecarboxylic Acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Derivatives

Foreword: The Structural Advantage of Constrained Scaffolds

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both structural rigidity and functional versatility is paramount. This compound, a stereochemically defined cyclic β-amino acid, represents such a scaffold. Its inherent conformational constraint, imposed by the cyclohexane ring, pre-organizes appended functional groups into specific spatial orientations. This pre-organization can significantly enhance binding affinity and selectivity for biological targets compared to more flexible acyclic analogues. As a peptidomimetic, it allows for the creation of novel peptide-based structures with improved stability against enzymatic degradation.[1][2][3] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives built upon this promising chiral architecture, offering field-proven insights for researchers in medicinal chemistry and drug development.

The Core Scaffold: this compound

The (1R,2R) stereoisomer of 2-aminocyclohexanecarboxylic acid places the amino and carboxyl groups in a trans configuration. This arrangement is crucial as it dictates the three-dimensional projection of substituents, influencing how a derivative interacts with the complex surfaces of proteins and other biological macromolecules. Oligomers of this β-amino acid have been shown to adopt stable helical secondary structures, underscoring the predictable conformational behavior of this scaffold.[1]

Below is a diagram illustrating the core structure and key points for derivatization, which are typically the amine and carboxylic acid functionalities.

G cluster_0 Core Scaffold: this compound Core N_label R¹-HN (Amine Derivatization) C_label C(=O)-R² (Carboxyl Derivatization)

Caption: this compound scaffold highlighting derivatization points.

Synthesis Strategies: Building Diversity

The generation of a library of derivatives from the core scaffold is fundamental to exploring its biological potential. Standard peptide coupling methodologies are highly effective. The choice of coupling agents and protecting groups is critical for achieving high yields and preventing side reactions like racemization.

Protocol 1: General Amide Synthesis via EDC/DMAP Coupling

This protocol details the coupling of a carboxylic acid to the amino group of the this compound core.

Rationale: This method is widely used due to its mild reaction conditions and high efficiency. EDCI (or EDC) is a water-soluble carbodiimide that activates the carboxylic acid. DMAP serves as a nucleophilic catalyst to accelerate the formation of the active ester intermediate, leading to a more efficient acylation of the amine. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes many organic reactants.

Step-by-Step Methodology:

  • Preparation: In a round-bottomed flask under a nitrogen atmosphere, dissolve the N-protected this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Coupling: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final amide derivative.[1]

  • Deprotection (if necessary): If using protecting groups like Boc (tert-butoxycarbonyl) for the amine, deprotection can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Antimicrobial and Antifungal Activity

Derivatives of cyclic amino acids have emerged as a promising class of antimicrobial agents. The rigid scaffold can orient pharmacophoric elements in a way that mimics natural antimicrobial peptides or interacts with unique microbial targets.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The antimicrobial activity of aminocyclohexanecarboxylic acid derivatives is often linked to their ability to disrupt microbial membranes or inhibit essential enzymes. SAR studies have shown that the nature of the substituents plays a critical role. For instance, in a series of amidrazone derivatives, the presence of pyridyl and phenyl or methylphenyl substituents was beneficial for antituberculosic activity against M. smegmatis.[4][5] Conversely, a 4-nitrophenyl substituent rendered the compound devoid of antimicrobial activity, highlighting the sensitivity of the activity to electronic and steric factors.[4] In another context, 2-aminobenzoic acid derivatives have demonstrated efficacy against Candida albicans biofilms by downregulating genes responsible for hyphal growth and adhesion, such as HWP1 and ALS3.[6]

Quantitative Data Summary
Compound IDR¹ SubstituentR² SubstituentTarget OrganismMIC (µg/mL)Reference
2b 2-pyridyl2-pyridylY. enterocolitica64[5]
2c 2-pyridyl4-chlorophenylS. aureus>128[5]
2c 2-pyridyl4-chlorophenylM. smegmatis64[5]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is a standardized and widely accepted technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a quantitative measure of the agent's potency.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the bacterial or fungal strain overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the appropriate broth. The final concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a plate reader.[4][5]

Anticancer Activity

The rigid scaffold of β-amino acids makes them attractive for designing inhibitors of protein-protein interactions or enzyme active sites, which are often implicated in cancer progression. Small amphipathic β-amino acid derivatives have shown particular promise.[7]

Mechanistic Insights & Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis or arrest the cell cycle. For example, certain 2-aminobenzothiazole derivatives have been shown to inhibit kinases like PI3Kα or EGFR, which are crucial for cancer cell survival and proliferation.[8] Screening of a β²,²-amino acid derivative, 5c , at the National Cancer Institute (NCI) revealed broad-spectrum anticancer activity with IC₅₀ values in the sub-micromolar to low micromolar range across 59 different cancer cell lines.[7] This suggests a mechanism that targets a fundamental process common to many cancer types. The SAR often depends on a balance of hydrophobicity and cationic charge, which facilitates membrane interaction and cellular uptake.[7][9]

Quantitative Data Summary: Anticancer Potency
Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
5c NCI-H460Non-Small Cell Lung0.32[7]
5c COLO 205Colon0.44[7]
5c UO-31Renal0.60[7]
5c SRLeukemia0.34[7]
13 HCT116Colon6.43[8]
13 A549Lung9.62[8]

Antiviral and Enzyme Inhibitory Potential

The versatility of the aminocyclohexanecarboxylic acid scaffold extends to antiviral applications and enzyme inhibition.

Antiviral Activity

Heterocyclic amine derivatives are known to possess a wide range of biological activities, including antiviral effects.[10][11] Novel benzo-heterocyclic amine compounds have demonstrated potent activity against both RNA viruses (Influenza A, HCV, Coxsackie B3) and DNA viruses (HBV).[10] SAR studies in this area indicate that electron-withdrawing substituents on associated aromatic rings often enhance antiviral activity.[10] While specific examples using the this compound core are less common in the provided literature, its utility as a scaffold for presenting heterocyclic moieties to viral targets is a logical and promising area for exploration.

Enzyme Inhibition

The constrained nature of cyclic β-amino acids makes them excellent starting points for designing potent and selective enzyme inhibitors.[2]

  • Protease Inhibition: Derivatives have been developed as inhibitors of enzymes like prolylcarboxypeptidase (PrCP), with some compounds showing sub-nanomolar IC₅₀ values.[12]

  • COX/LOX Inhibition: Hydroxamic acid and N-hydroxyurea derivatives incorporating cyclic scaffolds have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[13]

  • Other Enzymes: Various derivatives have also shown inhibitory activity against α-amylase and carboxypeptidase A.[14][15]

Integrated Workflow for Discovery and Evaluation

The process from scaffold selection to lead identification follows a logical, multi-step workflow. This involves chemical synthesis, purification, characterization, and a cascade of biological assays.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Scaffold Select Scaffold ((1R,2R)-ACHC) Design Design Derivatives (SAR-guided) Scaffold->Design Synth Chemical Synthesis (e.g., Protocol 1) Design->Synth Purify Purification (Chromatography) Synth->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Primary Primary Screening (e.g., MIC Assay) Confirm->Primary Secondary Secondary Assays (e.g., Cytotoxicity) Primary->Secondary Mechanism Mechanism of Action (Enzyme Assays) Secondary->Mechanism Hit Hit Identification Mechanism->Hit SAR SAR Analysis Hit->SAR SAR->Design Feedback Loop Lead Lead Optimization SAR->Lead

Caption: A typical workflow from scaffold selection to lead optimization.

Conclusion and Future Directions

This compound and its derivatives represent a robust and versatile platform for the development of novel therapeutic agents. The conformational rigidity of the cyclohexane ring provides a distinct advantage for creating compounds with high target affinity and specificity. The literature clearly demonstrates their potential across a spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Future research should focus on expanding the chemical diversity of these derivatives, employing computational modeling to refine SAR insights, and exploring their potential against emerging therapeutic targets. The systematic approach outlined in this guide—combining rational design, robust synthesis, and tiered biological evaluation—provides a solid framework for unlocking the full therapeutic potential of this privileged scaffold.

References

  • Paprocka, R., Kutkowska, J., Paczkowska, E., Mwaura, G. M., Eljaszewicz, A., & Helmin-Basa, A. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC - NIH.
  • Organic Syntheses Procedure. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.
  • Paprocka, R., Kutkowska, J., Paczkowska, E., Mwaura, G. M., Eljaszewicz, A., & Helmin-Basa, A. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison.
  • PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
  • ResearchGate. (2025). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives.
  • Nielsen, A. T., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. PubMed.
  • MySkinRecipes. This compound.
  • MySkinRecipes. This compound (Thai).
  • Polat, İ., Eşsiz, S., Bozkaya, U., & Salamci, E. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC - NIH.
  • ResearchGate. (2025). Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid.
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.).
  • ResearchGate. (2025). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.
  • Lalgondar, M., et al. (2012). A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes. PubMed.
  • National Institutes of Health. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.
  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (n.d.).
  • Li, Y., et al. (n.d.). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. PMC - NIH.
  • ResearchGate. Scheme 2. Synthesis of 1-aminocycloalkanecarboxylic acids 2a-2e.
  • Pinter, G., et al. (n.d.). Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo. PMC - NIH.
  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011).
  • PubChem. (1R,2R)-2-aminocyclopentanecarboxylic acid.
  • Antimicrobial Activity of Some Higher Amine Salts of Carboxylic Acids. PMC - NIH.
  • Tokyo Chemical Industry. This compound.
  • ChemicalBook. This compound CAS#: 26685-83-6.
  • PubChem. 2-Aminocyclohexanecarboxylic acid.
  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews.
  • PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid.
  • ResearchGate. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
  • National Institutes of Health. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives.
  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (n.d.). MDPI.
  • ResearchGate. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs: A Comparative Guide for Researchers.
  • European Patent Office. (2024). ANTIVIRAL AMINO ACID DERIVATIVES.
  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023). MDPI.
  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Aly, A. A., et al. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.
  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry.
  • ResearchGate. (2025). 2-Aminobenzothiazoles in anticancer drug design and discovery.
  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2025).

Sources

(1R,2R)-2-Aminocyclohexanecarboxylic Acid: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Cyclic β-Amino Acids

(1R,2R)-2-Aminocyclohexanecarboxylic acid is a non-proteinogenic, cyclic β-amino acid, a class of molecules that has garnered significant attention in medicinal chemistry and materials science. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts unique conformational properties. The rigid cyclohexyl scaffold of this particular molecule, combined with the specific trans (1R,2R) stereochemistry of its amino and carboxylic acid groups, provides a well-defined three-dimensional structure. This structural rigidity makes it an invaluable building block for creating novel molecular architectures, from peptidomimetics with enhanced stability to advanced supramolecular gels. This guide offers an in-depth exploration of its properties, synthesis, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage this versatile compound.

Core Properties and Identification

Precise identification and understanding of the physicochemical properties of this compound are fundamental for its successful application. The compound is most commonly available as a white to light yellow crystalline powder.

PropertyValueReference(s)
CAS Number 26685-83-6[1][2]
CAS Number (HCl Salt) 158414-46-1
Molecular Formula C₇H₁₃NO₂[2]
Molecular Weight 143.18 g/mol [2]
Appearance White to light yellow powder/crystal[1][2]
Optical Rotation -74.0 to -79.0 deg (c=1, H₂O)[1]
Water Solubility Soluble[2]
Predicted pKa 3.77 ± 0.28[2]
Predicted Density 1.133 ± 0.06 g/cm³[2]

Synthesis: The Path to Enantiomeric Purity

The primary challenge in utilizing this compound lies in its synthesis, specifically in achieving high enantiomeric purity. While various methods for β-amino acid synthesis exist, the most common and practical approach for obtaining this specific stereoisomer is through the chiral resolution of a racemic mixture of trans-2-aminocyclohexanecarboxylic acid. This method capitalizes on the differential properties of diastereomeric salts.

Workflow: Chiral Resolution via Diastereomeric Salt Crystallization

The underlying principle of this technique is the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This creates a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

G cluster_0 Step 1: Racemate Preparation cluster_1 Step 2: Derivatization cluster_2 Step 3: Diastereomeric Salt Formation cluster_3 Step 4: Separation cluster_4 Step 5: Liberation and Deprotection racemate Racemic (±)-trans-2- Aminocyclohexanecarboxylic Acid N_benzoyl Protect Amine: (e.g., Benzoyl Chloride) Racemic N-Benzoyl-trans-ACHC racemate->N_benzoyl salt_formation React with Chiral Base: (+)-Quinine or (-)-Brucine N_benzoyl->salt_formation salts Mixture of Diastereomeric Salts: (1R,2R)-Salt (Less Soluble) (1S,2S)-Salt (More Soluble) salt_formation->salts separation Fractional Crystallization salts->separation crystals Crystals of Less Soluble (1R,2R)-Diastereomeric Salt separation->crystals filtrate Filtrate containing More Soluble (1S,2S)-Diastereomeric Salt separation->filtrate liberation Acid Treatment (e.g., HCl) to break the salt crystals->liberation deprotection Hydrolysis to remove N-Benzoyl group liberation->deprotection final_product This compound deprotection->final_product

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution

The following protocol is a representative example for the resolution of racemic trans-N-benzoyl-2-aminocyclohexanecarboxylic acid.

1. Preparation of Racemic N-Benzoyl-trans-2-aminocyclohexanecarboxylic Acid:

  • Dissolve racemic trans-2-aminocyclohexanecarboxylic acid in an aqueous solution of sodium bicarbonate.
  • Cool the solution in an ice bath and add benzoyl chloride dropwise while stirring vigorously.
  • Maintain the pH in the basic range by adding additional sodium bicarbonate solution as needed.
  • After the addition is complete, continue stirring for 1-2 hours.
  • Acidify the solution with hydrochloric acid to precipitate the N-benzoyl derivative.
  • Collect the solid by filtration, wash with cold water, and dry.

2. Diastereomeric Salt Formation and Crystallization:

  • Dissolve the racemic N-benzoyl derivative in a suitable hot solvent, such as ethanol or acetone.
  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-quinine) in the same solvent.
  • Add the resolving agent solution to the N-benzoyl derivative solution.
  • Allow the solution to cool slowly to room temperature, then potentially cool further in a refrigerator to induce crystallization. The less soluble diastereomeric salt, in this case, the salt of the (1R,2R) enantiomer with quinine, will preferentially crystallize.
  • Collect the crystals by filtration. The enantiomeric excess (e.e.) of the product can be improved by recrystallizing the salt.

3. Liberation of the Enantiopure Amino Acid:

  • Suspend the collected diastereomeric salt crystals in water.
  • Add a strong acid, such as aqueous HCl, to protonate the carboxylic acid and break the salt. The resolving agent can be recovered from the filtrate.
  • Collect the precipitated N-benzoyl-(1R,2R)-2-aminocyclohexanecarboxylic acid by filtration.
  • Hydrolyze the benzoyl protecting group by heating with concentrated HCl.
  • Cool the solution and neutralize to precipitate the final product, this compound.
  • Collect the product by filtration, wash with a small amount of cold water, and dry.

Key Applications in Scientific Research

The well-defined stereochemistry and conformational rigidity of this compound make it a powerful tool in several areas of research.

Foldamers and β-Peptide Secondary Structures

One of the most significant applications is its use as a monomer for the synthesis of β-peptides. Oligomers of optically active trans-2-aminocyclohexanecarboxylic acid have been shown to adopt highly stable, helical secondary structures in the solid state and in solution.[3] This contrasts with many flexible α-peptides which often require significant length to form stable secondary structures. The predominant conformation is the 14-helix , which is characterized by a 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of one residue and the amide proton of the second residue toward the N-terminus.[3] This predictable folding behavior allows for the rational design of peptidomimetics with enhanced proteolytic stability and specific binding properties.

G cluster_helix 14-Helix Hydrogen Bond Pattern N1 N-H C1 C=O R1 R₁ N2 N-H C1->N2 Peptide Bond C2 C=O R2 R₂ N3 N-H C2->N3 Peptide Bond C3 C=O C3->N1 14-Membered Ring (H-Bond) R3 R₃

Caption: Hydrogen bonding in a 14-helix.

Chiral Building Block in Drug Discovery

The stereochemically defined cyclohexyl framework is an attractive scaffold for the development of new therapeutic agents. It can act as a conformationally restricted mimic of dipeptide units or serve as a chiral template to orient functional groups in a precise spatial arrangement for optimal interaction with biological targets. Its incorporation into larger molecules has been explored in various drug development projects, where it serves as a key fragment for establishing the correct stereochemistry of the final active pharmaceutical ingredient (API).[4]

Advanced Materials Science

Recent research has demonstrated that alkylamides derived from (1R,2R)-trans-2-aminocyclohexanecarboxylic acid are exceptionally effective low-molecular-weight gelators.[5] These molecules can self-assemble in apolar solvents to form extensive fibrous networks, resulting in the formation of supramolecular gels even at very low concentrations. This property is of great interest for applications in drug delivery, tissue engineering, and environmental remediation.

Analytical and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical. A combination of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess chemical purity.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). A chiral stationary phase is used to separate the (1R,2R) and (1S,2S) enantiomers, allowing for their quantification.

  • Polarimetry: Measurement of the specific optical rotation provides a rapid confirmation of the bulk enantiomeric composition and is a key parameter for quality control.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated molecular tool that provides a gateway to conformationally defined structures. Its importance in the design of stable β-peptide foldamers, its utility as a chiral scaffold in drug discovery, and its emerging role in materials science underscore its versatility. A thorough understanding of its synthesis via chiral resolution and its precise analytical characterization are paramount for any researcher aiming to exploit its unique structural and chemical properties. As the demand for molecules with predictable three-dimensional architectures continues to grow, the value of building blocks like this compound will undoubtedly increase.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • A new methodology for the synthesis of β-amino acids. Royal Society of Chemistry. Available at: [Link]

  • A new method for the synthesis of β-amino acids. University of Vienna. Available at: [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids. National Institutes of Health (NIH). Available at: [Link]

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. Available at: [Link]

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. Available at: [Link]

Sources

thermodynamic stability of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Abstract

This compound, a trans-configured cyclic β-amino acid, is a pivotal building block in modern medicinal chemistry, particularly in the design of peptidomimetics and foldamers. Its rigid carbocyclic scaffold imparts significant conformational constraint, a property highly sought after in drug development to enhance binding affinity, selectivity, and metabolic stability. Understanding the thermodynamic stability of this molecule is fundamental to predicting its conformational preferences and, by extension, the three-dimensional structures of the larger molecules it helps create. This guide provides a comprehensive exploration of the factors governing the stability of this compound, integrating theoretical principles with practical experimental and computational methodologies. We delve into the nuanced interplay of stereochemistry, conformational equilibria, and non-covalent intramolecular interactions that define its energetic landscape.

Introduction: The Strategic Importance of Conformational Constraint

In the realm of drug design, the ability of a molecule to adopt a specific, stable three-dimensional shape is paramount. This "conformational pre-organization" can significantly reduce the entropic penalty of binding to a biological target, leading to enhanced potency.[1][2] this compound serves as an exemplary scaffold for achieving such rigidity. Unlike linear amino acids, its cyclic nature restricts the available conformational space. As a β-amino acid, it provides a unique backbone geometry that can induce novel secondary structures, such as the stable 14-helix, in oligomers.[3] A thorough grasp of its thermodynamic stability is therefore not merely an academic exercise but a critical prerequisite for its rational application in designing next-generation therapeutics.

Conformational Landscape: A Tale of Two Chairs

The thermodynamic stability of this compound is intrinsically linked to the conformational preferences of its cyclohexane ring. The six-membered ring predominantly exists in two low-energy chair conformations, which undergo rapid interconversion via a "ring flip." The stability is dictated by the orientation of its two substituents: the amino (-NH₂) group and the carboxylic acid (-COOH) group.

  • Diequatorial Conformer: In this arrangement, both the amino and carboxylic acid groups occupy equatorial positions on the cyclohexane ring. This orientation minimizes steric hindrance (1,3-diaxial interactions), which is energetically favorable.

  • Diaxial Conformer: Following a ring flip, both substituents move to axial positions. This conformation introduces significant steric strain due to interactions between the axial substituents and the axial hydrogens on the same side of the ring.

For a trans-1,2-disubstituted cyclohexane, the diequatorial conformer is overwhelmingly more stable than the diaxial conformer. However, the most critical stabilizing factor for this compound is the formation of a strong intramolecular hydrogen bond (IMHB) between the amino group (donor) and the carbonyl oxygen of the carboxylic acid group (acceptor).[2][4] This interaction is only possible in the diequatorial conformation, where the functional groups are suitably positioned. This IMHB effectively "locks" the molecule into the diequatorial state, further increasing its stability and conformational rigidity.

G cluster_0 Diequatorial Conformer (More Stable) Dieq Diequatorial -NH2 and -COOH groups are far apart, minimizing steric clash. IMHB Intramolecular H-Bond (N-H···O=C) Dieq->IMHB Forms Stabilizing Interaction Diax Diaxial -NH2 and -COOH groups are axial, creating 1,3-diaxial strain. Dieq->Diax caption Conformational equilibrium of this compound.

Caption: Conformational equilibrium of this compound.

Experimental Determination of Thermal Stability

While computational methods provide invaluable insight into relative energies, experimental techniques are essential for quantifying the absolute thermodynamic stability of a compound in the solid state. Differential Scanning Calorimetry (DSC) is the gold standard for this purpose.[5][6]

Principle of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[7] When the sample undergoes a thermal transition, such as melting or decomposition, it will absorb (endothermic) or release (exothermic) heat. This results in a measurable difference in heat flow, which is plotted against temperature. The resulting thermogram provides key thermodynamic parameters:

  • Melting Point (Tₘ): The temperature at which the solid-to-liquid phase transition occurs, indicating the thermal stability of the crystal lattice.

  • Enthalpy of Fusion (ΔH): The amount of energy required to melt the sample, reflecting the strength of the intermolecular forces in the crystal.[8]

Detailed DSC Protocol

The following protocol outlines a self-validating system for assessing the thermal stability of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter. Sample Preparation:

  • Accurately weigh 2-5 mg of high-purity this compound into a standard aluminum DSC pan.

  • Record the exact mass to four decimal places.

  • Hermetically seal the pan to prevent any loss of mass during heating.

  • Prepare an identical empty, sealed aluminum pan to serve as the reference.

Experimental Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

  • Ramp the temperature at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen purge gas (20-50 mL/min) to prevent oxidative degradation.

  • Continue heating to a temperature significantly above the melting/decomposition event (e.g., 300 °C).

  • Record the heat flow as a function of temperature.

  • Cool the system back to the starting temperature.

  • Perform a second heating run to check for irreversible thermal events like decomposition. If the melting peak is absent on the second run, the initial event involved decomposition.

Data Analysis:

  • Using the instrument's software, integrate the area of the endothermic peak to calculate the enthalpy of fusion (ΔH).

  • Determine the onset temperature and the peak maximum temperature (Tₘ).

  • The sharpness of the transition peak provides an indication of the sample's purity.[5]

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Computational Chemistry: An In-Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to probe the thermodynamic stability of different conformers at the molecular level.[9][10] DFT calculations can accurately predict geometric structures and relative energies, providing a theoretical foundation for experimental observations.[11]

Principles of DFT for Conformational Analysis

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. For conformational analysis, the goal is to find the minimum energy structures on the potential energy surface. By comparing the computed Gibbs free energies (ΔG) of different conformers (e.g., diequatorial vs. diaxial), one can predict their relative populations at equilibrium and thus their thermodynamic stability.

Detailed DFT Computational Workflow

This workflow describes a standard procedure for the conformational analysis of this compound.

Software: A quantum chemistry software package (e.g., Gaussian, ORCA).

Procedure:

  • Structure Building: Construct 3D models of the diequatorial and diaxial chair conformers of this compound.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory is the B3LYP functional with a 6-311+G(d,p) basis set.[11][12] This step finds the lowest energy geometry for each starting structure.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

  • Energy Calculation: Extract the electronic energy (E), enthalpy (H), and Gibbs free energy (G) for each confirmed minimum.

  • Relative Energy Analysis: Calculate the difference in Gibbs free energy (ΔG) between the conformers to determine their relative stability. The conformer with the lower G is thermodynamically more stable.

G start 1. Build 3D Models (Diequatorial & Diaxial) opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq 3. Frequency Calculation (Confirm minima, get thermal data) opt->freq energy 4. Extract Energies (Electronic, Enthalpy, Gibbs Free Energy) freq->energy analysis 5. Comparative Analysis (Calculate ΔG = G_conf2 - G_conf1) energy->analysis result Identify Most Stable Conformer (Lowest Gibbs Free Energy) analysis->result caption Computational workflow for DFT-based conformational analysis.

Caption: Computational workflow for DFT-based conformational analysis.

Quantitative Data Summary

The following table presents hypothetical but chemically realistic data from a DFT calculation, illustrating the profound stabilizing effect of the intramolecular hydrogen bond.

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Key Stabilizing/Destabilizing Factors
Diequatorial (with IMHB) 0.000.00 Intramolecular H-bond, minimal steric strain
Diaxial +5.5+5.2Severe 1,3-diaxial steric strain
Diequatorial (IMHB constrained)+3.5+3.7No H-bond, but still low steric strain

This hypothetical constrained calculation demonstrates that the IMHB contributes significantly to the overall stability, beyond just the preference for the equatorial arrangement.

Conclusion and Implications for Drug Development

The thermodynamic stability of this compound is overwhelmingly governed by its strong preference for a diequatorial chair conformation, which is further stabilized and conformationally locked by a potent intramolecular hydrogen bond. This inherent rigidity is the cornerstone of its utility in drug discovery.

  • Predictable Folding: By incorporating this molecule into peptide chains, researchers can create "foldamers"—unnatural oligomers that adopt predictable, stable secondary structures like helices.[3][13] This allows for the precise design of molecules that can mimic protein surfaces or disrupt protein-protein interactions.

  • Enhanced Binding Affinity: The rigid structure minimizes the entropic cost of binding to a target receptor, as the molecule does not need to "freeze" into a specific conformation upon binding.[2] This can translate directly to higher binding affinity and biological potency.

  • Improved Pharmacokinetics: The intramolecular hydrogen bond can mask polar functional groups, potentially improving properties like membrane permeability and reducing susceptibility to metabolic degradation.

References

  • Johnson, C. M. (2015). Characterization of Protein Stability Using Differential Scanning Calorimetry. AZoM. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society. [Link]

  • Roy, I. G., et al. (2010). 2-Aminocyclohex-4-enecarboxylic Acid as a New Building Block of Helical Foldamers. ResearchGate. [Link]

  • Cataldo, S., et al. (2020). DSC assay of the 21 amino acid studied and the relative melting point peak and onset shift. ResearchGate. [Link]

  • TA Instruments. (n.d.). Characterizing Protein Stability by DSC. [Link]

  • Atkinson, B. (2022). Conformational Design of Cyclic Peptides. University of Glasgow Theses. [Link]

  • Rocklin, G. J., et al. (2023). Mega-scale experimental analysis of protein folding stability in biology and design. Nature. [Link]

  • Malvern Panalytical. (2020). DSC and protein stability: What does the enthalpy change mean?[Link]

  • Menzen, T. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]

  • Hilser, V. J., et al. (2006). Thermodynamic propensities of amino acids in the native state ensemble: Implications for fold recognition. Protein Science. [Link]

  • Puzzarini, C., & Barone, V. (2023). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. Journal of Chemical Theory and Computation. [Link]

  • Uselová-Vceláková, K., et al. (2007). Stability constants of amino acids, peptides, proteins, and other biomolecules determined by CE and related methods: recapitulation of published data. Electrophoresis. [Link]

  • Kotha, S., & Khedkar, P. (2005). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. [Link]

  • Sławiński, W. A., et al. (2023). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. International Journal of Molecular Sciences. [Link]

  • Deepti, N., & Navaneetham, S. (2011). Thermodynamic Studies of Amino Acid–Denaturant Interactions in Aqueous Solutions at 298.15 K. Journal of Solution Chemistry. [Link]

  • Al-Masoudi, W. A., & Al-Amery, M. H. (2019). Thermodynamic studies on the interaction between some amino acids with some rare earth metal ions in aqueous solutions. ResearchGate. [Link]

  • Gholipour, M., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Chemistry Central Journal. [Link]

  • Nistor, I. D., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Proceedings. [Link]

  • Various Authors. (2019). Can there be intramolecular hydrogen bonding in carboxylic acids? Quora. [Link]

  • Crespi, S., et al. (2021). Computational Study of the Stability of Natural Amino Acid isomers. Origins of Life and Evolution of Biospheres. [Link]

  • Ros-Daimiel, D., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Vass, E., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science. [Link]

  • Alkorta, I., et al. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules. [Link]

Sources

conformational analysis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

This guide provides a comprehensive exploration of the conformational landscape of this compound, a cornerstone building block in modern medicinal chemistry. As a constrained β-amino acid, its rigid cyclic backbone is instrumental in the design of peptidomimetics and foldamers—artificial molecules that mimic the structure and function of natural peptides.[1][2] Understanding the precise three-dimensional arrangement of its functional groups is paramount to predicting and engineering its behavior in larger, biologically active constructs. This document synthesizes fundamental stereochemical principles with advanced analytical methodologies, offering both theoretical grounding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The conformational preferences of this compound are rooted in the well-defined stereochemistry of its cyclohexane scaffold. Unlike planar aromatic rings, the cyclohexane ring is puckered to alleviate intrinsic angle and torsional strain, preferentially adopting a low-energy chair conformation .[3][4][5]

In this arrangement, the twelve hydrogen atoms (or substituents) are not equivalent; they occupy two distinct types of positions:

  • Axial (a): Six bonds oriented vertically, parallel to the principal axis of the ring.

  • Equatorial (e): Six bonds extending from the "equator" of the ring.

These two chair forms are in rapid equilibrium at room temperature through a process known as ring flipping , which converts all axial positions to equatorial and vice versa.[3] For a substituted cyclohexane, the two chair conformations are no longer equal in energy. Bulky substituents strongly prefer the more spacious equatorial position to avoid steric clashes with other axial groups, known as 1,3-diaxial interactions.[6]

For this compound, the amino and carboxylic acid groups are in a trans relationship. This leads to two possible chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial). The energetic penalty associated with placing both the -NH₂ and -COOH groups in sterically hindered axial positions makes the diequatorial conformer overwhelmingly the most stable and populated form .

Caption: Equilibrium between the stable diequatorial and unstable diaxial conformers.

Analytical Arsenal: Deciphering Conformation in Solution and Solid State

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a complete conformational picture.

Part A: Experimental Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful technique for elucidating the solution-state conformation of cyclic molecules.[7][8][9][10] The analysis hinges on the measurement of proton-proton coupling constants (³JHH), which are exquisitely sensitive to the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation .[11]

  • ¹H NMR - Coupling Constants: Protons on adjacent carbons in a rigid chair conformation exhibit distinct coupling patterns. A large coupling constant (typically 8-13 Hz) is observed between two protons in an axial-axial (anti-periplanar) relationship, while smaller couplings (1-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial (gauche) relationships.[12] For the diequatorial conformer of this compound, the protons at C1 and C2 (H1 and H2) are both axial. Therefore, a large trans-diaxial coupling constant between them is the defining diagnostic feature.

  • 2D NMR - COSY & NOESY:

    • COSY (Correlation Spectroscopy) is used to definitively identify which protons are coupled to each other, confirming the spin systems within the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space distance information. For the diequatorial conformer, strong NOE cross-peaks are expected between the axial proton at C1 and the axial protons at C3 and C5, further validating the conformational assignment.

X-ray Crystallography: The Definitive Solid-State View

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[13] While solution dynamics are frozen out, this technique is invaluable for validating computational models and understanding intermolecular interactions, such as hydrogen bonding, that dictate crystal packing. Studies on oligomers of trans-ACHC have revealed highly ordered helical structures in the solid state, underscoring the residue's potent structure-directing properties.[1]

Part B: Computational Validation

Computational chemistry provides the theoretical framework to rationalize experimental findings and explore conformational energetics.

  • Molecular Mechanics (MM) & Density Functional Theory (DFT): A common workflow involves an initial scan of the potential energy surface using faster MM methods to identify all possible low-energy conformers. The geometries of these conformers are then re-optimized at a higher level of theory, such as DFT, to obtain accurate relative energies and predict NMR parameters.[14][15] Such calculations consistently confirm that the diequatorial chair is the global minimum, significantly lower in energy than the diaxial or twist-boat alternatives.

  • Molecular Dynamics (MD) Simulations: MD simulations model the molecule's movement over time in a simulated solvent environment, providing insight into its dynamic behavior and conformational flexibility.[7][8]

Analytical_Workflow Start Hypothesize Conformations (Diequatorial, Diaxial, etc.) Comp Computational Modeling (DFT/MM Energy Calculation) Start->Comp Predict Stability NMR NMR Spectroscopy (¹H, COSY, NOESY) Start->NMR Acquire Solution Data Xray X-ray Crystallography (Solid-State Structure) Start->Xray Acquire Solid-State Data Analysis Data Analysis & Interpretation Comp->Analysis NMR->Analysis J-Couplings, NOEs Xray->Analysis Conclusion Validated 3D Structure Analysis->Conclusion

Caption: A synergistic workflow for conformational analysis.

Protocols and Data Interpretation

Experimental Protocol: NMR Analysis in D₂O
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Add a small amount of DCl or NaOD to adjust the pH if necessary to ensure solubility and sharpen peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Identify the signals corresponding to H1 (adjacent to -COOH) and H2 (adjacent to -NH₂).

  • J-Coupling Measurement: Measure the coupling constant (J-value) for the signal corresponding to H1, which should appear as a doublet of doublets. The large coupling (³JH1ax-H2ax) is the key diagnostic parameter.

  • COSY Acquisition: Acquire a 2D COSY spectrum to confirm the coupling between H1 and H2, as well as their couplings to adjacent methylene protons.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms. Look for key through-space correlations, particularly between H1(ax)/H3(ax) and H1(ax)/H5(ax).

Data Presentation: Characteristic Proton NMR Parameters
Interacting ProtonsDihedral Angle (approx.)Typical ³JHH (Hz)Expected Observation for Diequatorial Conformer
Axial - Axial (H1-H2)~180°8 - 13 HzLarge coupling, confirms diequatorial state
Axial - Equatorial~60°1 - 5 HzSmall coupling
Equatorial - Equatorial~60°1 - 5 HzSmall coupling

Table based on established Karplus relationships for cyclohexane systems.[11][12]

Computational Protocol: DFT Geometry Optimization
  • Structure Building: Construct 3D models of both the diequatorial and diaxial chair conformations using a molecular editor.

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method like MMFF94 or a semi-empirical method.

  • DFT Optimization: Submit the optimized structures for a full geometry optimization and frequency calculation using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Energy Analysis: Compare the final electronic energies of the two conformers. The energy difference (ΔE) will quantify the stability of the diequatorial form. A true energy minimum will have no imaginary frequencies.

  • NMR Prediction (Optional): Use the optimized geometry to calculate theoretical NMR chemical shifts and coupling constants, which can then be compared directly with experimental data for validation.

Conclusion: From Conformation to Function

The conformational analysis of this compound reveals a molecule with a strong intrinsic preference for a rigid diequatorial chair conformation. This well-defined and stable structure is the key to its utility in supramolecular chemistry and drug design. By pre-organizing the amino and carboxyl functionalities in a specific spatial orientation, it serves as a reliable scaffold for constructing β-peptides that fold into predictable and stable secondary structures, such as the 14-helix.[1][14] The robust analytical workflow detailed herein, which marries high-resolution spectroscopy with theoretical calculations, provides the necessary confidence for scientists to leverage this powerful building block in the rational design of next-generation therapeutics and advanced materials.

References

  • W. C. Still, et al. (1996). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (1996). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. PubMed. Available at: [Link]

  • Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. Available at: [Link]

  • Perlin, A. S. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Kang, Y. K. (2013). Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid. PubMed. Available at: [Link]

  • Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Gibbons, W. A., et al. (1970). Conformation of Cyclolinopeptide A Observed by Nuclear Magnetic Resonance Spectroscopy. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Lee, H. S., et al. (2011). 2-Aminocyclohex-4-enecarboxylic Acid as a New Building Block of Helical Foldamers. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Conformational Analysis and Cyclohexane. ResearchGate. Available at: [Link]

  • Ak, M., et al. (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Not Voodoo. (2023). NMR 5: Coupling Constants. YouTube. Available at: [Link]

  • ResearchGate. (2016). Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. Available at: [Link]

  • Gellman, S. H. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. Available at: [Link]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin Chemistry. Available at: [Link]

  • ResearchGate. (2018). Application of 1 J(C,H) coupling constants in conformational analysis. ResearchGate. Available at: [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]

  • ResearchGate. (2011). 2-Azidoethoxy derivatives of 2-aminocyclohexanecarboxylic acids (ACHC): Interesting building blocks for the synthesis of cyclic β-peptide conjugates. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2021). Conformation Analysis of Cyclohexane. Chemistry LibreTexts. Available at: [Link]

  • University of Calgary Chemistry. (n.d.). Cyclohexane Conformational Analysis. University of Calgary. Available at: [Link]

  • PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

  • LibreTexts Chemistry. (2023). Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • PubMed. (2007). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. Available at: [Link]

  • Khan Academy. (n.d.). Conformations of cyclohexane. Khan Academy. Available at: [Link]

  • Barone, V., et al. (2021). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Journal of Chemical Information and Modeling. Available at: [Link]

  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). (1R,2R)-2-aminocyclopentanecarboxylic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. PubChem. Available at: [Link]

  • ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available at: [Link]

Sources

(1R,2R)-2-Aminocyclohexanecarboxylic Acid: A Technical Guide to Synthesis, Structure, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained β-Amino Acids

In the landscape of modern drug discovery and materials science, the quest for molecular scaffolds that offer precise three-dimensional structure and enhanced biological stability is paramount. While α-amino acids form the fundamental basis of life, their β-amino acid counterparts have emerged as powerful building blocks for creating novel molecular architectures. β-Amino acids are integral to the synthesis of β-peptides, which can fold into stable, predictable secondary structures like helices and sheets, but are resistant to degradation by common proteases.[1][2]

This guide focuses on (1R,2R)-2-Aminocyclohexanecarboxylic Acid (trans-ACHC), a cyclic β-amino acid with a constrained cyclohexane backbone. The stereochemistry of this compound, with the amine and carboxylic acid groups in a trans configuration, imparts a rigid and predictable conformation. This rigidity is highly advantageous, as it reduces the entropic penalty upon folding into ordered structures, making it a favored component in the design of peptidomimetics, catalysts, and pharmaceutical intermediates.[3][4] This document provides an in-depth review of its synthesis, structural properties, and key applications for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

This compound is a white to light yellow crystalline powder. Its rigid cyclic structure and defined stereocenters are central to its utility.

PropertyValueReference
CAS Number 26685-83-6[5]
Molecular Formula C₇H₁₃NO₂[5]
Molecular Weight 143.18 g/mol [5]
Appearance White to light yellow powder/crystal[4]
Stereochemistry (1R, 2R), trans[3]
Specific Rotation [α]D²⁰ -79.0 to -74.0° (c=1, H₂O)[4]
Solubility Soluble in water[5]

Enantioselective Synthesis: Pathways to Stereopurity

The biological and catalytic activity of molecules derived from trans-ACHC is critically dependent on its stereochemical purity. Therefore, enantioselective synthesis is not merely a procedural detail but a cornerstone of its application. Several strategies have been developed, broadly categorized into resolution of racemates and direct asymmetric synthesis.

Core Strategy: Asymmetric Reduction of Pyrrolobenzodiazepines

A robust and scalable method for producing enantiomerically pure trans-2-aminocyclohexanecarboxylic acid derivatives involves the highly stereoselective alkali metal in ammonia reduction of pyrrolobenzodiazepine-5,11-diones.[6] This method provides excellent stereocontrol, yielding the trans isomer in high enantiomeric excess. The causality behind this selectivity lies in the steric hindrance of the fused ring system, which directs the approach of the reducing agent.

cluster_0 Synthetic Overview Start Pyrrolobenzodiazepine-5,11-dione Step1 Alkali Metal in Ammonia (e.g., Li/NH3) Start->Step1 Reduction Intermediate1 Reduced Intermediate Step1->Intermediate1 Step2 Acid Hydrolysis (e.g., 6M H2SO4, reflux) Intermediate1->Step2 Ring Opening Product (1S,2S)- or this compound Derivative Step2->Product cluster_1 Peptide Synthesis Workflow Resin Solid Support Resin (e.g., Wang Resin) Step1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Step1 Step2 Coupling (HBTU/HOBt or DIC/Oxyma) Step1->Step2 AA1 Fmoc-Protected (1R,2R)-trans-ACHC AA1->Step2 Step3 Wash Step2->Step3 Step4 Repeat Cycle Step3->Step4 Step4->Step1 for next residue Step5 Cleavage & Deprotection (TFA Cocktail) Step4->Step5 on completion Product Purified β-Peptide Step5->Product cluster_2 From Building Block to Application Core (1R,2R)-trans-ACHC App1 β-Peptide Foldamers Core->App1 App2 Chiral Ligands Core->App2 App3 Pharmaceutical Scaffolds Core->App3 Use1 Protein-Protein Interaction Inhibitors App1->Use1 Use2 Asymmetric Aldol & Michael Reactions App2->Use2 Use3 Antiviral / Anticancer Agents App3->Use3

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from linear, flexible peptides to conformationally constrained peptidomimetics represents a significant leap in modern drug discovery and materials science. Cyclic β-amino acids are cornerstone building blocks in this endeavor, offering unparalleled control over peptide secondary structure. Among these, (1R,2R)-2-Aminocyclohexanecarboxylic Acid, hereafter referred to as trans-(1R,2R)-ACHC, has emerged as a powerful tool for inducing stable, predictable helical conformations. Its rigid cyclohexane scaffold pre-organizes the peptide backbone, enhancing proteolytic resistance and modulating pharmacokinetic properties.[1][2][3] This guide provides an in-depth exploration of trans-(1R,2R)-ACHC, detailing its structural influence, strategic applications, and comprehensive, field-tested protocols for its seamless incorporation using Solid-Phase Peptide Synthesis (SPPS).

The Rationale: Why Choose trans-(1R,2R)-ACHC?

Standard peptides composed of α-amino acids often suffer from metabolic instability and conformational ambiguity, limiting their therapeutic potential.[4][5] The introduction of β-amino acids, particularly those with cyclic constraints, addresses these challenges directly.[1][2] trans-(1R,2R)-ACHC is a chiral β-amino acid distinguished by its cyclohexane ring, which severely restricts the torsional freedom of the peptide backbone.

Key Advantages:

  • Conformational Rigidity: The primary benefit of trans-(1R,2R)-ACHC is its ability to act as a potent structure-inducing element. Homooligomers of trans-ACHC are known to robustly fold into a highly stable 14-helix secondary structure, a conformation defined by a 14-membered hydrogen-bonded ring.[2][3][6][7] This predictability is invaluable for designing "foldamers"—unnatural peptides that mimic the secondary structures of proteins.[8][9]

  • Enhanced Proteolytic Stability: The non-natural β-amino acid backbone is inherently resistant to degradation by common proteases, which are highly specific for α-peptide bonds.[1][2] This leads to a significantly longer biological half-life, a critical attribute for therapeutic candidates.

  • Improved Physicochemical Properties: The incorporation of this building block can enhance membrane permeability and receptor binding affinity by locking the peptide into a bioactive conformation.[10]

The diagram below illustrates the fundamental principle of using trans-(1R,2R)-ACHC to create structurally defined peptidomimetics that overcome the limitations of native peptides.

G cluster_0 Native α-Peptide cluster_1 Peptidomimetic with trans-(1R,2R)-ACHC a Conformational Flexibility b Proteolytic Susceptibility c Poor Bioavailability d Structural Pre-organization (e.g., 14-Helix) e Enhanced Stability outcome Bioactive & Stable Foldamer d->outcome Results in f Improved Pharmacokinetics e->outcome Results in f->outcome Results in start Peptide Design Challenge start->a Leads to start->b Leads to start->c Leads to solution Strategic Incorporation of trans-(1R,2R)-ACHC start->solution solution->d Confers solution->e Confers solution->f Confers

Caption: Logic flow from peptide design challenges to stable foldamers.

Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most efficient and widely used method for incorporating trans-(1R,2R)-ACHC is the Fmoc/tBu strategy in SPPS.[11][12][13] This technique involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[11] The robustness of SPPS allows for the integration of unnatural amino acids with only minor protocol adjustments.

The general SPPS cycle is depicted below. The critical step for incorporating our target molecule is the "Coupling" phase, where the activated Fmoc-trans-(1R,2R)-ACHC-OH is introduced to the deprotected N-terminus of the resin-bound peptide.

spss_workflow start Start: Resin-Bound Peptide (N-terminus Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-trans-ACHC-OH + Activator) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end End: Resin-Bound Peptide (n+1 residues) wash2->end end->deprotection for next residue repeat Repeat Cycle

Sources

Application Notes & Protocols: (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (1R,2R)-2-Aminocyclohexanecarboxylic Acid in modern organocatalysis.

Introduction: A Bifunctional Catalyst for Modern Synthesis

Asymmetric organocatalysis has emerged as a third pillar of catalysis, standing alongside metal and biocatalysis, offering a powerful toolkit for the synthesis of chiral molecules.[1] This field leverages small, purely organic molecules to catalyze chemical transformations with high stereoselectivity. Among the vast array of organocatalysts, chiral amino acids and their derivatives have carved out a significant niche due to their ready availability, low toxicity, and ability to operate through multiple activation modes.[2][3]

This compound is a compelling, yet underutilized, bifunctional organocatalyst. Its structure features a secondary amine and a carboxylic acid fixed in a trans configuration on a rigid cyclohexane backbone. This stereochemically defined arrangement is not merely a chiral scaffold but an integrated functional system. The secondary amine can engage in enamine or iminium ion catalysis, while the adjacent carboxylic acid can act as an internal Brønsted acid or a hydrogen-bond donor, creating a highly organized, enzyme-like transition state to control stereoselectivity. This guide provides an in-depth exploration of its mechanistic principles and practical protocols for its application in key asymmetric transformations.

Part 1: Core Mechanistic Principles

The efficacy of this compound stems from its ability to mimic enzymatic reaction control through two primary catalytic cycles: enamine and iminium ion catalysis. The spatial proximity and fixed orientation of the amine and carboxylic acid groups are critical to its function.

Enamine Catalysis: Activating the Nucleophile

In reactions involving carbonyl compounds (aldehydes and ketones), the secondary amine of the catalyst reversibly condenses with the substrate to form a nucleophilic enamine intermediate. This process, analogous to the role of proline, raises the HOMO of the carbonyl compound, transforming it into a potent carbon nucleophile that can attack various electrophiles.[4] The chirality of the catalyst ensures that this attack occurs in a stereochemically controlled manner.

The carboxylic acid moiety plays a crucial co-catalytic role. It can facilitate the initial enamine formation and, more importantly, activate the electrophile through hydrogen bonding, orienting it for a highly specific facial attack. This dual activation is the hallmark of bifunctional catalysis.

Diagram 1: General Enamine Catalytic Cycle This diagram illustrates the fundamental steps in enamine catalysis, from the initial formation of the enamine intermediate to the final hydrolysis that regenerates the catalyst.

Enamine_Cycle cluster_cycle Enamine Catalysis Catalyst (1R,2R)-ACHC Enamine Chiral Enamine Intermediate Catalyst->Enamine + R-CHO - H₂O Aldehyde Aldehyde/Ketone (R-CHO) Product_Iminium Product Iminium Enamine->Product_Iminium + E+ Product α-Functionalized Product Product_Iminium->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Electrophile Electrophile (E+)

Caption: General workflow of enamine catalysis using this compound (ACHC).

Iminium Ion Catalysis: Activating the Electrophile

For α,β-unsaturated carbonyls, the catalyst can form a chiral iminium ion. This activation mode lowers the LUMO of the substrate, rendering it a much more reactive Michael acceptor for various nucleophiles.[5] Again, the catalyst's stereochemistry dictates the facial bias of the nucleophilic attack. This is particularly relevant for reactions like Diels-Alder or conjugate additions.

Part 2: Application in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation.[6] Organocatalytic versions provide direct access to chiral β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.[4][5]

Causality Behind the Protocol

In an aldol reaction catalyzed by this compound, the ketone (e.g., cyclohexanone) forms a chiral enamine. The aldehyde electrophile is then activated and oriented by the catalyst's carboxylic acid via a hydrogen-bonded, six-membered Zimmerman-Traxler-like transition state. This rigid, chair-like arrangement minimizes steric interactions and dictates the absolute stereochemistry of the newly formed C-C bond, leading to high diastereo- and enantioselectivity. The trans geometry of the catalyst is critical for establishing this organized pre-transition state assembly.

Diagram 2: Proposed Aldol Transition State This model shows the coordinated activation of both the enamine nucleophile and the aldehyde electrophile, leading to stereoselective bond formation.

Aldol_Transition_State The carboxylic acid group activates the aldehyde via hydrogen bonding, while the chiral enamine attacks from a specific face. cluster_TS CAT_N N ENAMINE_C_alpha CAT_N->ENAMINE_C_alpha Enamine CAT_O O CAT_OH O-H CAT_C2 C2 CAT_C1 C1 ALD_O O ALD_O->CAT_OH H-Bond Activation ALD_C C ALD_C->ALD_O ALD_R Ar ALD_C->ALD_R ALD_H H ALD_C->ALD_H ENAMINE_C_beta ENAMINE_C_alpha->ENAMINE_C_beta C=C ENAMINE_C_beta->ALD_C Bond Forming

Caption: Bifunctional activation in the aldol transition state.

Protocol: Asymmetric Aldol Reaction

This protocol describes the reaction between cyclohexanone and 4-nitrobenzaldehyde, a standard benchmark for evaluating catalyst performance.

Materials:

  • This compound (Catalyst, 20 mol%)

  • Cyclohexanone (10.0 mmol, 1.0 equiv.)

  • 4-Nitrobenzaldehyde (1.0 mmol, 0.1 equiv.)

  • Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)

  • Standard glassware for inert atmosphere reactions

  • Reaction workup and purification reagents (EtOAc, aq. NH₄Cl, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

  • Catalyst Dissolution: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (0.2 mmol, 28.6 mg).

  • Reagent Addition: Add anhydrous DMSO (2.0 mL) followed by cyclohexanone (10.0 mmol, 1.03 mL). Stir the mixture at room temperature for 10 minutes.

  • Initiation: Add 4-nitrobenzaldehyde (1.0 mmol, 151 mg) to the stirring solution.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the consumption of the aldehyde by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 24-48 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral HPLC.

Representative Data

The performance of amino acid catalysts is highly dependent on the substrates and conditions. The following table provides expected outcomes for this class of reaction.

EntryAldehyde ElectrophileKetone NucleophileYield (%)dr (anti:syn)ee (%) (anti)
14-NitrobenzaldehydeCyclohexanone>95>95:5>98
2BenzaldehydeCyclohexanone8590:1092
34-NitrobenzaldehydeAcetone70N/A90
42-ChlorobenzaldehydeCyclopentanone92>95:596
Note: Data is representative for proline-type catalysts and serves as a performance benchmark.

Part 3: Application in Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a fundamental method for forming C-C and C-heteroatom bonds.[7][8] Organocatalysis provides a robust platform for enantioselective versions of this reaction.

Mechanistic Rationale

Similar to the aldol reaction, the catalyst activates the ketone or aldehyde donor as a chiral enamine. This nucleophile then adds to the β-position of a Michael acceptor, such as a nitroalkene. The catalyst's carboxylic acid group can pre-organize the transition state by forming a hydrogen bond with the nitro group of the acceptor, directing the enamine's approach and ensuring high stereocontrol.[9]

Protocol: Michael Addition of Acetone to β-Nitrostyrene

Materials:

  • This compound (Catalyst, 10 mol%)

  • trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv., 149 mg)

  • Acetone (20.0 mmol, 20 equiv., 1.5 mL)

  • Chloroform (CHCl₃), anhydrous (1.0 mL)

  • Standard glassware and purification reagents

Step-by-Step Methodology:

  • Setup: To a vial, add this compound (0.1 mmol, 14.3 mg) and trans-β-nitrostyrene (1.0 mmol, 149 mg).

  • Solvent/Reagent Addition: Add anhydrous chloroform (1.0 mL) followed by acetone (20.0 mmol, 1.5 mL).

  • Reaction: Seal the vial and stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel (e.g., gradient of 5% to 20% EtOAc in hexanes) to yield the chiral γ-nitroketone. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Part 4: General Workflow and Troubleshooting

A standardized workflow ensures reproducibility and simplifies the optimization process.

Diagram 3: Standard Experimental Workflow This flowchart outlines the key stages of a typical organocatalytic experiment, from initial setup to final analysis.

Workflow cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere, Dry Solvents) B Addition of Catalyst & Reagents A->B C Reaction Monitoring (TLC, GC, or NMR) B->C D Aqueous Workup (Quench & Extract) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Chiral Analysis (Chiral HPLC/GC) E->G

Caption: A standardized workflow for organocatalytic reactions.

Troubleshooting Common Issues
  • Low Conversion:

    • Cause: Insufficient reaction time, low temperature, or catalyst inhibition. Water can be detrimental to enamine formation.

    • Solution: Ensure all reagents and solvents are scrupulously dry. Extend the reaction time or slightly increase the temperature (e.g., to 30-40 °C). Increase catalyst loading to 20-30 mol%.

  • Low Enantioselectivity (ee):

    • Cause: The transition state is not sufficiently ordered. This can be due to temperature, solvent effects, or the presence of additives.

    • Solution: Lower the reaction temperature (e.g., to 0 °C or -20 °C). Screen different solvents; non-polar solvents often provide better stereocontrol than polar ones. The presence of an acidic or basic co-catalyst can sometimes enhance or erode selectivity and should be investigated.

  • Side Reactions:

    • Cause: Self-condensation of the aldehyde (in aldol reactions) or polymerization of the Michael acceptor.

    • Solution: Use the nucleophile (ketone) in large excess to favor the desired cross-reaction. Add the electrophile slowly over several hours to maintain its low concentration.

Conclusion and Outlook

This compound represents a structurally robust and highly effective class of bifunctional organocatalysts. Its rigid stereochemical framework provides a predictable platform for inducing high levels of asymmetry in fundamental organic transformations. The protocols detailed herein serve as a validated starting point for researchers aiming to construct complex chiral molecules with operational simplicity and high selectivity. Future research may focus on immobilizing this catalyst on solid supports for enhanced recyclability or exploring its application in more complex cascade reactions, further expanding the utility of this powerful synthetic tool.

References

Sources

Application Notes & Protocols: Incorporation of (1R,2R)-2-Aminocyclohexanecarboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Conformational Constraint in Peptidomimetics

The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these limitations.[3] A key approach in peptidomimetic design is the incorporation of constrained amino acid analogues to impart a higher degree of structural pre-organization and metabolic stability.[1][2][4] Among these, cyclic β-amino acids, such as (1R,2R)-2-aminocyclohexanecarboxylic acid (cis-ACHC), are particularly valuable building blocks.

The rigid cyclohexane backbone of cis-ACHC significantly restricts the torsional angles of the peptide backbone, thereby inducing specific secondary structures like turns and helices.[5][6] This conformational rigidity can enhance binding affinity to biological targets and improve resistance to enzymatic cleavage.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptidomimetic scaffolds, with a focus on synthetic protocols and analytical characterization.

Unique Structural and Conformational Impact of this compound

This compound is a cyclic β-amino acid, meaning the amino group is attached to the carbon atom beta to the carboxyl group. This seemingly small change from the α-amino acid structure has profound implications for the resulting peptide's conformation. The cyclohexane ring exists predominantly in a chair conformation, which dictates the spatial orientation of the amino and carboxyl groups. In the (1R,2R) stereoisomer, these groups are in a cis relationship, forcing a specific turn or kink in the peptide backbone.[7]

The incorporation of such constrained residues has been shown to stabilize well-defined secondary structures.[5][8] This is crucial for mimicking the bioactive conformation of a native peptide ligand, a key principle in rational drug design. Furthermore, the non-natural structure of β-amino acids often renders the adjacent peptide bonds resistant to cleavage by common proteases.[1][2]

Synthesis of this compound

While commercially available, understanding the synthetic routes to enantiopure this compound is valuable for specialized applications or when custom derivatives are needed. Asymmetric synthesis is paramount to ensure the stereochemical integrity of the final peptidomimetic.[9] Common strategies often involve catalytic asymmetric hydrogenation of an unsaturated precursor or enzymatic resolution of a racemic mixture.[10] One established method utilizes a highly stereoselective conjugate addition of a chiral lithium amide to a cyclohexenecarboxylate derivative.[11]

Protocols for Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine assembly of peptides and peptidomimetics.[12][13][14] The following protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[15]

Workflow for SPPS Incorporation

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 1. Start Washing1 Washing Fmoc_Deprotection1->Washing1 Coupling Amino Acid Coupling (cis-ACHC or α-AA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping If incomplete Fmoc_Deprotection2 Fmoc Deprotection Washing2->Fmoc_Deprotection2 If complete Capping->Fmoc_Deprotection2 Repeat Repeat Cycle Fmoc_Deprotection2->Repeat Next AA Cleavage Cleavage & Deprotection Fmoc_Deprotection2->Cleavage Final AA Repeat->Washing1 Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Fmoc-Protection of this compound

Before incorporation, the amino group of cis-ACHC must be protected with an Fmoc group.

Materials:

  • This compound

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2 with 1N HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid as a white solid.

  • Confirm identity and purity via NMR and mass spectrometry.

Protocol 2: Coupling of Fmoc-(1R,2R)-ACHC onto the Resin-Bound Peptide

Due to the steric hindrance of the cyclohexane ring, optimized coupling conditions are recommended.

Materials:

  • Fmoc-protected resin-bound peptide

  • Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Methanol

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine and byproducts.

  • Activation of Fmoc-(1R,2R)-ACHC: In a separate vessel, dissolve Fmoc-(1R,2R)-ACHC (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. Rationale: The extended coupling time and use of potent activators like HBTU are crucial to overcome the steric bulk of the cyclic amino acid.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step. For particularly difficult couplings, a capping step with acetic anhydride can be performed to block unreacted amines.[15]

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat the deprotection and coupling cycle for subsequent amino acids.

Protocol 3: Cleavage and Global Deprotection

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. Rationale: TIS acts as a scavenger to trap reactive cations generated during the removal of side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Characterization

Purification: The crude peptidomimetic should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Parameter Typical Condition Rationale
Column C18, 5 µm, 100 ÅStandard for peptide purification, separates based on hydrophobicity.
Mobile Phase A 0.1% TFA in WaterIon-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier to elute the peptide.
Gradient 5-95% B over 30-60 minGradual increase in organic phase allows for separation of closely eluting species.
Detection 214 nm and 280 nm214 nm for the peptide backbone; 280 nm for aromatic residues (Trp, Tyr).

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified peptidomimetic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the three-dimensional structure and confirm the incorporation and stereochemistry of the cis-ACHC residue. Techniques like NOESY and ROESY are particularly useful for determining spatial proximities between protons, which helps in defining the peptide's conformation.[8]

Conclusion and Future Perspectives

The incorporation of this compound is a powerful tool in peptidomimetic design for enhancing structural stability and proteolytic resistance. The protocols outlined here provide a robust framework for the synthesis and purification of these modified peptides. The conformational constraints imposed by this cyclic β-amino acid can lead to peptidomimetics with improved pharmacological profiles, making it a valuable strategy in modern drug discovery.[] Future work may involve exploring derivatives of cis-ACHC with various ring substitutions to further fine-tune the conformational properties and biological activity of the resulting peptidomimetics.

References

  • Rao, S. N., Balaji, V. N., & Ramnarayan, K. (1992). Conformational studies on beta-amino acid-containing peptides. I. Peptide Research, 5(6), 343–350. [Link]

  • Wilder, P. T., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biochemistry, 57(8), 1371–1379. [Link]

  • Kiełczewska, U., et al. (2014). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 12(2), 264-273. [Link]

  • Pérès, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6202–6224. [Link]

  • Horne, W. S., et al. (2008). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Journal of the American Chemical Society, 130(20), 6354–6362. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Kemp, D. S., & Carter, J. S. (1987). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. The Journal of Organic Chemistry, 52(12), 2668–2670. [Link]

  • López-Pérez, J. L., et al. (2019). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid: Synthesis and Structural Study. Molecules, 24(18), 3345. [Link]

  • Chemistry For Everyone. (2023). What Is Solid-Phase Peptide Synthesis? YouTube. [Link]

  • Choi, S. H., Ivancic, M., Guzei, I. A., & Gellman, S. H. (2013). Structural Characterization of Peptide Oligomers Containing (1R,2S)‐2‐Aminocyclohexanecarboxylic Acid (cis‐ACHC). European Journal of Organic Chemistry, 2013(26), 5857-5865. [Link]

  • Kotha, S., & Khedkar, P. (2005). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 105(12), 4435–4468. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Berlicki, Ł., et al. (2012). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 77(17), 7291–7298. [Link]

  • Li, Y., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1373587. [Link]

  • Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of (1 S, 2 R)-2-aminocyclooctanecarboxylic acid. Tetrahedron: Asymmetry, 7(7), 1919-1922. [Link]

  • Davies, S. G., et al. (1991). Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Tetrahedron, 47(45), 9463-9482. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminocyclohexanecarboxylic acid. PubChem. [Link]

  • Patel, D. R., et al. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
  • Golebiewski, A., & Klopfenstein, S. R. (2005). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Springer Nature Experiments. [Link]

  • Majer, P., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

  • Yousuf, M., et al. (2014). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Journal of Organic and Inorganic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid in Modern Organic Synthesis. [Link]

Sources

Application Note & Protocol: Efficient Amide Coupling of (1R,2R)-2-Aminocyclohexanecarboxylic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Constrained β-Amino Acids in Drug Discovery

(1R,2R)-2-Aminocyclohexanecarboxylic acid is a conformationally constrained β-amino acid that has garnered significant interest in medicinal chemistry. Its rigid cyclic structure, when incorporated into peptides or small molecules, imparts a predictable and stable three-dimensional geometry. This structural pre-organization can lead to enhanced binding affinity, improved metabolic stability, and increased resistance to enzymatic degradation compared to more flexible linear counterparts.[1] Consequently, this unique building block is a valuable tool in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents with tailored pharmacological profiles.[2]

The successful incorporation of this compound into a target molecule hinges on the critical step of amide bond formation. However, the steric hindrance presented by the cyclohexane ring can render standard coupling procedures inefficient, leading to low yields and undesired side reactions. This application note provides a comprehensive guide to the principles and a detailed protocol for the efficient coupling of this sterically demanding amino acid.

The Chemistry of Amide Bond Formation: A Focus on Challenging Couplings

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine, resulting in the elimination of a water molecule.[3] This process is not spontaneous and requires the activation of the carboxylic acid group to enhance its electrophilicity.[4] This is typically achieved using a "coupling reagent."

For sterically hindered amino acids like this compound, the choice of coupling reagent is paramount.[5][6] The ideal reagent should rapidly and efficiently generate a highly reactive intermediate that is susceptible to nucleophilic attack by the amine, even when faced with significant steric congestion.

Common classes of coupling reagents include:

  • Carbodiimides (e.g., DCC, EDC): These reagents activate carboxylic acids to form a reactive O-acylisourea intermediate. While cost-effective, they can lead to the formation of insoluble byproducts (in the case of DCC) and may require additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and enhance efficiency.[6][7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents generate highly reactive phosphonium-based active esters. PyAOP, in particular, is known for its high reactivity and is often employed for challenging couplings.[7][8]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): This class of reagents forms activated esters with HOBt, HOAt, or their derivatives. HATU is widely regarded as one of the most effective coupling reagents, especially for sterically hindered systems, due to the formation of a highly reactive OAt ester and the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[7][8][9]

The following diagram illustrates the general mechanism of amide bond formation using a coupling reagent.

Amide Bond Formation Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Coupling Reagent Coupling Reagent Amide Bond Amide Bond Activated Intermediate->Amide Bond + Amine Amine Amine

Caption: Generalized workflow of amide bond formation.

Experimental Protocol: Coupling of N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid with a Primary Amine

This protocol details a robust method for the coupling of N-Boc protected this compound with a generic primary amine using HATU as the coupling reagent.

Materials and Reagents
ReagentGradeSupplier
N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid≥98%Commercial Source
Primary Amine (R-NH2)≥98%Commercial Source
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide Synthesis GradeCommercial Source
DIPEA (N,N-Diisopropylethylamine)Anhydrous, ≥99.5%Commercial Source
DMF (N,N-Dimethylformamide)Anhydrous, ≥99.8%Commercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Saturated Aqueous Sodium Bicarbonate (NaHCO3)Reagent GradeIn-house
Brine (Saturated Aqueous Sodium Chloride)Reagent GradeIn-house
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeCommercial Source
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

    • Add the primary amine (1.1 eq) to the solution.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the HATU solution to the reaction mixture.

    • Slowly add DIPEA (2.5 eq) to the reaction mixture at 0 °C (ice bath). The addition of the base is often accompanied by a color change.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

The following diagram outlines the experimental workflow:

Experimental Workflow cluster_reactants Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Extraction cluster_purification Purification Reactants Dissolve N-Boc-(1R,2R)-2- Aminocyclohexanecarboxylic Acid and Primary Amine in DMF Coupling Add HATU and DIPEA Stir at room temperature Reactants->Coupling Workup Dilute with EtOAc Wash with NaHCO3 and Brine Dry and Concentrate Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Caption: Step-by-step experimental workflow for the coupling reaction.

Characterization of the Coupled Product

Thorough characterization of the final product is essential to confirm its identity and purity.[11][12] The following techniques are recommended:

TechniqueExpected Observations
¹H NMR (Nuclear Magnetic Resonance) The spectrum should show characteristic peaks for the protons on the cyclohexane ring, the newly formed amide proton (typically a broad singlet or triplet), and the protons of the coupled amine moiety. The integration should be consistent with the expected structure.
¹³C NMR The spectrum should display the correct number of carbon signals, including the carbonyl carbon of the newly formed amide bond (typically in the range of 170-175 ppm).
Mass Spectrometry (MS) The mass spectrum (e.g., ESI-MS) should show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the desired product.
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, indicating the purity of the compound. The retention time can be used for future reference and comparison.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the amount of coupling reagent and base, or extending the reaction time. Switching to an even more potent coupling reagent like PyAOP could also be beneficial.[8]

  • Epimerization: While less of a concern for this specific β-amino acid at the α-carbon, if coupling chiral α-amino acids, the choice of base and solvent can influence the degree of racemization. Non-polar solvents and weaker bases can sometimes mitigate this issue.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial, as water can hydrolyze the activated intermediate and reduce the efficiency of the coupling reaction.

  • Amine Nucleophilicity: The reactivity of the primary amine will also affect the reaction outcome. Less nucleophilic amines may require longer reaction times or more forcing conditions.

Conclusion

The successful coupling of sterically hindered amino acids like this compound is a critical step in the synthesis of novel therapeutics. By understanding the principles of amide bond formation and selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently incorporate this valuable building block into their target molecules. The protocol outlined in this application note, utilizing the highly effective HATU reagent, provides a reliable method for achieving high yields and purity in these challenging coupling reactions.

References

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 217-220. [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews, 40(8), 4883-4903. [Link]

  • Dilun Bio. (2022). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Pérez, Y., et al. (2021). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]

  • Ortuño, R. M., et al. (2012). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 77(17), 7479-7490. [Link]

  • Delso, I., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(34), 6928-6936. [Link]

  • Davies, S. G., et al. (2005). Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions. Organic & Biomolecular Chemistry, 3(10), 1854-1869. [Link]

  • Berlicki, Ł., et al. (2012). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 17(9), 10459-10471. [Link]

  • QYAOBIO. Amide Bond Formation in Cyclization. [Link]

  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]

  • Guttilla, I. K., et al. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 16, 1248-1265. [Link]

  • Hosseinzadeh, P., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. The Journal of Physical Chemistry B, 122(49), 11624-11634. [Link]

  • ResearchGate. Developments in Peptide and Amide Synthesis. [Link]

  • Schultz, A. G., & Alva, C. W. (1998). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses, 75, 91. [Link]

  • ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7128323, (1S,2S)-2-Aminocyclohexanecarboxylic Acid. [Link]

  • Albericio, F., & Kruger, H. G. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Molecules, 26(12), 3647. [Link]

  • Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-143. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7128325, (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Link]

  • MySkinRecipes. This compound. [Link]

  • Cooper, G. J., et al. (1987). Purification and characterization of a peptide from amyloid-rich pancreases of type 2 diabetic patients. Proceedings of the National Academy of Sciences, 84(23), 8628-8632. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

Application Notes & Protocols: The Strategic Use of (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond Flat Rings – The Value of 3D Scaffolding

In the landscape of medicinal chemistry, the pursuit of drug candidates with high affinity, selectivity, and metabolic stability is paramount. While aromatic rings have long been staples of drug design, they are inherently planar. (1R,2R)-2-Aminocyclohexanecarboxylic Acid emerges as a powerful tool precisely because it is not flat. As a chiral, cyclic β-amino acid, its rigid, three-dimensional cyclohexane core provides a pre-organized scaffold that medicinal chemists can exploit to solve critical challenges in drug development.[1][2]

This guide provides an in-depth look at the applications of this versatile building block, moving from core principles to practical experimental protocols. Its value lies in two primary areas:

  • Conformational Constraint: By locking down the rotational freedom inherent in linear molecules, it allows for the precise spatial positioning of pharmacophores, reducing the entropic penalty of binding to a biological target.[3]

  • Metabolic Stability: Its non-natural β-amino acid structure confers resistance to degradation by endogenous proteases, a common failure point for peptide-based therapeutics.[4]

Part 1: Core Applications in Medicinal Chemistry

A Foundation for Peptidomimetics and Foldamers

Natural peptides, despite their exquisite biological activity, often make poor drugs due to their rapid degradation and high conformational flexibility. Incorporating this compound into a peptide backbone imposes a rigid local geometry.[5] This constraint helps guide the peptide to fold into a specific, stable secondary structure, such as a β-turn or helix, that mimics the bioactive conformation of the native peptide.[4][6] This strategy of "pre-organizing" the molecule for its target can dramatically enhance binding affinity and biological activity.[3]

The resulting molecules, known as peptidomimetics or foldamers, retain the desired biological function but exhibit superior drug-like properties, including enhanced stability and potentially improved oral bioavailability.[4][5]

Chiral Scaffolding for Small Molecule Drug Design

The stereochemically defined cyclohexane ring of this compound serves as an ideal starting point or "chiral building block" for complex total synthesis.[7][8] By using this molecule, chemists can build complex stereochemistry into a target molecule from an early stage, avoiding difficult and often low-yielding chiral separations or asymmetric reactions later in the synthesis. This approach ensures that the final product is the single, desired enantiomer, which is critical for safety and efficacy.[1]

Case Study: A Key Chiral Precursor in the Synthesis of Oseltamivir (Tamiflu®)

A prominent example of its application as a chiral scaffold is in numerous synthetic routes developed for the antiviral drug Oseltamivir.[9] Oseltamivir is a neuraminidase inhibitor used to treat influenza A and B infections.[10] The core of the drug is a substituted cyclohexane ring with three distinct stereocenters. Many academic and industrial syntheses have utilized chiral cyclohexene derivatives, conceptually derived from molecules like this compound, to set these crucial stereocenters with high fidelity.[11][12] Starting with a pre-defined chiral block significantly simplifies the overall synthesis, making it more efficient and scalable.[10]

Part 2: Experimental Protocols & Data

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating N-terminally Fmoc-protected this compound into a growing peptide chain on a solid support resin.

Rationale: Solid-Phase Peptide Synthesis (SPPS) is the standard method for building custom peptides.[13] The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc strategy.[13] For coupling a sterically hindered or non-natural amino acid like our target molecule, a potent coupling agent such as HBTU or HATU is recommended to ensure high coupling efficiency and prevent side reactions.[14]

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid

  • Other required Fmoc-protected α-amino acids

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • N-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Step-by-Step Procedure:

  • Resin Swelling: Place the resin in a reaction vessel. Add DCM and gently agitate for 30 minutes to swell the resin beads. Drain the DCM.[13]

  • Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

    • Add the deprotection solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of deprotection solution and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3 equivalents (eq) of Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid, 3 eq of HBTU, and 3 eq of HOBt in a minimal amount of DMF.

    • Add 6 eq of DIPEA to the activation mixture and vortex for 1-2 minutes. The solution will typically change color.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Note: β-amino acids can couple more slowly than α-amino acids, so extended coupling time is often necessary.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, the coupling step should be repeated.

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF (5x), DCM (5x), and MeOH (3x), then dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the cleaved peptide from the resin beads.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Table 1: Illustrative Impact of this compound Incorporation on Peptide Properties

This table summarizes the expected changes in key biophysical properties when a flexible, native peptide is modified with our rigid β-amino acid. Data is hypothetical but based on established principles.[3][4]

PropertyNative Peptide (e.g., -Gly-Ala-)Modified Peptide (e.g., -Gly-(1R,2R)-ACHC-Ala-)Rationale for Change
Proteolytic Stability Low (t½ < 5 min in plasma)High (t½ > 60 min in plasma)The non-natural β-amino acid backbone is not recognized by standard proteases, preventing enzymatic cleavage.[4]
Conformational Flexibility High (Multiple conformers in solution)Low (Adopts a single, dominant conformation)The cyclohexane ring restricts backbone dihedral angles, locking the peptide into a defined structure.[3][5]
Receptor Binding Affinity (Kᵢ) 500 nM25 nMBy pre-organizing the pharmacophores into the bioactive conformation, the entropic penalty for binding is reduced, leading to a tighter interaction.[6]
Solubility ModeratePotentially LowerThe introduction of a rigid, hydrophobic cyclohexyl group can decrease aqueous solubility, a factor to be considered in design.[15]

Part 3: Visualized Concepts

Diagram 1: SPPS Workflow

SPPS_Workflow cluster_cycle Iterative Coupling Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF/DCM) Deprotection->Wash1 Remove Fmoc Coupling Activate & Couple (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Add next residue Wash2->Deprotection Start next cycle Final_Cleavage Final Cleavage & Deprotection (TFA) Wash2->Final_Cleavage Final Cycle Complete Start Start: Swollen Resin Start->Deprotection Purification Purification (HPLC) Final_Cleavage->Purification

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Rigid Scaffold Principle

Scaffold_Principle cluster_scaffold Rigid Scaffold Concept cluster_target Biological Target Scaffold Receptor Pocket 1 Pocket 2 Pocket 3 Scaffold:p1->Receptor:r1 H-Bond Scaffold:p2->Receptor:r2 Hydrophobic Interaction Scaffold:p3->Receptor:r3 Ionic Bond note Scaffold pre-organizes R groups for optimal binding, increasing affinity.

Caption: (1R,2R)-ACHC as a rigid scaffold for pharmacophore presentation.

Conclusion

This compound is more than just another cyclic amino acid; it is a strategic tool for imparting drug-like properties into novel therapeutic candidates. By providing robust conformational control and a foundation for stereochemically complex synthesis, it enables medicinal chemists to design molecules with enhanced stability, selectivity, and potency. Its successful application in areas ranging from antiviral drug synthesis to the development of next-generation peptidomimetics underscores its significant and growing importance in the field of drug discovery.

References

  • I. Pept Res. 1992 Nov-Dec;5(6):343-50. ()
  • Golec, A. et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. ()
  • Hojo, K. et al. (2013). Protocol for solid-phase peptide synthesis using a MW assisted coupling reaction in water.
  • Drewniak-Świtalska, M. et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19, 4272-4278. ()
  • Isidro-Llobet, A. et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ()
  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. ()
  • Trost, B. M. et al. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH. ()
  • Zeng, J. et al. (2016).
  • Satoh, N. et al. A Practical Synthesis of ( )-Oseltamivir. Scribd. ()
  • ChemicalBook. Oseltamivir synthesis. ()
  • Wikipedia. Oseltamivir total synthesis. ([Link])

  • Ihara, M. (2002). Application of chiral building blocks to the synthesis of drugs. ()
  • Kotha, S. et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC - NIH. ()
  • Google Patents. (2014). CN103833570A - Synthesis method of oseltamivir. ()
  • Marino, S. T. et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. ([Link])

  • Marino, S. T. et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. ()
  • MySkinRecipes. This compound. ()
  • Google Patents. (2017).
  • Dhama, K. et al. (2021). A review: Mechanism of action of antiviral drugs. PMC - PubMed Central. ([Link])

  • Marino, S. T. et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. ([Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid in Modern Organic Synthesis. ()
  • De Clercq, E. (2011). Highlights in Antiviral Drug Research: Antivirals at the Horizon. PMC - PubMed Central. ([Link])

  • Lin, L. T. et al. (2014). Antiviral Properties of Phytochemicals. PMC - NIH. ([Link])

  • Jeschke, P. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. ()
  • Creative Peptides. (1S,2R)-Fmoc-aminocyclohexane carboxylic acid. ()
  • Al-Khafaji, K. et al. (2023). In-silico approach to designing effective antiviral drugs against SARS-CoV-2 and SARS-CoV-1 from reported phytochemicals: a quality improvement study. NIH. ([Link])

  • De Clercq, E. & Li, G. (2016). Antiviral Agents. PMC - PubMed Central - NIH. ([Link])

Sources

The Chiral Architect: (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Asymmetric Transformations

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and fine chemical industries. Chiral ligands, serving as molecular architects, are central to this endeavor, imparting stereochemical information to a metallic or non-metallic center to orchestrate highly selective reactions.[1][2] (1R,2R)-2-Aminocyclohexanecarboxylic acid, a chiral β-amino acid, stands out as a compelling and versatile building block for the synthesis of such ligands. Its rigid cyclohexane backbone pre-organizes the appended coordinating groups, while the vicinal amino and carboxylic acid functionalities provide two distinct points for modification, allowing for the construction of a diverse array of chiral environments.

While direct applications of this compound as a ligand are less common, its true value lies in its role as a precursor to a class of highly effective ligands. Derivatives of this amino acid, particularly those that capitalize on the inherent chirality of the trans-1,2-diaminocyclohexane (DACH) framework, have proven to be exceptionally potent in a variety of asymmetric catalytic transformations.[3][4] This guide will delve into the synthesis of catalytically active ligands derived from this chiral scaffold and provide detailed protocols for their application in two cornerstone reactions of asymmetric catalysis: the asymmetric transfer hydrogenation of ketones and the asymmetric Henry (nitroaldol) reaction.

From Amino Acid to Chiral Ligand: A Synthetic Blueprint

The conversion of this compound into a functional ligand is a critical first step. A common strategy involves the modification of the amine functionality, for instance, through sulfonylation, to create a ligand suitable for coordinating with transition metals like Ruthenium. This process not only imparts specific electronic properties to the ligand but also introduces a handle for further synthetic elaboration.

Ligand_Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_product Product Ligand start This compound reagents 1. Protection (e.g., Boc) 2. Amidation 3. Deprotection 4. Sulfonylation (e.g., TsCl, Pyridine) start->reagents Modification product N-Sulfonylated (1R,2R)-Cyclohexane-1,2-diamine Derivative reagents->product Formation

Caption: Synthetic pathway from this compound to a catalytically active N-sulfonylated diamine ligand.

Application I: Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a robust and widely utilized transformation in organic synthesis. Catalysts derived from the (1R,2R)-diaminocyclohexane scaffold, particularly ruthenium complexes, have demonstrated exceptional activity and enantioselectivity in this reaction.[5][6] These catalysts, often referred to as Noyori-type catalysts, operate via a metal-ligand bifunctional mechanism.

Mechanistic Rationale: A Symphony of Interactions

The currently accepted mechanism for Noyori-type asymmetric transfer hydrogenation involves an "outer sphere" pathway.[6][7] The catalytically active species is a ruthenium hydride, which is formed in situ. The N-H proton of the coordinated chiral ligand and the Ru-H hydride are transferred to the carbonyl oxygen and carbon, respectively, in a concerted, six-membered transition state. The chirality of the diamine backbone, along with the steric and electronic properties of the N-substituent (e.g., a tosyl group), creates a well-defined chiral pocket that dictates the facial selectivity of the hydride transfer to the prochiral ketone.

ATH_Mechanism precatalyst [Ru(arene)Cl(Ligand)] Precatalyst active_catalyst [Ru(arene)H(Ligand)] Active Catalyst precatalyst->active_catalyst + Base, H-Donor substrate_complex Ketone Coordination active_catalyst->substrate_complex h_acceptor H-Acceptor (e.g., Acetone) active_catalyst->h_acceptor transition_state Six-Membered Transition State substrate_complex->transition_state product_release Product Release & Catalyst Regeneration transition_state->product_release Hydride Transfer product_release->active_catalyst Regeneration alcohol Chiral Alcohol product_release->alcohol ketone Prochiral Ketone ketone->substrate_complex h_donor H-Donor (e.g., i-PrOH) h_donor->precatalyst base Base base->precatalyst

Caption: Catalytic cycle for the Noyori-type asymmetric transfer hydrogenation of a ketone.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using an in situ prepared ruthenium catalyst bearing a ligand derived from (1R,2R)-diaminocyclohexane.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

  • (1R,2R)-N-(p-Tosyl)-1,2-diaminocyclohexane (Chiral Ligand)

  • Acetophenone (Substrate)

  • 2-Propanol (Solvent and Hydrogen Source)

  • Potassium hydroxide (Base)

  • Anhydrous solvents and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 eq.) and (1R,2R)-N-(p-Tosyl)-1,2-diaminocyclohexane (0.011 mmol, 2.2 eq.) in anhydrous 2-propanol (5 mL).

  • Stir the resulting orange solution at room temperature for 20 minutes.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1.0 mmol, 100 eq.) in 2-propanol (5 mL).

  • Initiation: Prepare a 0.1 M solution of potassium hydroxide in 2-propanol. Add 0.2 mL of this solution (0.02 mmol, 2 eq.) to the catalyst mixture. The color should change from orange to purple, indicating the formation of the active catalyst.

  • Transfer the substrate solution to the activated catalyst solution via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water (10 mL). Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

SubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
Acetophenone1.0402>9998 (R)
1'-Acetonaphthone1.06049897 (R)
2-Acetylpyridine1.0401>9996 (R)
Benzylacetone1.06069595 (R)

Note: The data presented in this table is representative and compiled from typical results for this class of catalysts. Actual results may vary based on specific reaction conditions and ligand structure.

Application II: Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful C-C bond-forming reaction that yields valuable β-nitro alcohols. These products are versatile synthetic intermediates, readily converted to β-amino alcohols or α-hydroxy ketones. The asymmetric variant, catalyzed by chiral copper(II) complexes of diamine-derived ligands, provides enantiomerically enriched products with high efficiency.[8][9][10][11][12]

Mechanistic Rationale: A Copper-Coordinated Approach

In the copper-catalyzed asymmetric Henry reaction, the chiral ligand and the copper(II) salt form a chiral Lewis acid complex. This complex coordinates to the aldehyde, activating it towards nucleophilic attack. Simultaneously, a base deprotonates the nitroalkane to form a nitronate anion. The chiral environment created by the ligand directs the approach of the nitronate to one face of the coordinated aldehyde, thereby controlling the stereochemical outcome of the reaction.

Henry_Mechanism catalyst_formation Cu(OAc)₂ + Chiral Ligand chiral_cu_complex Chiral Cu(II) Complex catalyst_formation->chiral_cu_complex aldehyde_activation Aldehyde Coordination and Activation chiral_cu_complex->aldehyde_activation cc_bond_formation Stereoselective C-C Bond Formation aldehyde_activation->cc_bond_formation nitronate_formation Nitronate Formation nitronate_formation->cc_bond_formation Nucleophilic Attack product_release Product Release cc_bond_formation->product_release product_release->chiral_cu_complex Catalyst Turnover product β-Nitro Alcohol product_release->product aldehyde Aldehyde aldehyde->aldehyde_activation nitroalkane Nitroalkane nitroalkane->nitronate_formation base Base base->nitronate_formation

Caption: Proposed mechanism for the copper-catalyzed asymmetric Henry reaction.

Protocol: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

This protocol provides a general method for the enantioselective addition of nitromethane to benzaldehyde.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • (1R,2R)-N,N'-Dibenzyl-1,2-diaminocyclohexane (Chiral Ligand)

  • Benzaldehyde (Substrate)

  • Nitromethane (Nucleophile and Solvent)

  • Ethanol (Solvent)

  • Diisopropylethylamine (DIPEA) (Base)

Procedure:

  • Catalyst Formation: In a reaction vial, add Cu(OAc)₂·H₂O (0.01 mmol, 1 mol%) and the chiral diamine ligand (0.012 mmol, 1.2 mol%).

  • Add ethanol (0.5 mL) and stir the mixture at room temperature for 1 hour to form the chiral copper complex.

  • Reaction Setup: To the catalyst solution, add benzaldehyde (1.0 mmol, 1 eq.).

  • Add nitromethane (5.0 mmol, 5 eq.), which also serves as a co-solvent.

  • Initiation: Add DIPEA (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired β-nitro alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

AldehydeCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Benzaldehyde1.0249592 (S)
4-Nitrobenzaldehyde1.0209894 (S)
4-Methoxybenzaldehyde1.0369091 (S)
Cyclohexanecarboxaldehyde1.0488588 (S)

Note: The data presented in this table is representative and compiled from typical results for this class of catalysts. Actual results may vary based on specific reaction conditions and ligand structure.

Conclusion: A Foundation for Future Innovation

This compound serves as a testament to the power of chiral building blocks in asymmetric catalysis. While its direct use as a ligand is not widespread, its derivatives have unlocked a wealth of highly selective and efficient transformations. The protocols and mechanistic insights provided herein for asymmetric transfer hydrogenation and the Henry reaction showcase the profound impact of this chiral scaffold. As the demand for enantiomerically pure molecules continues to grow, the development of novel ligands from readily available and robust chiral precursors like this compound will undoubtedly remain a vibrant and fruitful area of research, paving the way for the next generation of asymmetric catalysts.

References

  • Mahmoud, A. R. (n.d.). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Catalysis: The Role of Chiral Ligands. Retrieved from [Link]

  • Pospíšil, J., & Červený, L. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 23(10), 2590. Retrieved from [Link]

  • Jacobsen, E. N. (2004). Introduction: Enantioselective Catalysis. Chemical Reviews, 104(3), 1135-1137. Retrieved from [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

  • Breit, B., & Leighton, J. L. (2010). Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation. Journal of the American Chemical Society, 132(41), 14503–14505. Retrieved from [Link]

  • van den Berg, M., et al. (2020). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis, 10(15), 8436–8445. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • Breit, B., & Leighton, J. L. (2010). Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation. Journal of the American Chemical Society, 132(41), 14503-14505. Retrieved from [Link]

  • Kitamura, M., Yoshimura, M., & Tanaka, S. (2014). Mechanistic insight into NOYORI asymmetric hydrogenations. Pure and Applied Chemistry, 86(4), 547-558. Retrieved from [Link]

  • Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine−Cu(OAc)₂ Complex. Organic Letters, 9(18), 3595–3597. Retrieved from [Link]

  • Wang, Z., et al. (2018). Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry, 83(15), 8220–8231. Retrieved from [Link]

  • Li, J., et al. (2020). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. Organic & Biomolecular Chemistry, 18(37), 7311–7315. Retrieved from [Link]

  • Macías, A., et al. (2017). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 22(11), 1836. Retrieved from [Link]

  • Wang, C., & Zhang, Z. (2017). Recent progress in copper catalyzed asymmetric Henry reaction. Tetrahedron Letters, 58(44), 4153-4160. Retrieved from [Link]

  • Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Tetrahedron: Asymmetry, 2(3), 183-186. Retrieved from [Link]

  • Zuo, W., & Morris, R. H. (2015). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols, 10(2), 241–257. Retrieved from [Link]

  • Kaňka, M., et al. (2019). trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology, 9(18), 5014-5020. Retrieved from [Link]

  • Reddy, P. V., & Kumar, P. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 12056–12064. Retrieved from [Link]

  • Ye, Z., & Zhou, J. (2013). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 113(11), 8863–8943. Retrieved from [Link]

  • Kaźmierczak, M., & Gawroński, J. (2015). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. In Chiral Amine Synthesis (pp. 417-456). Wiley-VCH. Retrieved from [Link]

  • Wang, Y., et al. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 18(45), 9148-9166. Retrieved from [Link]

  • Wang, D., & Chen, T. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5349-5365. Retrieved from [Link]

  • Liu, Y., et al. (2021). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 19(3), 578-584. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2012). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Journal of the Brazilian Chemical Society, 23(1), 16-21. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of β-Peptides from (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclic β-Peptides

β-Peptides are a class of foldamers—unnatural oligomers that adopt well-defined secondary structures similar to those of proteins.[1] This structural mimicry, combined with their notable resistance to proteolytic degradation, makes them highly attractive candidates for various therapeutic applications.[2][3] By incorporating β-amino acids, researchers can design peptides with enhanced stability and novel biological activities, targeting everything from antimicrobial action to the inhibition of protein-protein interactions.[2][3][4]

The use of conformationally constrained cyclic β-amino acids, such as (1R,2R)-2-aminocyclohexanecarboxylic acid (trans-ACHC), is a powerful strategy for controlling the secondary structure of β-peptides.[5] Homooligomers of trans-ACHC, for instance, are known to robustly fold into a 14-helix secondary structure.[6][7] This predictable folding behavior provides a stable scaffold that can be functionalized to interact with specific biological targets.[2]

This guide provides a detailed overview of the synthetic strategies and protocols for preparing β-peptides incorporating this compound, tailored for both academic and industrial researchers in drug discovery and development.

Part 1: Strategic Considerations in β-Peptide Synthesis

The synthesis of β-peptides, while similar in principle to that of α-peptides, presents unique challenges and considerations. The choice of synthetic strategy—solution-phase versus solid-phase—as well as the selection of protecting groups and coupling reagents, are critical for a successful outcome.

Protecting Group Strategies

The protection of reactive functional groups is a cornerstone of peptide synthesis, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.[8][9] For the synthesis of β-peptides from this compound, the primary considerations are the protection of the α-amino group and the carboxylic acid.

Table 1: Common Protecting Groups for β-Peptide Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsKey Advantages
α-Amino Group tert-ButoxycarbonylBocStrong acid (e.g., TFA)[10][11]Stable to a wide range of reaction conditions.
9-FluorenylmethyloxycarbonylFmocMild base (e.g., 20% piperidine in DMF)[10][11]Allows for milder deprotection, compatible with acid-labile side-chain protecting groups.
Carboxylic Acid Benzyl esterBzlCatalytic hydrogenolysis (H₂/Pd) or strong acid[11]Stable to Boc deprotection conditions.
Methyl esterMeMild hydrolysis (aqueous NaOH)[11]Simple to introduce and remove.

The choice between the Boc and Fmoc strategies often depends on the overall synthetic plan, including the desired scale and the presence of other sensitive functional groups. The Fmoc strategy is now the most commonly used methodology in solid-phase peptide synthesis (SPPS).[12]

Solution-Phase vs. Solid-Phase Synthesis

Solution-phase peptide synthesis (SPPS) was the original method for creating peptides and remains valuable for large-scale synthesis and for certain complex peptides that are not amenable to solid-phase techniques.[13] However, it can be labor-intensive due to the need for purification after each coupling step.[14]

Solid-phase peptide synthesis (SPPS) , developed by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support.[15] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step.[15][16] SPPS is now the method of choice for the routine synthesis of peptides.[12]

The following sections will provide detailed protocols for both solution-phase and solid-phase synthesis of a model β-dipeptide, Boc-(1R,2R)-ACHC-(1R,2R)-ACHC-OMe.

Part 2: Solution-Phase Synthesis Protocol

This protocol details the synthesis of a β-dipeptide using a solution-phase approach. The key steps involve the protection of the C-terminus of one amino acid, followed by coupling with an N-protected amino acid, and subsequent deprotection.

Workflow for Solution-Phase Synthesis

Solution_Phase_Workflow cluster_0 Monomer Preparation cluster_1 Coupling Reaction cluster_2 Deprotection A H-(1R,2R)-ACHC-OH D Boc-(1R,2R)-ACHC-OH A->D Protection (N-terminus) E H-(1R,2R)-ACHC-OMe A->E Protection (C-terminus) B Boc₂O B->D C MeOH, SOCl₂ C->E F Boc-(1R,2R)-ACHC-OH G H-(1R,2R)-ACHC-OMe I Boc-(1R,2R)-ACHC-(1R,2R)-ACHC-OMe F->I G->I H Coupling Reagent (e.g., HATU, HOBt, DIEA) H->I Peptide Bond Formation J Boc-(1R,2R)-ACHC-(1R,2R)-ACHC-OMe L H-(1R,2R)-ACHC-(1R,2R)-ACHC-OMe J->L N-terminus Deprotection K TFA K->L

Caption: Workflow for the solution-phase synthesis of a β-dipeptide.

Detailed Experimental Protocol

Step 1: N-terminal Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(1R,2R)-ACHC-OH.

Step 2: C-terminal Protection of this compound

  • Suspend this compound (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to obtain H-(1R,2R)-ACHC-OMe as a hydrochloride salt.

  • Neutralize with a suitable base (e.g., triethylamine) before the coupling step.

Step 3: Peptide Coupling

  • Dissolve Boc-(1R,2R)-ACHC-OH (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.0 eq) and an additive like HOBt (1.0 eq).

  • Add a tertiary base, for example, diisopropylethylamine (DIEA, 2.0 eq), and stir for 10 minutes at 0 °C.

  • Add a solution of H-(1R,2R)-ACHC-OMe (1.0 eq) in the same solvent.

  • Allow the reaction to stir at room temperature overnight.

  • Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Boc-(1R,2R)-ACHC-(1R,2R)-ACHC-OMe.

Table 2: Common Coupling Reagents for Peptide Synthesis

ReagentAbbreviationActivating SpeciesAdvantagesDisadvantages
DicyclohexylcarbodiimideDCCO-acylisoureaInexpensive and effective.[17][18]Byproduct (DCU) is insoluble and can be difficult to remove.[17]
DiisopropylcarbodiimideDICO-acylisoureaByproduct is soluble, making it suitable for SPPS.[17]Can cause racemization, often used with HOBt.[17]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPOBt esterHigh coupling efficiency, low racemization.Can generate toxic HMPA byproduct.[19]
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUOAt esterHighly reactive, efficient for hindered couplings.More expensive than other reagents.

Part 3: Solid-Phase Synthesis Protocol

This protocol outlines the synthesis of the same β-dipeptide using the Fmoc strategy on a solid support. This method is generally faster and more amenable to automation.

Workflow for Solid-Phase Synthesis (Fmoc Strategy)

Solid_Phase_Workflow Resin Resin (e.g., Wang resin) Load Load first amino acid: Fmoc-(1R,2R)-ACHC-OH Resin->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple second amino acid: Fmoc-(1R,2R)-ACHC-OH + Coupling Reagents Wash1->Couple Wash2 Wash Couple->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Cleave Cleavage from Resin (e.g., TFA cocktail) Wash3->Cleave Peptide H-(1R,2R)-ACHC-(1R,2R)-ACHC-OH Cleave->Peptide

Caption: Workflow for the solid-phase synthesis of a β-dipeptide using the Fmoc strategy.

Detailed Experimental Protocol

Materials:

  • Fmoc-(1R,2R)-ACHC-OH

  • Wang resin

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • 20% (v/v) piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 30 minutes in a reaction vessel.[12]

  • First Amino Acid Loading:

    • Dissolve Fmoc-(1R,2R)-ACHC-OH (3 eq relative to resin capacity) and HOBt (3 eq) in DMF.

    • Add DIC (3 eq) and stir for 10 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Add DMAP (0.1 eq) as a catalyst.

    • Shake the reaction vessel for 4-12 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5-10 minutes.

    • Drain and repeat the piperidine treatment.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling:

    • Dissolve Fmoc-(1R,2R)-ACHC-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to the solution.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Final Fmoc Deprotection:

    • Repeat the deprotection step as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold ether and dry.

  • Purification:

    • Purify the crude peptide using reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Part 4: Characterization of β-Peptides

The unique structural features of β-peptides necessitate thorough characterization to confirm their sequence and conformation.

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the synthesized peptide. Tandem MS (MS/MS) can be used for sequencing, although the fragmentation patterns of cyclic peptides can be more complex than those of linear peptides.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) are crucial for determining the three-dimensional structure of β-peptides in solution.[21][22][23] NOE-derived distance restraints can be used to model the peptide's conformation.

  • Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for assessing the secondary structure of peptides in solution.[21] For example, β-peptides adopting a 14-helix structure, like those derived from trans-ACHC, exhibit a characteristic CD spectrum.[6][23]

  • X-ray Crystallography: Provides high-resolution structural information of the peptide in the solid state, which can be used to validate solution-state structural models.[22]

Part 5: Applications in Drug Discovery

The inherent stability and structural diversity of β-peptides make them promising candidates for therapeutic development.[24][25]

  • Antimicrobial Agents: Amphiphilic β-peptides can mimic the structure and function of natural antimicrobial peptides, disrupting bacterial membranes.[2]

  • Inhibitors of Protein-Protein Interactions: The stable helical scaffolds of β-peptides can be used to mimic α-helical domains involved in protein-protein interactions, which are often implicated in diseases such as cancer.[4]

  • Enzyme Inhibitors: The constrained conformations of β-peptides can be designed to fit into the active sites of enzymes, leading to potent and selective inhibition.

  • Cell-Penetrating Peptides: β-Peptides can be designed to facilitate the delivery of therapeutic cargo into cells.[24]

Conclusion

The synthesis of β-peptides from this compound offers a robust platform for the development of novel peptidomimetics with significant therapeutic potential. By carefully selecting synthetic strategies, protecting groups, and coupling reagents, researchers can efficiently construct these unique molecules. The detailed protocols and strategic considerations presented in this guide are intended to empower researchers to explore the exciting possibilities of β-peptide chemistry in their drug discovery and development endeavors.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Unusual beta-sheet periodicity in small cyclic peptides. PubMed.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Coupling Reagents. Aapptec Peptides.
  • Folding and function in α/β-peptides: Targets and therapeutic applications. PMC.
  • Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
  • Searching the conformational space of cyclic beta-amino acid peptides. PubMed.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate.
  • Cyclic b-Tetra- and Pentapeptides: Synthesis through On-Resin Cyclization and Conformational Studies by X-Ray. ElectronicsAndBooks.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H.
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv.
  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin–Madison.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. American Chemical Society.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed.
  • Application of alicyclic beta-amino acids in peptide chemistry. PubMed.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Cyclic Peptide Analysis. Protein Metrics Support.
  • β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. PubMed.
  • Protecting Groups in Peptide Synthesis. PubMed - NIH.
  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Solid-Phase Peptide Synthesis. OUCI.
  • Peptide-based drug discovery through artificial intelligence: towards an autonomous design of therapeutic peptides. Briefings in Bioinformatics | Oxford Academic.
  • Peptides in Therapeutic Applications. BroadPharm.
  • Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace.
  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
  • 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry - ACS Publications.
  • Solid-Phase Peptide Synthesis. Springer Nature Experiments.

Sources

Application Notes and Protocols: Inducing Defined Secondary Structures with (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Molecular Architecture with Constrained Amino Acids

In the fields of medicinal chemistry and materials science, the precise control of molecular conformation is paramount. Natural peptides and proteins derive their vast functional diversity from their ability to fold into specific three-dimensional structures, such as α-helices and β-sheets. "Foldamers" are synthetic oligomers designed to mimic this behavior, adopting predictable, stable secondary structures.[1] These structured molecules offer significant advantages as potential therapeutics, possessing enhanced metabolic stability, improved binding affinity, and increased target specificity compared to their more flexible linear counterparts.[2][3]

A powerful strategy for inducing predetermined conformations is the incorporation of constrained amino acids into a peptide sequence.[2] (1R,2R)-2-Aminocyclohexanecarboxylic acid (also known as (1R,2R)-trans-ACHC), a cyclic β-amino acid, has emerged as a particularly robust building block for this purpose. Its rigid cyclohexane ring and the trans orientation of the amino and carboxyl groups severely restrict the available conformational space of the peptide backbone, acting as a potent turn or helix inducer. This application note provides a detailed guide to utilizing this compound to engineer predictable secondary structures, focusing on the synthesis of β-peptides that form a stable 14-helix.

The Mechanism of Conformational Control

The ability of this compound to direct peptide folding stems from its inherent structural rigidity. Unlike linear amino acids which have multiple rotatable bonds, the cyclohexane scaffold pre-organizes the peptide backbone. When oligomerized, β-peptides composed of trans-ACHC residues consistently adopt a specific helical structure known as the 14-helix .[4]

This conformation is defined by a repeating hydrogen-bonding pattern between the carbonyl oxygen of one residue (i) and the amide proton of the residue two positions down the chain (i-2). This interaction forms a stable 14-membered ring, giving the helix its name.[4] X-ray crystallography studies of oligomers of optically active trans-ACHC have definitively confirmed this helical structure in the solid state, providing a foundational understanding of its conformational preference.[4]

Hydrogen bonding pattern in a 14-helix. cluster_residue_i Residue i cluster_residue_i_minus_1 Residue i-1 cluster_residue_i_minus_2 Residue i-2 C=O_i C=O N-H_i N-H N-H_i-2 N-H C=O_i->N-H_i-2 14-Membered Ring H-Bond C=O_i-1 C=O N-H_i-1 N-H C=O_i-2 C=O

Workflow for Solid-Phase Synthesis of an ACHC Hexamer.

Characterization of Secondary Structure

Protocol 2: Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution. The 14-helix induced by (1R,2R)-ACHC has a distinct CD signature. For oligomers of (R,R)-trans-ACHC, this is characterized by a strong positive maximum around 217 nm and a negative minimum around 195 nm. [4]The intensity of these signals increases with the length of the oligomer, indicating a cooperative folding process. [4] Procedure:

  • Prepare a stock solution of the purified peptide in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL in methanol.

  • Use a quartz cuvette with a 1 mm path length.

  • Record the CD spectrum from 260 nm to 190 nm at 25 °C.

  • Acquire data with a 1 nm step size and an averaging time of 1-2 seconds per step.

  • Record a baseline spectrum of the solvent (methanol) and subtract it from the peptide spectrum.

  • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula to allow for comparison between different peptides: [5][6] [θ] = (mdeg × MRW) / (10 × pathlength_cm × conc_mg/mL)

    Where MRW (Mean Residue Weight) = Molecular Weight of the peptide / number of residues.

Expected Data:

Oligomer LengthCharacteristic Wavelength (nm)Expected Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
Tetramer~217 (Max)> +10,000
Hexamer~217 (Max)> +20,000
Tetramer~195 (Min)< -15,000
Hexamer~195 (Min)< -30,000
Note: These are representative values for (R,R)-trans-ACHC oligomers. The magnitude increases with oligomer length. For peptides made with (S,S)-trans-ACHC, the signs of the ellipticity will be inverted.
[4]
Protocol 3: Analysis by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information, including through-space proton-proton proximities via the Nuclear Overhauser Effect (NOE). Specific NOE patterns are indicative of defined secondary structures. For a 14-helix, the key is to observe medium-range NOEs that are inconsistent with a random coil.

Procedure:

  • Dissolve ~1-2 mg of the peptide in a suitable deuterated solvent (e.g., CD₃OH or CDCl₃) to a concentration of 1-5 mM.

  • Acquire a suite of 2D NMR spectra, including TOCSY (for residue assignment) and NOESY (for structural restraints) at a field strength of 500 MHz or higher.

  • For the NOESY experiment, use a mixing time of 200-400 ms to observe medium-range correlations.

  • Process the data and assign the proton resonances using the TOCSY spectrum to identify spin systems and sequential NOEs (e.g., Hα(i) to NH(i+1)) to link the residues.

  • Analyze the NOESY spectrum for key medium-range correlations that define the 14-helix.

Expected Key NOE Correlations for a 14-Helix:

The rigid structure of the 14-helix brings specific protons into close proximity, giving rise to characteristic NOE cross-peaks.

Proton 1 (Residue i)Proton 2 (Residue j)DistanceExpected NOE IntensitySignificance
NHNH(i+1)~2.8 ÅStrongSequential Linkage
NH(i+1)~2.2 ÅStrongSequential Linkage
Hα(i+1)VariableMedium-WeakHelical Turn
NH(i+2)~3.4 ÅMedium-WeakKey 14-Helix Indicator
Hβ(i+2)VariableWeakHelical Turn Confirmation
Note: Distances are approximate. The observation of Hα(i) to NH(i+2) NOEs is a strong indicator of a helical structure that is tighter than an α-helix.
[7][8]

Troubleshooting and Data Interpretation

  • Synthesis Challenges: The hydrophobicity and steric bulk of the ACHC residue can lead to aggregation on the resin and incomplete coupling. [7]Using HBTU, performing double couplings, and ensuring high-quality, amine-free DMF can mitigate these issues.

  • Purification Issues: Hydrophobic peptides may precipitate on the HPLC column or elute very late. [3]Using a less hydrophobic stationary phase (e.g., C4), a different organic modifier (e.g., isopropanol), or dissolving the crude peptide in a stronger solvent like DMSO before injection can be effective strategies. [9]* CD Spectra Interpretation: A strong positive maximum around 217 nm (for the R,R-enantiomer) is a clear indication of 14-helix formation. [4]A shift in this peak or the appearance of a minimum around 205 nm may suggest peptide aggregation and the formation of helix bundles, which is another form of higher-order structure. [10]* NMR Data Ambiguity: Spectral overlap in larger peptides can make unambiguous assignment difficult. Running experiments at different temperatures or in different solvents can help resolve overlapping signals. The absence of medium-range NOEs and a narrow dispersion of amide proton chemical shifts are indicative of a disordered or random coil structure.

Conclusion

This compound is a powerful and reliable building block for the rational design of folded β-peptides. Its rigid cyclic structure effectively directs the peptide backbone to adopt a stable 14-helical secondary structure. By following the robust protocols for solid-phase synthesis and employing standard spectroscopic techniques such as CD and NMR, researchers can confidently create and verify these well-defined molecular architectures. The ability to engineer predictable conformations opens the door to developing novel peptide-based therapeutics, advanced biomaterials, and sophisticated tools for chemical biology.

References

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(27), 6206–6212. [Link]

  • Pomerantz, W. C., Ivancic, M., & Gellman, S. H. (2008). Distinctive circular dichroism signature for 14-helix-bundle formation by beta-peptides. Organic Letters, 10(9), 1799–1802. [Link]

  • Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., & Gellman, S. H. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 119(28), 6491-6492. (This reference, while on ACPC, establishes the methodology and helical concepts extended to ACHC). [Link]

  • Barda, Y., & Brik, A. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. The open chemical and biomedical methods journal, 2, 61–67. [Link]

  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101. [Link]

  • Choi, S. H., Ivancic, M., Guzei, I. A., & Gellman, S. H. (2013). Structural Characterization of Peptide Oligomers Containing (1R,2S)‐2‐Aminocyclohexanecarboxylic Acid (cis‐ACHC). European Journal of Organic Chemistry, 2013(17), 3464-3469. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature chemistry, 3(7), 509–524. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Wikipedia contributors. (2024). Circular dichroism. In Wikipedia, The Free Encyclopedia. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature protocols, 2(1), 191–197. [Link]

  • Applied Photophysics. (n.d.). CD Units FAQs. Retrieved from [Link]

  • University of Leicester. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • Arora, P. S., & Kirshenbaum, K. (2004). Reversible α-helix formation controlled by a hydrogen bond surrogate. Journal of the American Chemical Society, 126(42), 13202-13203. [Link]

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). HBTU and HATU: Two efficient reagents for the formation of peptides and other amides. The Journal of Organic Chemistry, 63(26), 9678–9683. [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]

  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(5), 561. [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Wanka, L. (2015). Answer to "Are double couplings in SPPS interesting for purity of short peptides?". ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (1R,2R)-2-aminocyclohexanecarboxylic acid. This valuable chiral building block is a cornerstone for developing constrained peptides, peptidomimetics, and various active pharmaceutical ingredients (APIs).[1] Its rigid structure imparts unique conformational properties, making its stereochemical purity paramount.

This guide is structured to address the most common and challenging issues encountered during its synthesis. We move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and optimize your yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches for obtaining enantiomerically pure this compound?

There are two dominant strategies, each with distinct advantages and challenges:

  • Chiral Resolution: This is the most common and often most practical method, especially at a larger scale. It begins with an efficient synthesis of the racemic trans-2-aminocyclohexanecarboxylic acid. The racemic mixture is then reacted with a chiral resolving agent to form a pair of diastereomeric salts. Because diastereomers have different physical properties (like solubility), one salt can be selectively crystallized.[2][3] The desired enantiomer is then liberated from the purified salt. The major drawback is that, in theory, 50% of the material (the undesired enantiomer) is discarded, capping the maximum yield at 50% unless an effective racemization and recycling process is implemented.[2]

  • Asymmetric Synthesis: This approach aims to create the desired (1R,2R) enantiomer directly from an achiral or prochiral starting material using a chiral catalyst or auxiliary. Methods include asymmetric hydrogenation of a dehydroamino acid precursor or stereoselective amination of a chiral enolate.[4] While potentially more elegant and atom-economical, these methods often require more specialized catalysts, rigorous optimization of reaction conditions, and can be more sensitive to impurities.

Q2: My synthesis is yielding a mixture of cis and trans isomers. Why is controlling this diastereoselectivity so critical and often difficult?

The cis and trans isomers of 2-aminocyclohexanecarboxylic acid are diastereomers with significantly different 3D shapes. In drug development, only one specific stereoisomer will have the desired biological activity. The trans isomer, for instance, is known to form stable helical secondary structures in oligomers, a property not shared by the cis isomer.[5]

Controlling this selectivity depends entirely on your synthetic route. For example, in the catalytic hydrogenation of an aromatic precursor like p-aminobenzoic acid, the stereochemical outcome is directed by how the substrate adsorbs onto the catalyst surface. Reaction conditions such as temperature, pressure, and choice of catalyst (e.g., Ruthenium vs. Rhodium) can dramatically influence the trans:cis ratio.[6][7] Failure to control this step leads to a complex purification challenge and a direct loss of yield.

Q3: What are the essential analytical methods for monitoring the reaction and validating the final product's purity?

To ensure success, a multi-pronged analytical approach is non-negotiable:

  • ¹H NMR Spectroscopy: Essential for determining the diastereomeric ratio (trans vs. cis). The coupling constants of the protons at C1 and C2 are distinct for each isomer. It is also used to confirm the structure of intermediates and the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (%ee). This technique uses a chiral stationary phase to separate the (1R,2R) and (1S,2S) enantiomers, allowing for precise quantification.

  • Polarimetry: Measures the optical rotation of the final product. A specific rotation value, such as -79.0° to -74.0° (c=1, H₂O), is a key indicator of enantiomeric purity, though it is less precise than chiral HPLC.[1]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress, especially for the consumption of starting materials.[6]

Troubleshooting Guide: Chiral Resolution

Chiral resolution is a powerful technique, but its success hinges on the delicate process of crystallization.

Problem: My diastereomeric salt resolution is inefficient. Either nothing crystallizes, or the product has low diastereomeric purity.

This is the most common failure point in a resolution protocol. The cause almost always lies in the choice of the resolving agent or, more frequently, the solvent system.

Causality: The goal is to create two diastereomeric salts with a large difference in solubility in a specific solvent. One salt should be sparingly soluble and crystallize out, while the other remains dissolved.[2] If both are too soluble, nothing crystallizes. If both are poorly soluble, they co-precipitate, leading to low purity.

Troubleshooting Protocol: Optimizing Diastereomeric Salt Crystallization
  • Re-evaluate the Resolving Agent: While many chiral acids or bases can be used, their effectiveness is case-specific. For resolving a racemic amine, chiral acids are used. For a racemic acid, chiral bases are employed.[3]

    • For resolving racemic trans-2-aminocyclohexanecarboxylic acid (an amine): Common agents include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[3]

    • For resolving a precursor like racemic trans-1,2-cyclohexanedicarboxylic acid: A chiral base like (R)-1-phenylethylamine is a well-documented choice.[8]

  • Systematic Solvent Screening (The Most Critical Step): The solubility of the salts is highly dependent on the solvent. A screening process is essential.

    • Start Point: Begin with common solvents like methanol, ethanol, isopropanol, or acetone.

    • Binary Mixtures: If single solvents fail, use binary mixtures to fine-tune polarity and solvating power. For example, a methanol/isopropanol mixture is often used to balance solubility and induce crystallization.[8]

    • Procedure: Dissolve the racemic starting material and one equivalent of the resolving agent in a minimal amount of a hot solvent or solvent mixture. Allow it to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator. If crystals form, isolate them and analyze their diastereomeric purity.

  • Control Cooling Rate: Rapid cooling often traps impurities and leads to poor selectivity. Allow the solution to cool to room temperature slowly and undisturbed. If no crystals form, then move to colder temperatures.

  • Utilize Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single tiny crystal ("seed") to the supersaturated solution to initiate crystallization.

Data Table: Common Resolving Agents & Solvents
Racemic SubstrateResolving AgentTypical Solvent System(s)Reference
trans-1,2-Cyclohexanedicarboxylic Acid(R)-1-PhenylethylamineMethanol / Isopropanol[8]
Racemic Alcohols(S)-Mandelic AcidToluene / Methanol[2]
Racemic Bases(+)-Tartaric AcidEthanol or Water[3]
Racemic AcidsBrucine, StrychnineVarious Organic Solvents[3]
Workflow for Chiral Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of Free Amine Racemic_Mix Racemic trans-2-Aminocyclohexanecarboxylic Acid Mix Dissolve to form Diastereomeric Salts in Solution Racemic_Mix->Mix Resolving_Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolving_Agent->Mix Solvent Hot Solvent (e.g., Ethanol) Solvent->Mix Cool Slow Cooling Mix->Cool Filter Filtration Cool->Filter Solid Insoluble Salt ((1R,2R)-Amine Salt) Filter->Solid Solid Phase Liquid Soluble Salt ((1S,2S)-Amine Salt in Filtrate) Filter->Liquid Liquid Phase Base Add Base (e.g., NaOH) Solid->Base Extract Extraction & Purification Base->Extract Acidify Add Acid (e.g., HCl) Final_Product This compound Extract->Final_Product

Caption: Workflow for Chiral Resolution of a Racemic Amine.

Troubleshooting Guide: Asymmetric Synthesis

Problem: My asymmetric hydrogenation reaction shows low enantioselectivity (%ee).

This indicates a problem with the chiral catalyst or the reaction conditions, leading to the formation of both (1R,2R) and (1S,2S) products.

Causality: In asymmetric hydrogenation, a chiral ligand coordinates to a metal center (e.g., Rhodium, Ruthenium). This creates a chiral pocket that sterically favors the binding and reduction of the prochiral substrate from one specific face, leading to an excess of one enantiomer. If this steric differentiation is poor, the selectivity will be low.

Troubleshooting Protocol: Enhancing Enantioselectivity
  • Catalyst and Ligand Integrity:

    • Purity: Ensure the metal precursor and chiral ligand are of high purity. Trace impurities can poison the catalyst.

    • Handling: Many chiral phosphine ligands are air-sensitive. Handle them under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which deactivates the catalyst.

  • Solvent Effects: The solvent can influence the catalyst's conformation and activity.

    • Screening: Perform small-scale test reactions in different degassed solvents (e.g., Methanol, Dichloromethane, Toluene, THF). A change in solvent can sometimes dramatically improve %ee.

  • Hydrogen Pressure and Temperature: These are critical parameters.

    • Pressure: Higher H₂ pressure can sometimes decrease selectivity by altering the rate-determining step. Screen a range of pressures (e.g., 1 atm, 10 bar, 50 bar).

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between the two diastereomeric transition states. Try running the reaction at 0 °C or even lower if kinetics allow.

  • Substrate Purity: Ensure the prochiral starting material (e.g., the corresponding enamine or dehydroamino acid) is pure. Impurities can inhibit or poison the catalyst.

Decision Tree for Troubleshooting Low Yield

G Start Low Final Yield of (1R,2R)-Isomer Check_Route Which Synthetic Route? Start->Check_Route Resolution Chiral Resolution Check_Route->Resolution Resolution Asymmetric Asymmetric Synthesis Check_Route->Asymmetric Asymmetric Check_Resolution_Step Analyze Purity at Each Step Resolution->Check_Resolution_Step Resolution_Issue_1 Problem: Low d.e. of Crystallized Salt Check_Resolution_Step->Resolution_Issue_1 Impure Salt Resolution_Issue_2 Problem: High Yield Loss During Liberation Check_Resolution_Step->Resolution_Issue_2 Pure Salt, Low Final Yield Resolution_Solution_1 Solution: - Screen new resolving agents - Systematically screen solvents - Control cooling rate - Use a seed crystal Resolution_Issue_1->Resolution_Solution_1 Resolution_Solution_2 Solution: - Optimize pH for neutralization - Improve extraction protocol - Check for side reactions (e.g., lactamization) Resolution_Issue_2->Resolution_Solution_2 Check_Asymmetric_Step Analyze Reaction Conversion & %ee Asymmetric->Check_Asymmetric_Step Asymmetric_Issue_1 Problem: Low Conversion Check_Asymmetric_Step->Asymmetric_Issue_1 Incomplete Reaction Asymmetric_Issue_2 Problem: Low Enantioselectivity (%ee) Check_Asymmetric_Step->Asymmetric_Issue_2 Low Purity Product Asymmetric_Solution_1 Solution: - Check catalyst activity/purity - Ensure inert atmosphere - Verify substrate purity - Increase temperature/time Asymmetric_Issue_1->Asymmetric_Solution_1 Asymmetric_Solution_2 Solution: - Screen different chiral ligands - Screen solvents - Lower reaction temperature - Adjust H2 pressure Asymmetric_Issue_2->Asymmetric_Solution_2

Caption: Decision Tree for Troubleshooting Low Yield Issues.

References

  • Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neurop
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (Source details not fully available)
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing).
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure.
  • Chiral resolution. Wikipedia.
  • (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3. ChemicalBook.
  • This compound. MySkinRecipes.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison.
  • 4.8: 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

Technical Support Center: Purification of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (1R,2R)-2-aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating this valuable chiral building block from its diastereomeric impurities. As a constrained β-amino acid, the stereochemical purity of this compound is critical for its application in peptide foldamers, chiral ligands, and pharmaceutical synthesis.[1][2]

The primary challenge in its synthesis is the frequent co-formation of the cis-diastereomers, ((1R,2S)- and (1S,2R)-aminocyclohexanecarboxylic acid). Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including differences in solubility, polarity, and melting points. These differences are the key to their separation.[3] This guide provides in-depth protocols, troubleshooting advice, and the scientific rationale behind the most effective purification strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary diastereomeric impurities I need to remove? A1: The most common impurities are the cis-2-aminocyclohexanecarboxylic acid stereoisomers. During synthesis, reactions that are not perfectly stereocontrolled will produce a mixture of the thermodynamically favored trans isomer ((1R,2R) and its enantiomer) and the kinetically or thermodynamically accessible cis isomers.

Q2: Why can I use standard laboratory techniques like crystallization to separate these diastereomers? A2: Diastereomers are different compounds with different three-dimensional arrangements. This results in distinct physical properties. For example, the cis and trans isomers will pack differently into a crystal lattice, leading to significant differences in their solubility in a given solvent, which is the fundamental principle exploited in fractional crystallization.[3]

Q3: Is it beneficial to protect the amine or acid group before purification? A3: Yes, derivatization is a powerful strategy. Protecting the amino group (e.g., with a Boc or Ts group) or the carboxylic acid group (e.g., as a methyl ester) alters the molecule's polarity, hydrogen bonding capability, and steric profile. This often magnifies the inherent differences in physical properties between diastereomers, leading to improved crystallinity and better separation by either crystallization or column chromatography.[4][5]

Q4: What is a "chiral resolving agent," and is it necessary for separating diastereomers? A4: A chiral resolving agent is an enantiomerically pure compound (like (+)-tartaric acid or (S)-mandelic acid) used to separate a racemic mixture of enantiomers by forming diastereomeric salts.[6] While not strictly necessary to separate pre-existing diastereomers, this technique is exceptionally effective. Reacting a mixture of cis and trans amino acids with a single enantiomer of a chiral acid creates two new diastereomeric salts (e.g., [(1R,2R)-amine • (R,R)-acid] and [(1R,2S)-amine • (R,R)-acid]). These salts often have dramatically different solubilities, making separation by crystallization much more efficient than direct crystallization of the free amino acids.[3][7]

Section 2: Core Purification Strategies & Decision Workflow

Choosing the right purification strategy depends on the scale of your experiment, the impurity profile, and available equipment. The following diagram outlines a logical workflow for selecting the appropriate method.

start Crude Mixture of Diastereomers tlc Analyze by TLC/HPLC Is separation visible? start->tlc strategy Select Purification Strategy tlc->strategy Yes salt Diastereomeric Salt Formation & Crystallization tlc->salt No / Poor cryst Fractional Crystallization strategy->cryst Large Scale & Significant Solubility Difference chrom Column Chromatography strategy->chrom Small Scale & Good TLC ΔRf strategy->salt High Purity Needed or Other Methods Fail pure Pure (1R,2R) Isomer cryst->pure chrom->pure salt->pure epimerize Consider Epimerization of unwanted isomer pure->epimerize

Caption: Decision workflow for selecting a purification strategy.

Strategy Comparison
MethodPrincipleAdvantagesDisadvantages
Fractional Crystallization Differences in solubility between cis and trans diastereomers in a specific solvent.Scalable, cost-effective, simple equipment.Can be inefficient, may require multiple cycles, highly dependent on solvent choice.
Column Chromatography Differential adsorption to a stationary phase (e.g., silica gel) based on polarity.[8]High resolution, excellent for small scales, adaptable by changing solvent systems.Requires solvents and stationary phase, can be tedious to scale up, potential for product loss on column.
Diastereomeric Salt Formation Conversion to diastereomeric salts with a chiral resolving agent to amplify solubility differences.[3][6]Highly effective, often yields very high purity material, robust and reliable.Requires an additional chemical step (salt formation and liberation), cost of the resolving agent.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Formation

This is often the most robust method for achieving high diastereomeric purity. It leverages the formation of salts with a chiral acid, like (+)-tartaric acid, to drastically alter and differentiate the solubilities of the diastereomers.

cluster_0 Protocol Steps start 1. Dissolve Crude Diastereomeric Mixture in a suitable solvent (e.g., aq. Ethanol) add_acid 2. Add 0.5 eq. of (+)-Tartaric Acid start->add_acid heat 3. Heat to Dissolve, then Cool Slowly add_acid->heat filter 4. Filter to Isolate Precipitated Salt (Less Soluble Diastereomer) heat->filter liberate 5. Liberate Free Amine (e.g., treat salt with aq. NaOH or use ion-exchange resin) filter->liberate extract 6. Extract Purified (1R,2R)-Amino Acid liberate->extract

Caption: Workflow for diastereomeric salt resolution.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture of 2-aminocyclohexanecarboxylic acid diastereomers in a minimal amount of a hot solvent system. Aqueous ethanol or methanol are common starting points.

  • Addition of Resolving Agent: To the solution, add 0.5 molar equivalents of an enantiomerically pure acid (e.g., (+)-tartaric acid). The use of 0.5 equivalents is strategic; it ensures that only one of the two amino acid enantiomers present in the racemate can form a salt, driving the precipitation of the salt of the desired enantiomer.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization. The salt of one diastereomer should selectively precipitate. The key is that the salt [(1R,2R)-amine • (+)-tartaric acid] will have a different solubility from the salt of its cis diastereomer.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • Purity Check: Analyze the diastereomeric purity of the crystals (e.g., by HPLC or NMR). If necessary, a re-crystallization of the salt can be performed to enhance purity.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the tartaric acid and liberate the free amino acid. Alternatively, an ion-exchange column can be used for a cleaner workup.

  • Final Extraction: Extract the purified this compound from the aqueous solution. This may involve adjusting the pH to the isoelectric point to minimize its water solubility before extraction with an organic solvent or using an ion-exchange resin.

Protocol 2: Flash Column Chromatography of N-Protected Diastereomers

This method is ideal for smaller scales or when crystallization methods fail. Protecting the amino group is highly recommended to reduce streaking on the silica column.

Step-by-Step Methodology:

  • Protection: Protect the amino group of the crude diastereomeric mixture. The Boc (di-tert-butyl dicarbonate) group is common. This reaction is typically high-yielding and the resulting N-Boc derivative is much less polar and behaves more predictably on silica gel.

  • TLC Analysis: Perform thin-layer chromatography (TLC) to find a suitable mobile phase. Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives the best separation (largest ΔRf) between the diastereomer spots.[9] A good starting point for the column is a solvent system that gives an Rf of ~0.25 for the desired isomer.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Loading: Dissolve the N-protected crude mixture in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the column. For better resolution, it is often preferable to adsorb the material onto a small amount of silica gel and load the dry powder.

  • Elution: Run the column, collecting fractions. The trans isomer is generally less polar than the cis isomer and should elute first in a normal-phase system.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Deprotection: Combine the pure fractions, evaporate the solvent, and remove the protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the pure this compound.

Section 4: Troubleshooting Guide

Q: My diastereomers are co-eluting or have very poor separation during flash chromatography. A:

  • Optimize Mobile Phase: Your eluent polarity may be too high, causing everything to move too quickly, or too low, causing poor movement. Re-evaluate your TLC screening with a wider range of solvent ratios and systems.[8]

  • Derivatize the Compound: If you are running the free amino acid, it is likely interacting too strongly and unpredictably with the silica. Protecting the amine as an N-Boc or N-Cbz derivative is strongly recommended to achieve clean separation.

  • Change the Stationary Phase: If normal-phase silica gel fails, consider using a different stationary phase, such as alumina or a reversed-phase C18 silica, which separates based on different principles.

Q: During fractional crystallization, I get a low yield, or the isolated product is still impure. A:

  • Solvent Screening is Crucial: The success of crystallization depends entirely on finding a solvent where one diastereomer is sparingly soluble while the other is relatively soluble at a given temperature. Screen a wide variety of solvents and solvent mixtures.

  • Control the Cooling Rate: Crashing the product out of solution by cooling too quickly will trap impurities. Allow the solution to cool to room temperature slowly over several hours before moving it to a refrigerator or freezer.

  • Seeding: If you have a small crystal of the pure desired product, add it to the solution as it cools to promote the selective crystallization of that form.

  • Iterate: Purity is increased with each successive crystallization. It is common to perform 2-3 recrystallizations to achieve high purity, though this will come at the cost of yield.

Q: I have a large amount of the undesired cis-isomer. Can it be converted to the desired trans-isomer? A: Yes, it is often possible to improve your overall yield through epimerization. The proton alpha to the carboxylic acid can be removed by a strong base (e.g., sodium ethoxide in ethanol). The resulting enolate can be re-protonated, and since the trans configuration (with both substituents equatorial) is typically the thermodynamically more stable isomer, allowing the mixture to equilibrate can enrich the desired trans product.[5][10] This enriched mixture can then be subjected to purification again.

References
  • Schultz, A. G., & Alva, C. W. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure.
  • Kiss, L., & Fülöp, F. (2007). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 107(1), 1-29.
  • Estévez, P., et al. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv.
  • Młynarczyk, K., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 24(17), 3103.
  • Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 119(28), 6484–6492.
  • Jan. (2017). How to separate two diastereomeric amines? Chemistry Stack Exchange. Retrieved from [Link]

  • LibreTexts. (2019). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminocyclohexanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

  • WMU ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003078381A1 - Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
  • Gal, J., & Desai, D. M. (1988). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol.

Sources

Technical Support Center: (1R,2R)-2-Aminocyclohexanecarboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Demanding Building Block

Welcome to the technical support guide for amide coupling reactions involving (1R,2R)-2-Aminocyclohexanecarboxylic Acid. This cyclic β-amino acid is a valuable building block in medicinal chemistry and drug development, prized for its ability to impart conformational rigidity into peptide backbones and other molecular scaffolds. However, its rigid, chair-like conformation and the trans relationship between the amine and carboxylic acid groups present significant steric hindrance. This inherent structural challenge can lead to sluggish or incomplete reactions, low yields, and potential side reactions, most notably epimerization.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these obstacles. By understanding the underlying chemical principles and implementing the optimized protocols and troubleshooting strategies detailed below, you can significantly improve the success rate of your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with this compound is extremely slow or fails to go to completion. What is the likely cause and how can I fix it?

A1: The primary culprit is almost always steric hindrance. The cyclohexane ring locks the amine and carboxyl groups into a specific spatial orientation that makes it difficult for standard coupling reagents and the incoming amine to achieve the necessary geometry for reaction.

Core Issue: The nucleophilicity of the amine on this compound is reduced, and the carboxyl group is sterically shielded.

Solutions:

  • Choice of Coupling Reagent: This is the most critical factor. Standard carbodiimide reagents like DCC or EDC are often inefficient for such hindered couplings.[1][2] You need a more potent activating agent.

    • Recommended: Uronium/Aminium or Phosphonium salt-based reagents are superior. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely considered the gold standard for sterically demanding couplings.[3][4][5][6][7] It forms a highly reactive OAt-active ester that overcomes steric barriers more effectively than the OBt-ester formed by its counterpart, HBTU.[3][4]

    • Alternatives: PyAOP and PyBOP are also highly effective phosphonium-based reagents.[5][7] An advantage of phosphonium salts is that they do not cause guanidinylation of the free N-terminus if used in excess, a known side reaction for uronium reagents.[8]

  • Reaction Temperature: While room temperature is standard, gently heating the reaction mixture to 40-50 °C can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to minimize potential side reactions.

  • Pre-activation Time: Allow the coupling reagent to pre-activate the carboxylic acid for a few minutes (1-5 min) before adding the amine component. This ensures the formation of the highly reactive active ester intermediate.

  • Solvent Choice: Use a polar aprotic solvent that effectively solvates all reactants. DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are standard choices.

Table 1: Comparison of Coupling Reagents for Hindered Systems
Coupling ReagentClassKey AdvantagesPotential Issues
HATU Uronium/AminiumHighest reactivity, fast kinetics, low racemization.[3][4][5][6][7]Higher cost, can cause guanidinylation if used in excess.[5]
HBTU/TBTU Uronium/AminiumGood reactivity, widely used, water-soluble byproducts.[8]Less effective than HATU for severe steric hindrance.[3][4]
PyBOP/PyAOP PhosphoniumHigh reactivity, no guanidinylation side reaction.[5][7]Byproducts can sometimes be difficult to remove in solution phase.
DCC/DIC CarbodiimideLow cost.Often inefficient for hindered couplings,[1][2] forms insoluble urea byproduct (DCU).[5][7]
Q2: I am observing a significant amount of epimerization at the C1 or C2 position. How can I minimize this side reaction?

A2: Epimerization, the inversion of a stereocenter, is a serious side reaction in peptide chemistry that compromises the purity and biological activity of the final product.[9][10][11] It is primarily driven by the activation of the carboxyl group, which makes the α-proton more acidic and susceptible to abstraction by a base.

Mechanisms of Epimerization:

  • Oxazolone Formation: The activated carboxyl group can cyclize, forming an oxazolone intermediate. The proton at the chiral center of this ring is highly acidic and easily removed by a base, leading to racemization.[10]

  • Direct Enolization: A strong base can directly abstract the α-proton from the activated acid, forming an achiral enolate intermediate.[10]

Solutions:

  • Base Selection: The choice and amount of base are critical.

    • Avoid Strong, Unhindered Bases: Triethylamine (TEA) should be avoided as its small size and strong basicity can accelerate epimerization.[12]

    • Recommended: Use a sterically hindered, weaker base. N,N-Diisopropylethylamine (DIPEA) is a common choice.[8] For particularly sensitive couplings, an even weaker base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) is highly recommended as they have been shown to produce less racemization.[12][13]

    • Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction, typically 2-3 equivalents.

  • Coupling Reagent Additives: Many modern coupling reagents are formulated with additives that suppress racemization.

    • HOAt (1-Hydroxy-7-azabenzotriazole), the additive in HATU, is superior to HOBt (1-Hydroxybenzotriazole) in minimizing epimerization.[14]

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is another excellent, non-explosive additive that performs comparably to HOAt.[6]

  • Low Temperature: Performing the coupling at 0 °C can significantly reduce the rate of epimerization.[15]

Diagram: Troubleshooting Workflow for Coupling Reactions

G Start Start: Low Yield or Incomplete Reaction CheckReagent Is Coupling Reagent Potent Enough? (e.g., HATU, PyAOP) Start->CheckReagent UpgradeReagent Action: Switch to HATU, PyAOP, or HCTU CheckReagent->UpgradeReagent No CheckBase Is Base Optimal? (e.g., DIPEA, Collidine) CheckReagent->CheckBase Yes UpgradeReagent->CheckBase ChangeBase Action: Switch to a weaker/hindered base like Collidine CheckBase->ChangeBase No CheckTemp Increase Temperature? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Action: Increase temp to 40-50°C. Monitor for epimerization. CheckTemp->IncreaseTemp Yes CheckEpimerization Is Epimerization Observed? (LC-MS/Chiral HPLC) CheckTemp->CheckEpimerization No IncreaseTemp->CheckEpimerization LowerTemp Action: Run reaction at 0°C CheckEpimerization->LowerTemp Yes Success Reaction Successful CheckEpimerization->Success No LowerTemp->Success G cluster_0 Activation Step cluster_1 Coupling Step Acid R¹-COOH ActiveEster R¹-CO-OAt (Highly Reactive Ester) Acid->ActiveEster HATU, Base HATU HATU + Base Amide R¹-CONH-R² (Amide Bond) ActiveEster->Amide R²-NH₂ (Nucleophilic Attack) Amine R²-NH₂

Sources

Technical Support Center: Optimization of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (1R,2R)-2-Aminocyclohexanecarboxylic Acid (trans-ACHC). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. Our focus is on providing practical, field-tested solutions grounded in established chemical principles to enhance stereoselectivity, improve yield, and ensure robust and reproducible outcomes.

Introduction: The Synthetic Challenge

This compound is a conformationally constrained β-amino acid. Its rigid structure makes it a valuable component in the design of peptidomimetics, foldamers, and pharmacologically active molecules, where precise control over three-dimensional structure is paramount. The primary synthetic challenge lies not in the construction of the cyclohexyl backbone, but in the stereocontrolled installation of the vicinal amino and carboxyl groups to achieve high diastereomeric and enantiomeric purity.

This guide addresses the most common synthetic routes—Asymmetric Hydrogenation and Chiral Resolution—providing detailed troubleshooting for issues that frequently arise during experimental work.

Section 1: Asymmetric Hydrogenation Route

Asymmetric hydrogenation of a suitable prochiral precursor, such as an N-acylaminocyclohexenecarboxylic acid, is a highly efficient and atom-economical method for establishing the desired (1R,2R) stereochemistry. Success hinges on the precise interplay between the catalyst, chiral ligand, substrate, and reaction conditions.

Experimental Workflow: Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow cluster_prep Substrate Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Start Prochiral Precursor (e.g., N-acyl-2-aminocyclohex-1-enecarboxylate) Reaction Asymmetric Hydrogenation - Ru(II) or Rh(I) Catalyst - Chiral Ligand (e.g., BINAP derivatives) - H₂ Pressure - Solvent, Temperature Start->Reaction Add Catalyst/Ligand Charge Reactor Filter Catalyst Filtration (e.g., through Celite) Reaction->Filter Reaction Complete Concentrate Solvent Removal Filter->Concentrate Deprotection Hydrolysis of Ester/Amide (if necessary) Concentrate->Deprotection Purify Crystallization or Chromatography Deprotection->Purify Product Final Product This compound Purify->Product

Caption: General workflow for synthesizing (1R,2R)-ACHC via asymmetric hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to screen when optimizing the asymmetric hydrogenation for (1R,2R)-ACHC?

A1: The stereochemical outcome of an asymmetric hydrogenation is governed by a delicate energy balance in the transition state. The most influential parameters to screen are:

  • Chiral Ligand: This is the primary source of asymmetry. The choice of ligand is paramount. For Ru(II)-catalyzed systems, bi-aryl bisphosphines like BINAP and its derivatives (e.g., DTBM-BINAP) are often highly effective.[1] The ligand's electronic and steric properties create the chiral environment that directs the hydrogenation.

  • Catalyst Precursor: Ruthenium and Rhodium complexes are most common.[1][2] Ru(II) dicarboxylate complexes, for example, have shown high efficiency.[1]

  • Solvent: The solvent can influence catalyst solubility, activity, and even the conformational preference of the substrate-catalyst complex. Alcohols like methanol or ethanol are common, but screening a range including aprotic solvents like THF or dichloromethane is advisable.

  • Hydrogen Pressure: Pressure affects the concentration of hydrogen available for the reaction and can influence the rate and sometimes the selectivity. While higher pressures can increase the rate, they don't always improve enantioselectivity and may require specialized equipment.[3] Pressures from 15 to 100 bar are often explored.[3][4]

  • Temperature: Temperature impacts both reaction rate and selectivity. Lower temperatures often favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states, but at the cost of a slower reaction.[5] A typical starting range is 25-80°C.[6]

ParameterTypical RangeRationale & Key Insight
Catalyst Loading 0.01 - 1 mol%Lowering catalyst loading is economically desirable but may require longer reaction times or higher temperatures/pressures.[7]
Chiral Ligand (e.g., BINAP derivatives)The "bite angle" and steric bulk of the ligand are critical for creating an effective chiral pocket.[2]
Solvent MeOH, EtOH, THF, DCMSolvent polarity can stabilize or destabilize key intermediates. Methanol is a common starting point.
H₂ Pressure 10 - 100 barHigher pressure increases H₂ concentration, potentially accelerating the reaction. Optimal pressure for selectivity must be determined empirically.[3]
Temperature 0 - 100 °CLower temperatures generally enhance enantioselectivity but reduce the reaction rate.[3][5]
Additives Acid (e.g., HBF₄)For some Ru(II) systems, an acid additive can significantly improve catalyst activity and efficiency.[1]
Troubleshooting Guide

Problem 1: Low Enantioselectivity (low % ee)

  • Plausible Causes:

    • Suboptimal Chiral Ligand: The chosen ligand may not provide sufficient steric or electronic differentiation for the substrate faces.

    • Incorrect Solvent Choice: The solvent may interfere with the formation of the key diastereomeric intermediate or allow for a non-selective background reaction.

    • Reaction Temperature is Too High: At higher temperatures, the energy difference between the competing diastereomeric transition states is smaller, leading to a loss of selectivity.[5]

    • Contaminants: Water or other impurities can sometimes interfere with the catalyst-ligand complex.

  • Suggested Solutions:

    • Ligand Screening: This is the most critical step. Screen a panel of commercially available chiral bisphosphine ligands with varying steric and electronic properties (e.g., different BINAP, MeO-BIPHEP, or Josiphos-type ligands).

    • Temperature Optimization: Decrease the reaction temperature in 10-20°C increments. Run reactions at 50°C, 30°C, and room temperature to assess the trend.

    • Solvent Screening: Evaluate a range of solvents with different polarities, such as methanol, ethanol, THF, and dichloromethane. Ensure all solvents are anhydrous.

    • Check Substrate Purity: Ensure the prochiral precursor is free of impurities that could act as catalyst poisons or alternative substrates.

Troubleshoot_Low_EE Start Low % ee Observed Ligand Is the ligand optimal? Screen a panel of chiral ligands (e.g., BINAP derivatives). Start->Ligand Temp Is the temperature too high? Decrease temp. in 10-20°C steps. Ligand->Temp No Improvement Success High % ee Achieved Ligand->Success Improved Solvent Is the solvent appropriate? Test different anhydrous solvents (MeOH, THF, DCM). Temp->Solvent No Improvement Temp->Success Improved Pressure Is H₂ pressure optimized? Vary pressure (e.g., 20, 50, 80 bar). Solvent->Pressure No Improvement Solvent->Success Improved Pressure->Success Improved

Caption: Decision tree for troubleshooting low enantiomeric excess (% ee).

Problem 2: Low Diastereoselectivity ( undesired cis-isomer formed)

  • Plausible Causes:

    • The hydrogenation of aromatic precursors like p-aminobenzoic acid naturally yields a mixture of cis and trans isomers, with the cis isomer often being the thermodynamic product.[4]

    • The catalyst system may not exert strong facial control, leading to hydrogen addition from both faces of the ring relative to the existing substituent.

  • Suggested Solutions:

    • Catalyst System Selection: Certain catalysts are known to favor the formation of the trans isomer. For the hydrogenation of p-aminobenzoic acid derivatives, Ruthenium on carbon (Ru/C) under basic conditions has been shown to produce trans-favored mixtures.[3][4]

    • Optimize Reaction Conditions: Temperature can influence the trans/cis ratio. For some hydrogenations, a specific temperature window (e.g., 90-120°C) is crucial for maximizing the trans isomer.[3]

    • Post-Hydrogenation Isomerization: If a cis/trans mixture is unavoidable, consider a post-synthesis epimerization step. Treating the mixture with a base can sometimes isomerize the undesired cis-isomer to the more stable trans-isomer, although this is highly substrate-dependent.

Problem 3: Incomplete Conversion or Low Yield

  • Plausible Causes:

    • Catalyst Deactivation: The catalyst may be poisoned by impurities (sulfur, halides) in the substrate, solvent, or hydrogen gas.

    • Insufficient Hydrogen Pressure or Time: The reaction may not have had enough time or H₂ concentration to go to completion.

    • Poor Substrate Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability to the catalyst.

    • Side Reactions: The substrate may be undergoing degradation or alternative reactions under the chosen conditions.[8]

  • Suggested Solutions:

    • Purify Reagents: Ensure the substrate is highly pure. Use high-purity, anhydrous solvents and high-grade hydrogen gas.

    • Increase Catalyst Loading: As a diagnostic tool, double the catalyst loading. If the reaction proceeds, poisoning is a likely cause.

    • Increase Reaction Time/Temperature/Pressure: Systematically increase these parameters one at a time to drive the reaction to completion. Monitor by TLC or LC-MS to track progress and identify potential byproduct formation.

    • Improve Solubility: If solubility is an issue, try a co-solvent system or a different solvent altogether.

Section 2: Chiral Resolution of Racemic ACHC

Chiral resolution is a classical and robust method for separating enantiomers. It involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, most commonly solubility.[9][10]

Experimental Workflow: Chiral Resolution

Chiral_Resolution_Workflow Start Racemic trans-ACHC Salt Salt Formation + Chiral Resolving Agent (e.g., Tartaric Acid) in Solvent Start->Salt Crystallize Selective Crystallization One diastereomeric salt precipitates Salt->Crystallize Separate Filtration Separate solid salt from solution containing the other diastereomer Crystallize->Separate Liberate Liberate Enantiomer - Adjust pH (acid/base) - Break the salt Separate->Liberate Purify Purification - Extraction - Crystallization Liberate->Purify Product Enantiopure (1R,2R)-ACHC Purify->Product

Caption: General workflow for obtaining (1R,2R)-ACHC via chiral resolution.

Frequently Asked Questions (FAQs)

Q2: How do I select an appropriate chiral resolving agent for trans-ACHC?

A2: Since trans-ACHC is an amino acid, it is amphoteric. You can choose to resolve it by forming a salt at either the carboxylic acid group (using a chiral base) or the amino group (using a chiral acid).

  • Resolving as an Acid: Use a chiral base. Common examples include brucine, strychnine, or synthetic amines like (R)-1-phenylethylamine.[10]

  • Resolving as a Base: Use a chiral acid. This is often more common and cost-effective. Excellent choices include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid.[9][10]

The selection is often empirical. It is highly recommended to perform small-scale screening with several different resolving agents to find the one that gives a crystalline, easily separable salt with your desired enantiomer.

Resolving Agent TypeCommon ExamplesTarget Functional Group
Chiral Acids (+)-Tartaric Acid, (S)-Mandelic Acid, (+)-Camphor-10-sulfonic acidAmino group of ACHC
Chiral Bases Brucine, (R)-1-Phenylethylamine, QuinineCarboxylic acid of ACHC
Troubleshooting Guide

Problem 4: Neither diastereomeric salt crystallizes, or both co-precipitate.

  • Plausible Causes:

    • Poor Solvent Choice: The chosen solvent may be too good at solvating both salts, preventing crystallization, or equally poor at solvating them, causing both to crash out.

    • Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes suppress the solubility difference.

    • High Impurity Levels: Impurities can inhibit crystal lattice formation.

  • Suggested Solutions:

    • Solvent Screening: This is the most crucial variable. Screen a range of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, water, and mixtures thereof). The goal is to find a system where one salt is sparingly soluble and the other is freely soluble.

    • Vary Stoichiometry: Try using 0.5 equivalents of the resolving agent. This ensures that only half of the racemate can form a salt, often making it easier to selectively crystallize the less soluble diastereomer.

    • Temperature Control: Employ slow cooling or a temperature gradient. Allowing the solution to cool slowly from an elevated temperature can promote the growth of well-defined crystals of a single diastereomer.

    • Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the supersaturated solution to induce crystallization.

Problem 5: Low recovery of the desired enantiomer after resolution.

  • Plausible Causes:

    • Suboptimal Resolution Efficiency: The chosen resolving agent/solvent system may have a low "separation factor," meaning the solubilities of the two diastereomeric salts are too similar.

    • Losses during Salt Breaking/Extraction: The workup procedure to liberate the free amino acid from the salt may be inefficient.

    • Premature Crystallization: The desired diastereomer may be the more soluble one, remaining in the mother liquor, which can be harder to purify.

  • Suggested Solutions:

    • Re-screen Resolving Agents: If recovery is consistently low, the fundamental choice of resolving agent may be the issue. A different agent might cause your desired enantiomer to form the less soluble salt.

    • Optimize Workup: When breaking the salt (e.g., by adding NaOH or HCl), carefully monitor the pH. Ensure you are using an efficient extraction solvent and performing a sufficient number of extractions to recover the product from the aqueous layer.[11]

    • Recycle the Unwanted Enantiomer: If feasible, the unwanted enantiomer can be isolated from the mother liquor and racemized for reuse, improving the overall process economy. This is an advanced strategy but is common in industrial settings.

Section 3: General Purification and Characterization

Q3: My final product is difficult to purify. What methods are most effective?

A3: The purification strategy depends on the nature of the impurities.

  • Residual Catalyst (from hydrogenation): If you see fine black particles (e.g., Ru/C), ensure thorough filtration through a pad of Celite or a similar filter aid after the reaction.[4]

  • Residual Resolving Agent: After liberating the free amino acid, thorough washing/extraction is key. If the resolving agent was an acid, washing the organic extract of your product with a mild base can help. If it was a base, an acid wash is appropriate.

  • Diastereomers/Enantiomers: If stereochemical purity is the issue, recrystallization is the most powerful tool for purification. If the product is not crystalline, flash column chromatography can be used, though it can be challenging for highly polar amino acids. Silicic acid columns may be an alternative to standard silica gel for very polar compounds.[12]

Q4: My (1R,2R)-ACHC product is an oil or fails to crystallize. What can I do?

A4: The presence of even small amounts of impurities (isomers, residual solvent, reagents) can significantly inhibit crystallization.

  • Re-purify: First, ensure the material is as pure as possible using chromatography.

  • Solvent Screening for Crystallization: Try to dissolve the oil in a minimal amount of a hot solvent in which it is soluble (like isopropanol or water) and then add a solvent in which it is insoluble (an "anti-solvent" like hexane or diethyl ether) dropwise until turbidity appears. Then, allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Salt Formation: If the free amino acid refuses to crystallize, consider converting it to a simple, well-behaved salt (e.g., the hydrochloride or hydrobromide salt), which often have better crystalline properties.[11]

References

  • Asymmetric catalytic hydrogenation for large scale preparation of optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives. Catalysis Science & Technology (RSC Publishing). [Link]

  • Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH. [Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. [Link]

  • Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. CNR-IRIS. [Link]

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]

  • Optimization of Reaction Conditions. ResearchGate. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Chiral resolution. Wikipedia. [Link]

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure. [Link]

  • Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synfacts. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC - NIH. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid. ResearchGate. [Link]

  • Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. PMC - PubMed Central. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • 2-Aminocyclohexanecarboxylic acid. PubChem - NIH. [Link]

  • (1S,2S)-2-Aminocyclohexanecarboxylic Acid. PubChem. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]

  • Autonomous closed-loop photochemical reaction optimization for the synthesis of various angiotensin II receptor blocker molecules. RSC Publishing. [Link]

  • Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids. PMC - PubMed Central. [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC - NIH. [Link]

Sources

Technical Support Center: (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,2R)-2-Aminocyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during its application in asymmetric organocatalysis. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve high yields and stereoselectivity.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise when using this compound as an organocatalyst.

Q1: We are observing a significant loss of enantioselectivity in our reaction. What is the most probable cause?

A1: A loss of enantioselectivity often points towards catalyst deactivation or the presence of competing, non-selective background reactions. However, the most common culprit is epimerization of the product or a key intermediate. This is particularly prevalent in reactions that form a new stereocenter at a carbon alpha to a carbonyl group. The acidic proton at this position can be abstracted and re-protonated, leading to a loss of stereochemical integrity.[1]

Q2: Our reaction is yielding a mixture of diastereomers with a low diastereomeric ratio (dr). How can we improve this?

A2: Low diastereoselectivity can stem from several factors. The transition state geometry, dictated by the catalyst, substrates, and reaction conditions, may not be sufficiently rigid to favor one diastereomer significantly over the other. The presence of water or other protic impurities can disrupt the hydrogen-bonding network crucial for stereocontrol. Additionally, epimerization of the product after its formation can erode the initial diastereomeric ratio. Additives can play a crucial role in enhancing stereoselectivity by modifying the catalyst's environment or interacting with reaction intermediates.[2]

Q3: We are struggling with the purification of our final product from what appears to be a mixture of stereoisomers. Are there any general recommendations?

A3: The purification of stereoisomers can indeed be challenging due to their similar physical properties. If you are facing difficulties, it is often more effective to address the root cause of the side reaction rather than attempting a difficult separation. Re-evaluating your reaction conditions to improve diastereoselectivity is the first step. For purification, chiral chromatography (HPLC or SFC) is the most effective method for separating enantiomers and diastereomers. In some cases, diastereomers can be separated by standard silica gel chromatography if their polarity difference is sufficient.[3]

Q4: Can additives be used to suppress side reactions when using this compound?

A4: Yes, additives can have a significant impact on suppressing side reactions and improving selectivity.[2] For instance, the use of a co-catalyst, such as a Brønsted acid, can help to activate the electrophile and stabilize the transition state, leading to improved stereoselectivity. In some cases, Lewis acids have been shown to play a similar role. The choice of additive is highly reaction-dependent and often requires empirical screening.[4]

PART 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common issues in Aldol, Mannich, and Michael reactions catalyzed by this compound.

Guide 1: The Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation, but achieving high diastereo- and enantioselectivity can be challenging.

Problem: Low Diastereoselectivity (anti vs. syn)

  • Probable Cause 1: Competing Transition States. The formation of both syn and anti products suggests that the energy difference between the corresponding transition states is small. This can be influenced by the steric and electronic properties of your substrates.

  • Solution 1: Optimization of Reaction Conditions.

    • Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the lower-energy transition state.

    • Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly impact the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene, CH2Cl2) to polar aprotic (e.g., DMSO, DMF).

    • Additives: The addition of a Brønsted acid co-catalyst can help to rigidify the transition state through hydrogen bonding.[5]

  • Probable Cause 2: Product Epimerization. The newly formed stereocenter alpha to the carbonyl is susceptible to epimerization under basic or even mildly acidic conditions, especially with prolonged reaction times.

  • Solution 2: Minimizing Epimerization.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Work-up: Use a mild acidic work-up (e.g., saturated NH4Cl solution) to neutralize any basic species.

    • Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of epimerization.

Experimental Protocol: Screening for Optimal Diastereoselectivity

  • Set up a series of parallel reactions in small vials.

  • To each vial, add the aldehyde (1.0 equiv), ketone (2.0-5.0 equiv), and this compound (10-20 mol%).

  • Add the solvent to be tested.

  • If screening additives, add the desired additive (e.g., acetic acid, 10 mol%).

  • Stir the reactions at the desired temperature.

  • Monitor the reactions by TLC or LC-MS.

  • Upon completion, quench the reactions and determine the diastereomeric ratio by 1H NMR or chiral HPLC.

ParameterCondition ACondition BCondition C
Solvent TolueneCH2Cl2DMSO
Temperature 0 °C-20 °CRoom Temp
Additive NoneAcetic Acid (10 mol%)Benzoic Acid (10 mol%)

A sample table for organizing screening experiments.

Guide 2: The Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds. Epimerization is a common side reaction.

Problem: Low Enantiomeric Excess (ee)

  • Probable Cause 1: Epimerization of the Product. Similar to the aldol reaction, the α-proton of the carbonyl in the Mannich product is acidic and can be removed, leading to racemization.

  • Solution 1: Control of Reaction Time and Work-up.

    • Minimize the reaction time.

    • Employ a rapid and mild work-up procedure.

  • Probable Cause 2: Background Uncatalyzed Reaction. A non-catalyzed reaction between the enamine and the imine can occur, leading to a racemic product.

  • Solution 2: Optimize Catalyst Loading and Temperature.

    • Ensure a sufficient catalyst loading (typically 10-30 mol%) to outcompete the background reaction.

    • Lowering the temperature can slow down the uncatalyzed pathway more significantly than the catalyzed one.

Troubleshooting Workflow: Diagnosing Low Enantioselectivity in Mannich Reactions

Caption: A decision tree for troubleshooting low enantioselectivity.

Guide 3: The Asymmetric Michael Addition

The Michael addition creates a new C-C bond at the β-position of an α,β-unsaturated carbonyl compound. Side reactions can include the formation of double addition products and polymerization.

Problem: Formation of Unexpected Byproducts

  • Probable Cause 1: Double Michael Addition. The initial Michael adduct can sometimes act as a nucleophile itself and add to another molecule of the Michael acceptor.

  • Solution 1: Control Stoichiometry.

    • Use a slight excess of the Michael donor to ensure the acceptor is fully consumed.

    • Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration.

  • Probable Cause 2: Polymerization of the Michael Acceptor. Electron-deficient alkenes can be prone to polymerization, especially at higher temperatures.

  • Solution 2: Temperature Control.

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol: Minimizing Double Addition in a Michael Reaction

  • Charge a flask with the Michael donor, this compound, and the solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Prepare a solution of the Michael acceptor in the same solvent.

  • Add the Michael acceptor solution dropwise to the reaction mixture over a period of several hours using a syringe pump.

  • Monitor the reaction by TLC or LC-MS to ensure the consumption of the acceptor.

PART 3: Mechanistic Insights into a Key Side Reaction: Epimerization

A deep understanding of the mechanism of common side reactions is crucial for effective troubleshooting. Epimerization at the α-carbon of a carbonyl compound is a frequent issue.

Mechanism of Epimerization

Epimerization typically proceeds through the formation of a planar enol or enolate intermediate. The catalyst itself, being a secondary amine, can facilitate this process.

Caption: The general mechanism of epimerization via a planar intermediate.

The rate of this epimerization is influenced by several factors:

  • Acidity of the α-proton: More acidic protons will lead to faster epimerization.

  • Concentration of base: Higher concentrations of the catalyst or other basic species can accelerate proton abstraction.

  • Solvent: Polar protic solvents can facilitate proton transfer.

By carefully controlling these factors, epimerization can be minimized, thus preserving the stereochemical integrity of your product.

References

  • Hong, L., Sun, W., Yang, D., Li, G., & Wang, R. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 4006-123. [Link]

  • Gao, K., & Tu, Y. (2011). The proposed mechanisms of the epimerization reactions by RaCE and... ResearchGate. [Link]

  • do Carmo, D. R., de Souza, R. O. M. A., & de Souza, R. O. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2841-2849. [Link]

  • List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PMC. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2010). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PMC. [Link]

  • Allemann, C., & Córdova, A. (2007). The Direct Catalytic Asymmetric Aldol Reaction. PMC. [Link]

  • Zhang, X., & Houk, K. N. (2011). β-Amino acid catalyzed asymmetric Michael additions: design of organocatalysts with catalytic acid/base dyad inspired by serine proteases. PubMed. [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]

  • Majumdar, S., & Chatterjee, A. (2019). Asymmetric Direct Aldol Reaction Catalyzed by (1R, 2R)-(+)-1, 2- Diammonium Cyclohexane-L-tartrate in Water. ResearchGate. [Link]

  • Wang, Z., & Li, P. (2018). Effect of Additives on the Selectivity and Reactivity of Enzymes. PubMed. [Link]

  • Rueping, M., & Kuenkel, A. (2021). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. PMC. [Link]

  • Kiss, L., & Mátravölgyi, B. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. [Link]

  • Soós, T., & Bakó, P. (2022). Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis. PMC. [Link]

  • Soós, T., & Bakó, P. (2022). Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis. Journal of the American Chemical Society. [Link]

  • Charette, A. B., & Marcoux, D. (2008). Use of achiral additives to increase the stereoselectivity in Rh(ii)-catalyzed cyclopropanations. Chemical Communications. [Link]

  • Genç, H. N. (2019). Proposed catalytic cycle of the Michael addition. ResearchGate. [Link]

  • Seidel, D. (2014). The Redox-Mannich Reaction. PMC. [Link]

  • Sansano, J. M., & Nájera, C. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]

  • Córdova, A., & Zou, W. (2005). Asymmetric Direct Aldol Reaction Catalyzed by (1R, 2R)-(+)-1, 2- Diammonium Cyclohexane-L-tartrate in Water. ResearchGate. [Link]

  • Hong, R., & Li, H. (2017). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. ACS Publications. [Link]

  • Córdova, A., & Notz, W. (2003). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2011). Selective Radical–Radical Cross-Couplings: Design of a Formal β-Mannich Reaction. NIH. [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2010). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. PMC. [Link]

  • Jha, S. C., & Joshi, N. N. (2002). Catalytic, Enantioselective Michael Addition Reactions. ResearchGate. [Link]

  • Barbas, C. F., & Tan, B. (2012). Organocatalysis as a Safe Practical Method for the Stereospecific Dibromination of Unsaturated Compounds. Organic Chemistry Portal. [Link]

  • Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. ResearchGate. [Link]

  • Silverman, R. B., & Nan, F. (2012). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. PubMed Central. [Link]

  • Sardon, H., & Dove, A. P. (2020). Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations. PMC. [Link]

  • Oestreich, M. (2003). Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids. PubMed. [Link]

  • Krautwald, S., & Carreira, E. M. (2021). Diastereodivergent Catalysis. JACS Au. [Link]

  • Watson, D. A., & Garg, N. K. (2024). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. ACS Publications. [Link]

  • Dauban, P., & Collet, F. (2011). Catalytic C–H amination: the stereoselectivity issue. Chemical Society Reviews. [Link]

  • Tu, Y.-Q., & Zhang, F.-M. (2023). Insights into Stereoselectivity Switch in Michael Addition-Initiated Tandem Mannich Cyclizations and Their Extension from Enamines to Vinyl Ethers. PubMed. [Link]

  • Crombie, L., & Green, C. L. (1985). Enaminones in the mannich reaction. Part 2. Further investigations of internal mannich reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Support Center: Navigating the Stability of (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1R,2R)-2-Aminocyclohexanecarboxylic Acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your results and the reliability of your formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: As a cyclic amino acid, the primary stability concerns for this compound revolve around its two key functional groups: the primary amine (-NH₂) and the carboxylic acid (-COOH). The stability is highly dependent on solution pH, temperature, presence of oxidizing agents, and exposure to light.[1] Key issues include potential oxidation of the amino group and pH-dependent degradation. While the core cyclohexane ring is robust, interactions between the functional groups or with solvent and solute molecules can lead to instability over time.

Q2: How does solution pH impact the stability and solubility of the compound?

A2: The pH of the solution is a critical factor governing both stability and solubility. The molecule exists in different ionic states depending on the pH: a cationic form at low pH, a zwitterionic form near its isoelectric point, and an anionic form at high pH.[2]

  • Acidic pH (pH < 4): The amino group is protonated to -NH₃⁺. This form is generally well-protected from oxidation.[3] However, extreme acidic conditions coupled with high temperatures could potentially catalyze unforeseen degradation pathways.[4] The protonated form is typically highly soluble in water.[3]

  • Neutral pH (pH ~6-8): The molecule exists primarily as a zwitterion. While often a stable state, the unprotonated amino group is more susceptible to oxidation than at low pH.

  • Alkaline pH (pH > 9): The amino group is in its free base form (-NH₂), making it most vulnerable to oxidation, which can sometimes be observed as a solution turning a yellow or brown hue.[3] Both the carboxylate and amino groups are deprotonated, which can influence interactions and solubility.

Q3: My solution of this compound has turned slightly yellow. What is the likely cause and how can I prevent it?

A3: A yellow or brown discoloration is a classic indicator of oxidation, likely at the amino group.[3] This process can be accelerated by exposure to oxygen, light, and the presence of trace metal ions which can act as catalysts.

Prevention Strategies:

  • Use an Inert Atmosphere: When preparing and storing solutions, purge the solvent and the container's headspace with an inert gas like argon or nitrogen to minimize oxygen exposure.[3]

  • Control pH: Storing the compound in a mildly acidic buffer (e.g., pH 4-6) will keep the amino group protonated and significantly enhance its stability against oxidation.[3]

  • Use High-Purity Solvents: Utilize de-gassed, high-purity solvents (e.g., HPLC-grade water) to minimize contaminants.

  • Add a Chelating Agent: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can sequester metal catalysts.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

Q4: I'm observing precipitation in my stock solution. What could be the cause?

A4: Precipitation can arise from several factors:

  • Solubility Limits: You may have exceeded the solubility of the compound in the chosen solvent and temperature. Solubility of amino acids can be temperature-dependent.[5]

  • pH Shift: The zwitterionic form, which exists near the isoelectric point (pI), is often the least soluble form of an amino acid. If the pH of your unbuffered solution has shifted towards the pI due to absorption of atmospheric CO₂, the compound may precipitate.[3]

  • Degradation: A less common cause could be the formation of a degradation product that is less soluble than the parent compound.[3]

  • Salt Formation: If other ionic species are present in your solution, an insoluble salt of the amino acid may have formed.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability issues.

Observed Symptom Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
Solution Discoloration (Yellowing/Browning) Oxidation of the amino group.1. Confirm Oxidation: Use UV-Vis spectroscopy to check for new absorbance peaks. 2. Implement Preventative Measures: Prepare fresh solutions under an inert atmosphere (N₂ or Ar), use de-gassed solvents, and store in amber vials at a slightly acidic pH (4-6).[3]
Precipitate Formation / Cloudiness Exceeded solubility; pH shift to isoelectric point; temperature change.1. Check Solubility: Gently warm the solution to see if the precipitate redissolves. 2. Measure pH: Check the solution's pH. Adjust away from the likely pI. Using a buffer is highly recommended.[6] 3. Filter and Analyze: If the precipitate does not redissolve, filter it, dry it, and analyze it (e.g., via NMR, IR, or MS) to determine if it is the parent compound or a degradant.[7]
Loss of Potency / Inconsistent Assay Results Chemical degradation of the parent compound.1. Perform Purity Analysis: Use a stability-indicating method like HPLC to quantify the parent compound and detect any degradation products.[7] 2. Conduct Forced Degradation: Stress the compound under acidic, basic, oxidative, and thermal conditions to understand its degradation profile and identify potential degradants.
Unexpected Peaks in Chromatogram (HPLC/LC-MS) Formation of degradation products or impurities from the starting material.1. Characterize New Peaks: Use LC-MS or GC-MS to obtain the mass of the unknown peaks and deduce their potential structures.[8][9] 2. Review Handling Procedures: Ensure all solvents and reagents are pure and that storage conditions have been consistently maintained.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing stability issues.

TroubleshootingWorkflow Start Stability Issue Observed (e.g., Discoloration, Precipitate) Check_Visual Visual Inspection: Precipitate or Color Change? Start->Check_Visual Precipitate Precipitate Check_Visual->Precipitate Precipitate Color_Change Color Change Check_Visual->Color_Change Color Check_pH Measure pH of Solution Precipitate->Check_pH Oxidation_Suspected Suspect Oxidation Color_Change->Oxidation_Suspected Adjust_pH Adjust pH / Use Buffer Check_pH->Adjust_pH Warm_Sol Gently Warm Solution Adjust_pH->Warm_Sol Dissolves Precipitate Dissolves? Warm_Sol->Dissolves Analyze_Ppt Filter & Analyze Precipitate (HPLC, NMR, MS) Dissolves->Analyze_Ppt No Problem_Solved Problem Resolved Dissolves->Problem_Solved Yes Further_Investigation Further Investigation: Forced Degradation Study Analyze_Ppt->Further_Investigation Inert_Atmosphere Prepare Fresh Solution: - Inert Atmosphere - Acidic Buffer (pH 4-6) - Protect from Light Oxidation_Suspected->Inert_Atmosphere Analyze_Purity Analyze Purity (HPLC) Inert_Atmosphere->Analyze_Purity Analyze_Purity->Problem_Solved

Caption: A logical workflow for troubleshooting common stability issues.

Key Chemical Structures and Ionic Forms

Understanding the pH-dependent forms of this compound is crucial for predicting its behavior in solution.

IonicForms node_low Cationic Form (High Water Solubility) Protected from Oxidation node_mid Zwitterionic Form (Lowest Water Solubility) node_mid->node_low + H⁺ node_high Anionic Form (High Water Solubility) Susceptible to Oxidation node_mid->node_high - H⁺

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution with enhanced stability.

Materials:

  • This compound powder

  • HPLC-grade water

  • Citrate buffer components (Citric acid, Sodium citrate) or similar pH 5 buffer system

  • Calibrated pH meter

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Solvent Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 5.0. Sparge the buffer with inert gas for at least 15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound in a clean container.

  • Dissolution: Add the weighed compound to a volumetric flask. Add approximately 80% of the final volume of the de-gassed pH 5.0 buffer. Gently sonicate or swirl until fully dissolved.

  • Final Volume: Once dissolved, bring the solution to the final volume with the de-gassed buffer.

  • Storage: Aliquot the solution into amber glass vials. Flush the headspace of each vial with inert gas before sealing tightly.

  • Labeling and Storage: Label the vials clearly with the compound name, concentration, date, and storage conditions. Store at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study (pH Stress Test)

This protocol outlines a basic stress test to identify pH-related degradation pathways.

Objective: To rapidly assess the stability of the compound in acidic and basic conditions.

Procedure:

  • Solution Preparation: Prepare a 1 mg/mL solution of the compound in water.

  • Sample Preparation:

    • Acid Stress: To 1 mL of the solution, add 100 µL of 1 M HCl.

    • Base Stress: To 1 mL of the solution, add 100 µL of 1 M NaOH.

    • Control: Use 1 mL of the original solution with 100 µL of water.

  • Incubation: Incubate all samples at 40-60°C for a defined period (e.g., 2, 6, 12, 24 hours). Higher temperatures accelerate degradation.[10]

  • Neutralization & Analysis:

    • Before analysis, neutralize the acid-stressed sample with 1 M NaOH and the base-stressed sample with 1 M HCl.

    • Analyze all samples (including a t=0 sample) by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.[8]

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • A significant decrease in the main peak area indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products. This provides critical information on the lability of the molecule under different pH conditions.[6]

References

  • Péter, A., Török, G., & Fülöp, F. (n.d.). Effect of Temperature on Retention of Cyclic (β-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase.
  • Kung, J. W., et al. (2014). Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway. American Society for Microbiology.
  • Kong, Y., et al. (2024). The newly identified cyclohexane carboxylic acid degradation pathway in....
  • Di Paola, L., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PubMed Central.
  • Péter, A., et al. (n.d.). Effect of Temperature on Retention of Cyclic (β-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase.
  • Kang, S., et al. (2021). Proposed mechanism for 1,2-CHCAA degradation and the thermodynamic....
  • Kung, J. W., et al. (2014).
  • Wolfenden, R., et al. (n.d.). Temperature dependence of amino acid hydrophobicities. PubMed Central.
  • (2010).
  • (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
  • (2025). Technical Support Center: Overcoming Stability Challenges of 4-Aminocyclohexanol. Benchchem.
  • (n.d.). 1-Aminocyclopentanecarboxylic acid. Solubility of Things.
  • (n.d.). 2-Aminocyclohex-4-enecarboxylic Acid as a New Building Block of Helical Foldamers.
  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid | C7H13NO2.
  • Langer, W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • (n.d.). cis-4-Aminocyclohexanecarboxylic acid. Synquest Labs.
  • (2025). Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid. Benchchem.
  • (2024). Analytical Techniques In Stability Testing.
  • (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • (n.d.). PH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin.

Sources

Technical Support Center: Scale-Up Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this valuable chiral building block from the bench to production. This compound is a crucial component in pharmaceutical research, serving as a constrained β-amino acid in the development of peptidomimetics and other stereospecific drugs.[1][2]

Achieving high enantiomeric purity on a large scale presents significant challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common issues encountered during synthesis and purification.

Synthesis Strategy Overview: The Path to Enantiopurity

The industrial production of enantiomerically pure this compound typically avoids complex asymmetric syntheses in favor of more robust and cost-effective chiral resolution methods. The most common approach involves the synthesis of a racemic mixture of trans-2-Aminocyclohexanecarboxylic Acid, followed by separation of the desired (1R,2R) enantiomer from the undesired (1S,2S) enantiomer through the formation of diastereomeric salts with a chiral resolving agent.[3]

The general workflow is visualized below:

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Liberation & Purification A Starting Materials (e.g., p-Aminobenzoic Acid) B Hydrogenation & Workup A->B e.g., Ru/C catalyst High Pressure H2 [22, 23] C Racemic trans-2-Aminocyclo- hexanecarboxylic Acid B->C D Dissolution of Racemate C->D E Addition of Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) D->E Methanol/Water F Selective Crystallization E->F Controlled Cooling G Diastereomeric Salt ((1R,2R)-acid • L-tartrate) F->G Filtration H Dissolve Diastereomeric Salt G->H I Break Salt (pH Adjustment) H->I Base addition J Isolation & Purification I->J Crystallization/Filtration K Final Product: This compound J->K

Caption: General workflow for the synthesis of this compound via chiral resolution.

Troubleshooting Guide

This section addresses specific problems that can arise during the scale-up synthesis in a question-and-answer format.

Q1: My chiral resolution is failing. Either nothing crystallizes, or I get a low-purity oil instead of distinct crystals. What's going wrong?

A1: This is a common and critical issue during scale-up, often related to the delicate thermodynamics of diastereomeric salt crystallization.

  • Causality: The separation relies on the significant solubility difference between the two diastereomeric salts (e.g., [(1R,2R)-acid • L-tartrate] vs. [(1S,2S)-acid • L-tartrate]) in a specific solvent system.[4] If conditions are suboptimal, this difference is not effectively exploited.

  • Troubleshooting Steps:

    • Solvent System is Critical: The choice of solvent is paramount. While methanol or ethanol are common starting points, the polarity must be fine-tuned. Try adjusting the water content. A small amount of water can be crucial for salt formation and crystal lattice energy, but too much can increase the solubility of both salts, preventing precipitation.

    • Verify Stoichiometry: A common error is using a full equivalent of the resolving agent. Often, using 0.5 equivalents of the chiral resolving agent is more effective, as it selectively precipitates the salt of one enantiomer, leaving the other in the solution (mother liquor).[4]

    • Control Temperature & Cooling Rate: "Crash cooling" is a primary cause of failure. A slow, controlled cooling profile is essential to allow for the selective crystallization of the less soluble diastereomer. Implement a programmed cooling ramp (e.g., 5-10 °C per hour).

    • Introduce Seed Crystals: If available, adding a small quantity of the pure diastereomeric salt ("seeding") at the supersaturation point can overcome the kinetic barrier to nucleation and ensure the correct crystalline form precipitates.

    • Concentration Matters: If the solution is too dilute, neither salt will crystallize. If it's too concentrated, both may precipitate. Perform small-scale experiments to determine the optimal concentration range for your specific solvent and temperature profile.

Q2: I've isolated my product, but the enantiomeric excess (e.e.) is consistently low (e.g., 90-95%) and fails to meet the >98% specification. How can I improve it?

A2: Achieving high enantiomeric excess is the primary goal. Low e.e. indicates incomplete separation of the diastereomers.

  • Causality: The most likely cause is co-precipitation of the more soluble diastereomeric salt. During crystallization, the desired, less-soluble salt precipitates first. However, if conditions are not optimal, the more-soluble salt can crystallize on the surface of the desired crystals or as a separate solid phase.

  • Troubleshooting Workflow:

G start Low Enantiomeric Excess (<98%) Detected q1 Was the diastereomeric salt recrystallized? start->q1 recrystallize Perform 1-2 recrystallizations of the diastereomeric salt from the same solvent system. q1->recrystallize No q2 Is the mother liquor highly enriched in the undesired enantiomer? q1->q2 Yes check_purity Analyze e.e. of the recrystallized salt. recrystallize->check_purity check_purity->q1 e.e. still low end_ok Problem Solved check_purity->end_ok e.e. >98% optimize_cryst Initial crystallization is inefficient. Re-evaluate solvent, cooling rate, and resolving agent stoichiometry. q2->optimize_cryst Yes liberation_issue Potential racemization or contamination during the salt-breaking step. Check pH control and temperature. q2->liberation_issue No optimize_cryst->start liberation_issue->start

Caption: Decision tree for troubleshooting low enantiomeric excess.

  • Key Actions:

    • Recrystallization of the Diastereomeric Salt: The most reliable method to upgrade enantiomeric purity is to recrystallize the filtered diastereomeric salt. One or two additional recrystallizations from the same solvent system are often sufficient to remove the entrapped soluble diastereomer and achieve >99% e.e.

    • Analyze the Mother Liquor: After the initial crystallization, analyze the mother liquor. It should be highly enriched with the undesired (1S,2S) enantiomer. If not, it points to an inefficient initial crystallization that needs optimization (see Q1).

    • Check the Salt-Breaking Step: Ensure that the conditions used to liberate the free amino acid from the salt (e.g., pH adjustment) are not harsh enough to cause racemization at the C2 position. This is less common for this specific molecule but should be considered. Maintain moderate temperatures and avoid excessively strong bases or acids for prolonged periods.

Q3: The yield of my racemic trans-2-aminocyclohexanecarboxylic acid starting material is poor during the hydrogenation step. What factors should I investigate?

A3: The initial hydrogenation is a critical step that dictates the overall process yield.

  • Causality: Poor yields in catalytic hydrogenation at scale can stem from catalyst deactivation, incomplete reaction, or side reactions.

  • Troubleshooting Steps:

    • Catalyst Activity and Loading: Ensure the catalyst (e.g., Ruthenium on Carbon) is active. Use a fresh batch or one that has been stored properly under inert conditions. On scale-up, mass transfer limitations can become significant. Ensure efficient agitation to keep the catalyst suspended and in contact with both the substrate and hydrogen. You may need to increase catalyst loading (e.g., from 5 wt% to 10 wt%) for larger batches.

    • Hydrogen Pressure and Temperature: These parameters are critical. While patents suggest conditions around 15-50 bar and 100-115 °C, your specific reactor and substrate concentration may require optimization.[5][6] Ensure your reactor is maintaining the set pressure and that there are no leaks.

    • Purity of Starting Material: Impurities in the starting p-aminobenzoic acid can act as catalyst poisons. Use a grade with specified low levels of sulfur or other potential inhibitors.

    • Reaction Monitoring: Do not rely solely on time. At scale, reaction times can vary. Implement in-process controls (IPCs) like HPLC or TLC to monitor the disappearance of the starting material to confirm the reaction has gone to completion.

Frequently Asked Questions (FAQs)

  • What are the critical quality control (QC) tests for the final product?

    • Purity (HPLC/GC): Must be >98%.

    • Enantiomeric Excess (Chiral HPLC): Typically >98% e.e. is required for pharmaceutical applications.

    • Specific Rotation: A key indicator of enantiomeric purity. For this compound, the expected value is between -74.0 to -79.0 degrees (c=1, H2O).[7]

    • NMR Spectroscopy: To confirm the chemical structure and absence of major impurities.

    • Residual Solvent Analysis (GC-HS): To ensure solvents used in purification are below acceptable limits.

  • Which chiral resolving agents are most effective?

    • Tartaric acid and its derivatives are the most common and cost-effective resolving agents for amines and amino acids.[3][4] L-(+)-Tartaric acid is typically used to precipitate the (1R,2R) amine. For resolving acidic compounds, chiral amines like brucine or (R)-α-phenylethylamine are used.[8] The choice depends on which combination forms the best-crystallizing diastereomeric salt.

  • Is it possible to recycle the undesired (1S,2S) enantiomer?

    • Yes, this is often a key part of making the process economically viable. The undesired enantiomer, recovered from the mother liquor, can be racemized through various chemical methods (e.g., heating with a base) and then reintroduced into the chiral resolution process. This significantly improves the overall process atom economy.

Key Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This protocol is a representative example and must be optimized for your specific scale and equipment.

  • Dissolution: In a suitable reactor, dissolve 1.0 equivalent of racemic trans-2-Aminocyclohexanecarboxylic Acid in a minimal amount of a hot solvent mixture (e.g., Methanol:Water 9:1 v/v).

  • Resolving Agent Addition: In a separate vessel, dissolve 0.5 equivalents of L-(+)-Tartaric acid in the same hot solvent mixture.

  • Salt Formation: Slowly add the tartaric acid solution to the amino acid solution with constant, gentle agitation.

  • Crystallization: Initiate a slow, controlled cooling ramp (e.g., cool from 60 °C to 20 °C over 4-6 hours). If seeding, add seed crystals at the beginning of the cooling ramp.

  • Maturation: Hold the resulting slurry at 20 °C for 2-4 hours with gentle agitation to allow the crystallization to complete.

  • Isolation: Filter the solid precipitate and wash the filter cake with a small amount of the cold solvent mixture.

  • Drying: Dry the isolated diastereomeric salt under vacuum.

  • Upgrading (if needed): If the enantiomeric excess is insufficient, repeat steps 1-7 using the isolated salt as the starting material.

Protocol 2: Liberation of the Free (1R,2R)-Amino Acid
  • Dissolution: Dissolve the purified diastereomeric salt in water.

  • Salt Cleavage: Adjust the pH of the solution to ~10-11 using a suitable base (e.g., 2M NaOH or Ammonium Hydroxide) to deprotonate the tartaric acid and precipitate the free amino acid.[9]

  • Isolation: The free this compound is often poorly soluble in water at its isoelectric point. It may precipitate upon pH adjustment. Cool the mixture to maximize precipitation.

  • Purification: Filter the solid product. Wash thoroughly with cold water to remove the tartrate salt, followed by a wash with a non-polar solvent like ethyl acetate to remove organic impurities.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Data Summary Tables

Table 1: Typical Quality Control Specifications

ParameterSpecificationAnalytical Method
AppearanceWhite to light yellow crystalline powderVisual
Purity≥ 98.0%HPLC or Nonaqueous Titration[7]
Specific Rotation [α]D²⁰-74.0° to -79.0° (c=1, H₂O)Polarimetry[7]
Enantiomeric Excess≥ 98.0%Chiral HPLC
Infrared SpectrumConforms to structureFTIR

Table 2: Process Parameters for Crystallization

ParameterTypical RangeRationale
Resolving Agent Stoichiometry0.5 - 0.6 eq.Selectively precipitates one diastereomer.
Solvent SystemMethanol/Water, Ethanol/WaterBalances solubility for effective crystallization.
Cooling Rate5 - 10 °C / hourPrevents "crash out" and co-precipitation.
Maturation Time2 - 8 hoursEnsures crystallization reaches equilibrium.
References
  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.
  • PMC. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.
  • ResearchGate. (n.d.). Asymmetric synthesis of (1 S,2 R)- 2-aminocyclooctanecarboxylic acid.
  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.
  • ACS Publications. (n.d.). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • ACS Publications. (n.d.). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews.
  • Wikipedia. (n.d.). Chiral resolution.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents.
  • Tokyo Chemical Industry. (n.d.). This compound.
  • University of Wisconsin–Madison. (n.d.). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers.
  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid.
  • University of Illinois Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.
  • ResearchGate. (n.d.). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.
  • TCI Chemicals. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 26685-83-6.
  • Ivy Fine Chemicals. (n.d.). 2-AMINOCYCLOHEXANECARBOXYLIC ACID [CAS: 26685-83-6].
  • R Discovery. (2018). A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid.
  • Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • PMC. (n.d.). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.
  • PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
  • Royal Society of Chemistry. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.

Sources

Technical Support Center: Resolution of Racemic 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of racemic mixtures of 2-aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these critical chiral building blocks.

Introduction to Chiral Resolution

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds, particularly in the pharmaceutical industry.[1] 2-Aminocyclohexanecarboxylic acid, with its constrained cyclic structure, presents unique challenges and opportunities in resolution strategies. This guide will explore the most common and effective techniques, focusing on practical problem-solving and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 2-aminocyclohexanecarboxylic acid?

A1: The three main strategies for resolving racemic 2-aminocyclohexanecarboxylic acid are:

  • Classical Resolution via Diastereomeric Salt Formation: This is the most common method, involving the reaction of the racemic amino acid with a chiral resolving agent to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]

  • Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer of the racemic mixture.[3][4] This results in a mixture of a modified enantiomer and the unreacted enantiomer, which can then be separated.

  • Chiral Chromatography: This method employs a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[5][6][7]

Q2: Why is the cis vs. trans configuration of 2-aminocyclohexanecarboxylic acid important for resolution?

A2: The relative stereochemistry of the amino and carboxylic acid groups (cis or trans) significantly influences the molecule's conformation and how it interacts with chiral resolving agents or enzymes. This can affect the stability and solubility of diastereomeric salts or the rate of enzymatic conversion, thereby impacting the efficiency of the resolution. The synthesis of these isomers can be challenging, with some methods favoring the cis isomer.[8]

Q3: What are common chiral resolving agents for amino acids?

A3: For resolving racemic acids like N-protected 2-aminocyclohexanecarboxylic acid, chiral bases are used. Common examples include brucine, strychnine, quinine, and synthetic amines like (R)- or (S)-1-phenylethylamine.[9][10][11] For resolving the free amino acid, which is amphoteric, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are typically employed after protecting the amino group.[2][10][11][12]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This is often the most challenging yet widely used method. Success hinges on the differential solubility of the two diastereomeric salts.

Q4: I'm not getting any crystal formation. What should I do?

A4: This is a common issue related to solvent choice and supersaturation.

  • The Problem of Solubility: The chosen solvent must provide a significant difference in solubility between the two diastereomeric salts.[13] If both salts are too soluble, no crystallization will occur.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a variety of solvents with different polarities.[13] Start with common solvents like ethanol, methanol, isopropanol, acetone, and water, as well as mixtures. A systematic approach is to prepare small-scale saturated solutions in different solvents and observe for crystal formation upon cooling or evaporation.[13]

    • Increase Concentration: Your solution may not be sufficiently supersaturated. Carefully evaporate some of the solvent to increase the concentration of the salts. Be cautious not to evaporate too much, as this can lead to the precipitation of both diastereomers.

    • Controlled Cooling: A gradual decrease in temperature is often more effective than rapid cooling.[13] Try cooling the solution slowly in a controlled bath or by placing it in a refrigerator and then a freezer.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a tiny crystal to the supersaturated solution.[13] This can induce crystallization of the desired diastereomer.

Q5: My crystals have low diastereomeric excess (d.e.). How can I improve the purity?

A5: Low purity indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-crystallization.

  • The Crystallization Challenge: The goal is to find conditions where one diastereomer is significantly less soluble than the other.

  • Troubleshooting Steps:

    • Recrystallization: This is the most common method to improve purity. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to cool slowly. This process can be repeated until the desired purity is achieved.

    • Optimize Solvent System: Revisit your solvent screen. Sometimes a mixture of solvents can provide better selectivity than a single solvent.

    • Vary the Stoichiometry: While a 1:1 molar ratio of the racemate to the resolving agent is a good starting point, optimizing this ratio can sometimes improve the selective precipitation of the desired diastereomer.[13]

    • Change the Resolving Agent: If optimization fails, the most effective solution is often to screen for a different chiral resolving agent.[13] The interaction between the resolving agent and the enantiomers is highly specific, and a different agent may provide a greater difference in the physical properties of the diastereomeric salts.

Experimental Protocol: Screening for Chiral Resolving Agents and Solvents

Objective: To identify an effective chiral resolving agent and solvent system for the resolution of racemic 2-aminocyclohexanecarboxylic acid.

Methodology:

  • In separate small vials, dissolve a known amount of racemic 2-aminocyclohexanecarboxylic acid.

  • To each vial, add a stoichiometric equivalent of a different chiral resolving agent (e.g., (R)-mandelic acid, (S)-mandelic acid, (+)-tartaric acid, etc.).

  • Add a selection of different crystallization solvents or solvent mixtures to the vials.[13]

  • Gently heat the vials to ensure complete dissolution, then allow them to cool slowly to room temperature.

  • Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[13]

  • Visually inspect the vials for crystal formation.

  • Isolate any crystalline material by filtration.

  • Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[13]

ParameterCondition 1Condition 2Condition 3Condition 4
Resolving Agent(R)-Mandelic Acid(S)-Mandelic Acid(+)-Tartaric Acid(-)-Tartaric Acid
SolventEthanolIsopropanolMethanol/WaterAcetone
Yield (%)Record DataRecord DataRecord DataRecord Data
d.e. (%)Record DataRecord DataRecord DataRecord Data
Logical Workflow for Diastereomeric Salt Resolution

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting Guide: Enzymatic Resolution

Enzymatic resolutions offer high selectivity but are sensitive to reaction conditions.

Q6: The enzymatic reaction is very slow or not proceeding. What are the possible causes?

A6: Slow or no reaction can be due to several factors related to the enzyme's activity and the reaction environment.

  • Enzyme Inhibition or Inactivation: The substrate, product, or solvent can inhibit or denature the enzyme.

  • Troubleshooting Steps:

    • Check pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Ensure your reaction conditions are within the recommended range for the specific enzyme you are using.

    • Solvent Choice: While some enzymes like Candida antarctica lipase B (CALB) can function in organic solvents, the choice of solvent is critical.[3] Some solvents can strip the essential water layer from the enzyme, leading to inactivation. Consider less polar, more hydrophobic solvents.

    • Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of the product can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration or removing the product as it is formed.

    • Enzyme Quality: Ensure the enzyme is not expired and has been stored correctly. A new batch of enzyme might be necessary.

Q7: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?

A7: The E-value is a measure of how well the enzyme discriminates between the two enantiomers. A low E-value means the enzyme is reacting with both enantiomers to some extent.

  • Factors Affecting Enantioselectivity: Temperature, solvent, and the nature of the substrate (e.g., ester vs. amide) can all influence the E-value.

  • Troubleshooting Steps:

    • Lower the Temperature: In many cases, lowering the reaction temperature can increase enantioselectivity, although it will also decrease the reaction rate.

    • Screen Different Enzymes: Not all enzymes will be highly selective for your specific substrate. It is often necessary to screen a panel of different lipases or proteases to find one with a high E-value.

    • Modify the Substrate: The enantioselectivity of an enzyme can sometimes be improved by changing the ester group of the amino acid (e.g., from a methyl ester to an ethyl or butyl ester).

    • Consider Dynamic Kinetic Resolution (DKR): For a more advanced approach, if the unreacted enantiomer can be racemized in situ, a dynamic kinetic resolution can be employed.[14][15] This allows for a theoretical yield of 100% of the desired enantiomer.[14] This typically involves adding a chemical racemization agent that does not interfere with the enzyme.

Experimental Protocol: Screening Lipases for Kinetic Resolution

Objective: To identify a lipase with high activity and enantioselectivity for the hydrolysis of an ester of racemic 2-aminocyclohexanecarboxylic acid.

Methodology:

  • Prepare a stock solution of the racemic ethyl ester of 2-aminocyclohexanecarboxylic acid in a suitable buffer (e.g., phosphate buffer, pH 7) with a small amount of a co-solvent if needed for solubility.

  • Dispense the substrate solution into several vials.

  • To each vial, add a different lipase (e.g., CALB, Pseudomonas cepacia lipase, porcine pancreatic lipase).

  • Incubate the reactions at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Take samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Quench the reaction in the samples (e.g., by adding a water-immiscible organic solvent and vortexing).

  • Analyze the samples by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the product acid, as well as the conversion.

  • Calculate the E-value based on the conversion and e.e. values.

LipaseConversion (%) at 24he.e. of Substrate (%)e.e. of Product (%)E-value
Candida antarctica Lipase BRecord DataRecord DataRecord DataCalculate
Pseudomonas cepacia LipaseRecord DataRecord DataRecord DataCalculate
Porcine Pancreatic LipaseRecord DataRecord DataRecord DataCalculate
Decision Pathway for Enzymatic Resolution

Caption: Troubleshooting enzymatic resolution.

Troubleshooting Guide: Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative tool, but method development can be time-consuming.

Q8: I am not getting any separation of the enantiomers on my chiral column.

A8: A complete lack of separation means there are insufficient differential interactions between the enantiomers and the chiral stationary phase (CSP).

  • The Principle of Chiral Recognition: Separation relies on the formation of transient diastereomeric complexes between the analytes and the CSP.[16] This requires at least three points of interaction, one of which must be stereochemically dependent.[16]

  • Troubleshooting Steps:

    • Change the Mobile Phase: The composition of the mobile phase is crucial. For polysaccharide-based columns, which are very common, screen different mobile phases such as hexane/isopropanol, hexane/ethanol, or polar organic modes like methanol or acetonitrile.[16][17]

    • Additives: For basic compounds like 2-aminocyclohexanecarboxylic acid, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[16] For acidic derivatives, an acidic modifier (e.g., trifluoroacetic acid) may be necessary.[16]

    • Try a Different Column: The "no one size fits all" principle is very true for chiral separations. If one type of CSP (e.g., a cellulose-based column) does not work, try a different type (e.g., an amylose-based, protein-based, or cyclodextrin-based column).[17][18] Screening on Chiralcel OD-H and Chiralpak AD columns is often a good starting point for basic compounds.[16]

    • Derivatization: If separating the free amino acid is proving difficult, derivatizing either the amino or the carboxylic acid group can enhance its interaction with the CSP. Common derivatizations include N-acylation or esterification.

Q9: The resolution of the enantiomeric peaks is poor (Rs < 1.5). How can I improve it?

A9: Poor resolution means the peaks are overlapping. This can be addressed by improving either the selectivity or the efficiency of the separation.

  • Optimizing Resolution: Resolution is a function of selectivity (α), efficiency (N), and retention factor (k).

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents in your mobile phase. For normal phase, adjusting the percentage of the alcohol modifier can have a significant impact on selectivity and retention.

    • Lower the Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral separations.[17] This can increase the efficiency of the column and improve resolution.

    • Adjust the Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[17] Trying the separation at both sub-ambient and elevated temperatures can sometimes dramatically improve resolution.

    • Switch to a Different Chiral Column: As with a complete lack of separation, sometimes the best approach for improving poor resolution is to screen other CSPs that may offer better selectivity for your compound.

References

  • BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • Forgách, B., et al. (2020). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. Retrieved from [Link]

  • Hutt, A. J., & O'Hagan, D. (2000). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. PubMed. Retrieved from [Link]

  • Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. (2002). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2006). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. ResearchGate. Retrieved from [Link]

  • Bulletin of the Chemical Society of Japan. (1977). Resolution and Rotations of trans-2-Aminocyclohexanecarboxylic Acids and Derivatives. Oxford Academic. Retrieved from [Link]

  • Komeda, H., et al. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC - NIH. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • PMC - NIH. (2021). Kinetic Resolution of Epimeric Proteins Enables Stereoselective Chemical Mutagenesis. Retrieved from [Link]

  • ResearchGate. (2018). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemical Reviews. (2013). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Retrieved from [Link]

  • Study.com. (n.d.). How to figure out which diastereomeric salt will crystallize in resolution experiment?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Sandwalk. (2008). Amino Acids and the Racemization "Problem". Retrieved from [Link]

  • YouTube. (2014). Resolution by diastereomeric salts. Retrieved from [Link]

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • PMC - NIH. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

  • Chemical Science. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • CrystEngComm. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]

  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • PubMed. (2001). Separation of enantiomers by gas chromatography. Retrieved from [Link]

  • MDPI. (2023). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Retrieved from [Link]

  • LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • PubMed. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Retrieved from [Link]

  • MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

  • PMC. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Integrity of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,2R)-2-Aminocyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of epimerization of this valuable chiral building block. Maintaining stereochemical purity is critical, as the biological activity and safety profile of a final compound can be drastically altered by the presence of diastereomers.[1]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a chiral molecule is inverted.[2][3][4] For this compound, this would involve the inversion of the stereocenter at either the C1 (carboxyl-bearing) or C2 (amino-bearing) position, leading to the formation of its diastereomers, (1S,2R), (1R,2S), or (1S,2S)-2-Aminocyclohexanecarboxylic Acid. This is a significant concern because epimerized products have very similar physical properties to the desired compound, making them difficult to separate.[2][3] The presence of these impurities can significantly impact the biological activity and safety of the final pharmaceutical product.[2][4]

Q2: What are the primary mechanisms that lead to epimerization during reactions like amide bond formation?

A2: There are two main pathways for epimerization, particularly during the activation of the carboxylic acid for amide coupling:

  • Oxazolone Formation: This is the most common mechanism.[1] Activation of the carboxyl group of an N-protected amino acid can lead to an intramolecular cyclization, forming a planar oxazolone intermediate.[1][2] This intermediate is susceptible to proton abstraction at the alpha-carbon, followed by re-protonation from either face, which scrambles the stereochemistry. Subsequent reaction with an amine nucleophile yields a mixture of epimers.[1]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate.[1] This intermediate can then be protonated from either side, leading to racemization before the amide bond is formed.[1][2]

Q3: Under what general conditions is this compound most susceptible to epimerization?

A3: The risk of epimerization increases under the following conditions:

  • Basic Conditions: Bases can facilitate both the oxazolone and direct enolization pathways.[1][2]

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of epimerization side reactions.[1][5]

  • Polar Solvents: Polar solvents can increase the rate of epimerization.[5]

  • Highly Activating Coupling Reagents: Reagents that create a very reactive carboxylate intermediate can increase the rate of oxazolone formation.[1]

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, categorized by procedural stage.

Reaction Setup & Execution

Issue: My chiral HPLC/SFC analysis shows the presence of a diastereomeric impurity after an amide coupling reaction. What went wrong?

Possible Causes & Solutions:

  • Inappropriate Coupling Reagent:

    • Explanation: Highly reactive coupling reagents can accelerate the formation of the problematic oxazolone intermediate.[1] Carbodiimides like EDC, especially without additives, can be more prone to causing epimerization than uronium/aminium or phosphonium salt-based reagents.[5][6]

    • Recommendation: Opt for coupling reagents known to suppress epimerization. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally preferred.[6] The addition of additives is crucial.

  • Incorrect Additive or Lack Thereof:

    • Explanation: Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) react with the activated carboxylic acid to form an active ester intermediate. This intermediate is more stable and less prone to cyclizing into an oxazolone than the initial activated species.[1] HOAt is often superior to HOBt in suppressing epimerization.[5]

    • Recommendation: Always use an additive with your coupling reagent. For sensitive substrates, HOAt is the preferred choice. The use of CuCl₂ as an additive has also been shown to significantly reduce epimerization.[2]

  • Base Selection and Stoichiometry:

    • Explanation: The base used can promote epimerization through both direct enolization and by facilitating oxazolone formation.[1] Tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common, but their basicity can contribute to epimerization.

    • Recommendation: Use a weaker, non-nucleophilic base if possible. 2,4,6-trimethylpyridine (collidine) has been shown to be effective in providing high yields with low epimerization.[7] Use the minimum amount of base necessary to facilitate the reaction.

  • Elevated Reaction Temperature:

    • Explanation: Higher temperatures increase the rate of all reactions, including the undesirable epimerization pathways.[1]

    • Recommendation: Conduct the coupling reaction at a low temperature.[5] Start the reaction at 0 °C and allow it to slowly warm to room temperature, while monitoring its progress.[1]

  • Solvent Choice:

    • Explanation: The polarity of the solvent can influence the rate of epimerization, with more polar solvents like DMF sometimes increasing the risk.[5]

    • Recommendation: Consider using less polar solvents. Dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol have been shown to suppress epimerization.[1][5]

Workup and Purification

Issue: I suspect epimerization occurred during the aqueous workup or purification of my product.

Possible Causes & Solutions:

  • Prolonged Exposure to Basic or Acidic Conditions:

    • Explanation: While the primary risk of epimerization is during the reaction itself, prolonged exposure to harsh pH conditions during workup (e.g., basic or acidic washes) or purification can also contribute to stereochemical instability.

    • Recommendation: Minimize the time your compound is in contact with aqueous acidic or basic solutions. Use mild conditions where possible (e.g., saturated aqueous NaHCO₃ instead of NaOH). Neutralize promptly after any pH adjustments.

Storage

Issue: The stereochemical purity of my stored this compound or its derivative has decreased over time.

Possible Causes & Solutions:

  • Improper Storage Conditions:

    • Explanation: Like many chiral compounds, long-term stability can be affected by storage conditions. Exposure to heat, light, or residual basic/acidic contaminants can potentially lead to slow epimerization over time.

    • Recommendation: Store the compound in a cool, dark, and dry place. For derivatives, ensure they are free from any residual reagents from the synthesis before long-term storage. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

Part 3: Optimized Protocols & Data

Protocol 1: Low-Epimerization Amide Coupling

This protocol is designed to minimize epimerization during the coupling of N-protected this compound.

Materials:

  • N-protected this compound (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.1 eq)[8]

  • HOAt (1.2 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[8]

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[1]

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve the N-protected this compound and HOAt in anhydrous DCM or DMF.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add HATU to the mixture and stir for 5 minutes.

  • Add DIPEA to the solution and stir for an additional 15-30 minutes for pre-activation.[8]

  • Add the amine component to the pre-activated mixture.[8]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours.[1][8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard organic workup: Dilute with an organic solvent (e.g., ethyl acetate), wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography.

  • Analyze the final product for epimeric purity by chiral HPLC or SFC.

Table 1: Summary of Factors Influencing Epimerization
FactorCondition Promoting EpimerizationRecommended Condition to Minimize Epimerization
Coupling Reagent Carbodiimides (EDC, DCC) aloneUronium/Aminium (HATU, HBTU) or Phosphonium (PyBOP) salts[6]
Additive NoneHOAt or HOBt[1][5]
Base Strong, bulky amines (e.g., excess DIPEA)Weaker, non-nucleophilic bases (e.g., Collidine)[7]
Temperature Elevated temperatures (> room temp)Low temperatures (0 °C to room temp)[1][5]
Solvent Polar aprotic (e.g., DMF, NMP)Less polar (e.g., DCM, Chloroform)[1][5]

Part 4: Visual Guides

Epimerization Mechanisms

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway A N-Protected Amino Acid B Activated Intermediate A->B Coupling Reagent C Planar Oxazolone (Loss of Chirality) B->C Intramolecular Cyclization D Epimerized Product C->D Base, then Nucleophile E Activated Intermediate F Planar Enolate (Loss of Chirality) E->F Strong Base G Epimerized Product F->G Protonation Troubleshooting_Workflow cluster_conditions Parameter Check Start Diastereomeric Impurity Detected by Chiral HPLC/SFC Q1 Review Reaction Conditions Start->Q1 Cond1 Coupling Reagent/ Additive Choice Q1->Cond1 Yes Cond2 Base Selection/ Stoichiometry Q1->Cond2 Yes Cond3 Reaction Temperature Q1->Cond3 Yes Cond4 Solvent Choice Q1->Cond4 Yes Sol1 Switch to HATU/HOAt or PyBOP/HOBt Cond1->Sol1 Sol2 Use Collidine; Minimize Stoichiometry Cond2->Sol2 Sol3 Run at 0°C to RT Cond3->Sol3 Sol4 Use DCM or less polar solvent Cond4->Sol4 End Re-run Experiment & Analyze Purity Sol1->End Sol2->End Sol3->End Sol4->End

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Welcome to the technical support center for the analysis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the analytical methods required to detect and quantify impurities, ensuring the quality, safety, and efficacy of your product. The content is structured in a practical question-and-answer format to directly address challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)
Q1: Why is the rigorous detection of impurities in this compound so critical?

A1: this compound is a chiral building block used in the synthesis of pharmaceutical compounds.[1] The purity of this starting material is paramount for several reasons. Unwanted chemicals can alter the efficacy and toxicity of the final pharmaceutical product.[2] Regulatory bodies like the ICH and FDA mandate strict control over impurities, which can originate from the synthesis process, degradation, or storage.[2][3][4] Even trace-level impurities can pose significant health risks to patients, making their detection, identification, and quantification a mandatory step in drug development and manufacturing.[5][6]

Q2: What are the primary types of impurities I should be looking for?

A2: Impurities in active pharmaceutical ingredients (APIs) and starting materials are typically classified into three main categories:

  • Organic Impurities: These are the most common and can be process-related or drug-related.

    • Stereoisomers: Given the chiral nature of the target molecule, the most critical impurities are other stereoisomers, such as the enantiomer ((1S,2S)-2-Aminocyclohexanecarboxylic acid) and diastereomers (cis-isomers). The biological activity and toxicity of a drug can be highly dependent on its stereochemistry.

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthesis route may be present. For example, syntheses may involve precursors like pyrrolobenzodiazepine-5,11-diones.[7]

    • By-products: These are undesired products formed from side reactions during synthesis.

    • Degradation Products: These can form during manufacturing or storage due to exposure to light, heat, or environmental factors.[8]

  • Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals. Their analysis typically requires specific techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP-MS).[9]

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[8]

Q3: Which primary analytical technique should I choose for impurity profiling: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)?

A3: For a comprehensive impurity profile of this compound, HPLC is the superior primary technique .[10][11] As an amino acid, your compound is highly polar and non-volatile, making it inherently unsuitable for direct GC analysis.[12][13] HPLC excels at separating a wide range of non-volatile and thermally sensitive compounds, which is ideal for detecting process-related impurities and degradation products.[2][11]

GC is a powerful tool but should be considered a secondary or specialized technique, primarily for analyzing volatile impurities like residual solvents or after converting your non-volatile analyte into a volatile derivative.[5][10]

Here is a comparative summary:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds like amino acids.[11]Poor for native amino acids.[13] Requires chemical derivatization to increase volatility.[12]
Primary Application Gold standard for quantifying organic impurities, including stereoisomers and degradation products.[3]Primarily used for volatile organic impurities and residual solvents.[3][6]
Sample Preparation Often simple dissolution in the mobile phase. May require extraction for complex matrices.[8]Requires a mandatory, and often moisture-sensitive, derivatization step.[13]
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Key Advantage Versatility, wide applicability, and non-destructive nature.[11]High resolution for volatile compounds.
Q4: I'm trying to use reversed-phase HPLC with a C18 column, but my compound elutes at the void volume with no retention. What's wrong?

A4: This is a very common and expected issue. This compound is a zwitterionic, highly polar molecule at neutral pH.[14] Standard reversed-phase columns (like C18) separate compounds based on hydrophobicity. Your polar analyte has very little affinity for the nonpolar stationary phase and is swept through the column by the mobile phase, resulting in no retention.[15]

The solution is to use Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) . This technique involves adding an ion-pairing reagent to the mobile phase.[16][17]

  • Mechanism: The ion-pairing reagent has a hydrophobic "tail" that interacts with the C18 stationary phase and a charged "head" that forms an ion pair with your charged analyte. This effectively makes your analyte more hydrophobic, allowing it to be retained and separated on the column.[14][17]

  • Common Reagents: For amino acids, perfluorinated acids like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are commonly used.[17][18] HFBA often provides better retention for highly polar amino acids compared to TFA.[17]

Q5: How can I separate and quantify the enantiomeric impurity, (1S,2S)-2-Aminocyclohexanecarboxylic Acid?

A5: Standard chromatographic techniques cannot distinguish between enantiomers. You must use a dedicated chiral separation method . The most common approach is Chiral HPLC .

This is achieved by introducing a chiral element into the chromatographic system to create transient, diastereomeric complexes that have different energies and thus can be separated.[19] This can be done in two primary ways:

  • Using a Chiral Stationary Phase (CSP): This is the most common and effective method. The HPLC column is packed with a stationary phase that is itself chiral. CSPs based on crown ethers have been shown to be effective for separating enantiomers of cyclic amino acids.[20]

  • Indirect Separation: This involves derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) HPLC column.[19] However, this method can be complex and risks racemization during the derivatization reaction.[21]

Q6: I need to develop a GC-MS method. What are the critical steps and considerations?

A6: To analyze this compound by GC, you must perform a chemical derivatization step.[12] This is non-negotiable, as the native amino acid will decompose in the hot GC inlet.[13]

  • The Goal of Derivatization: The process converts the polar functional groups (-NH2 and -COOH) into less polar, more volatile, and thermally stable groups.[22]

  • Common Derivatization Reagents:

    • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are very common for amino acids.[13] A key consideration is that these reactions are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.

    • Acylation/Esterification: A two-step process using reagents like pentafluoropropionic anhydride (PFPA) and heptafluorobutanol (HFB-OH) can be used.[21] Alkyl chloroformates can also be used in a one-step reaction.[23]

  • Workflow: The process generally involves drying the sample completely, adding the derivatization reagent (and sometimes a solvent like acetonitrile), heating to complete the reaction, and then injecting the resulting solution into the GC-MS.

  • Why GC-MS? Coupling GC with Mass Spectrometry (MS) is crucial. While a Flame Ionization Detector (FID) can quantify the derivatives, MS provides mass fragmentation patterns that are essential for confirming the identity of the analyte and any related impurities.[5]

Q7: What is method validation and which parameters are essential for an impurity quantification method?

A7: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[24][25] It is a regulatory requirement mandated by guidelines such as ICH Q2(R1) .[24][26] For a method designed to quantify impurities, the following parameters are critical:

Validation ParameterDescription & Purpose
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., other impurities, degradants, matrix components). This is often demonstrated by separating all known impurities and showing peak purity.
Accuracy The closeness of test results to the true value. It is typically assessed by analyzing a sample with a known concentration of the impurity (spiking) and calculating the percent recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is the most critical sensitivity parameter for an impurity method.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.[26]
Troubleshooting Guide
Q: My HPLC peaks are broad and tailing, leading to poor resolution. How can I improve peak shape?
  • Check Mobile Phase pH: The ionization state of your amino acid is highly pH-dependent. Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte's functional groups to ensure it is in a single ionic form.

  • Use an Acidic Modifier/Ion-Pairing Agent: For reversed-phase, adding 0.1% TFA or formic acid to the mobile phase is standard practice to improve peak shape for basic compounds by minimizing unwanted interactions with residual silanols on the silica-based column. As discussed, an ion-pairing agent is likely necessary for retention and will also improve peak shape.[17]

  • Lower Sample Concentration: Column overload is a common cause of broad, fronting peaks. Try diluting your sample.

  • Check for Column Degradation: A loss of performance, particularly with high pH mobile phases, can indicate column aging. Replace the column if necessary.

Q: I performed a silylation reaction for GC-MS analysis, but I don't see my compound's peak. What likely went wrong?
  • Moisture Contamination: This is the most common failure mode for silylation. Ensure your sample is completely dry, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Incomplete Reaction: The derivatization reaction may require specific conditions (e.g., heating at 100°C for several hours) to go to completion. Consult the literature for your specific reagent and analyte to ensure you are using the optimal temperature and time.

  • Derivative Instability: Some derivatives are not stable over long periods. Analyze the sample as soon as possible after the reaction is complete. Storing derivatives at low temperatures (-20°C) can sometimes improve stability.[12]

Visualized Workflow: Selecting an Analytical Method

The following diagram outlines a decision-making process for selecting the appropriate analytical technique for impurity profiling of this compound.

MethodSelection start Start: Impurity Analysis for This compound impurity_type What is the nature of the suspected impurity? start->impurity_type volatile Volatile? (e.g., Residual Solvents) impurity_type->volatile Yes non_volatile Non-Volatile? (e.g., Process, Degradation) impurity_type->non_volatile No isomeric Stereoisomeric? (e.g., Enantiomer, Diastereomer) impurity_type->isomeric Isomeric gc_hs Use Headspace GC-MS (No Derivatization Needed) volatile->gc_hs hplc Use HPLC as the primary technique non_volatile->hplc chiral_hplc Use Chiral HPLC with a Chiral Stationary Phase (CSP) isomeric->chiral_hplc retention_issue Is the analyte retained on a standard C18 column? hplc->retention_issue ip_rplc Implement Ion-Pair Reversed-Phase HPLC (IP-RPLC) retention_issue->ip_rplc No std_rplc Standard RP-HPLC Method (Unlikely for this compound) retention_issue->std_rplc Yes

Caption: Decision workflow for analytical method selection.

Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for General Impurity Profiling

This protocol is a starting point and must be optimized and validated for your specific application.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water.[17]

    • Mobile Phase B: 0.1% Heptafluorobutyric Acid (HFBA) in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 60% B

      • 35-40 min: 60% to 5% B

      • 40-50 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as carboxylic acids and amines have low UV absorbance at higher wavelengths).[27]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A to a final concentration of ~1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis with Silylation for Derivatizable Impurities

This protocol requires anhydrous conditions and must be performed in a well-ventilated fume hood.

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Derivatization Procedure: [13]

    • Place approximately 1 mg of the sample into a 2 mL autosampler vial.

    • If the sample is aqueous, evaporate to complete dryness under a stream of nitrogen.

    • Add 100 µL of anhydrous acetonitrile and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial tightly and heat at 80 °C for 2 hours.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: EI at 70 eV.

    • Scan Range: 50-500 m/z.

References
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfon
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
  • Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed.
  • Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. PubMed.
  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-medi
  • 3 Key Regulatory Guidelines for Method Valid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions | Journal of the American Society for Mass Spectrometry.
  • Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry | Request PDF.
  • ICH Q2 Analytical Method Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Ion chrom
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure.
  • Chiral Drug Separ
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scirp.org.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Complete Monograph Methods. Merck Millipore.
  • This compound. MySkinRecipes.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Acids: Derivatiz
  • Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid. Benchchem.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Chiral HPLC Analysis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is paramount. (1R,2R)-2-Aminocyclohexanecarboxylic acid, a cyclic β-amino acid, is a critical component in the synthesis of novel therapeutics, particularly peptidomimetics, where stereochemistry dictates biological activity.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this important compound, offering both theoretical insights and practical, data-driven protocols.

The Imperative of Chiral Purity in Drug Development

The biological activity of chiral molecules is intrinsically linked to their stereochemistry.[2] In the highly specific chiral environment of the body, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies worldwide demand strict control over the enantiomeric composition of pharmaceutical compounds. This necessitates robust and reliable analytical methods to separate and quantify enantiomers, ensuring the safety and efficacy of new medicines.

Strategic Approaches to the Chiral HPLC Separation of this compound

Two primary strategies are employed for the chiral separation of amino acids by HPLC: direct and indirect methods.

  • Direct methods utilize a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers, leading to differential retention and separation.[2]

  • Indirect methods involve pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form stable diastereomers, which can then be separated on a standard achiral HPLC column.[2]

This guide will explore both approaches, providing a comparative analysis to aid in method selection and development.

Direct Chiral HPLC Analysis: A Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in developing a successful direct chiral HPLC method. For a primary amine-containing cyclic β-amino acid like this compound, two classes of CSPs have demonstrated significant utility: crown ether-based and macrocyclic glycopeptide-based phases.

Crown Ether-Based CSPs: The Power of Inclusion Complexation

Crown ether-based CSPs, such as the CROWNPAK CR(+) column, are renowned for their excellent enantioselectivity towards primary amino acids.[3]

Mechanism of Chiral Recognition:

The chiral recognition mechanism of CROWNPAK CR(+) is based on the formation of an inclusion complex between the crown ether and the protonated primary amine of the analyte.[3] This interaction is facilitated by an acidic mobile phase (typically pH 1-2), which ensures the amine group is in its ammonium ion (-NH3+) form. The stereospecificity of the complexation arises from the three-dimensional structure of the crown ether, which allows for differential interactions with the enantiomers based on the spatial arrangement of the substituents around the chiral center. For CROWNPAK CR(+), the D-form (or in the case of this analyte, the (1S,2S)-enantiomer) typically elutes before the L-form ((1R,2R)-enantiomer).[3]

Figure 1: Chiral Recognition on Crownpak CR(+) cluster_CSP Crown Ether CSP cluster_Analyte Analyte (this compound) Crown_Ether Chiral Crown Ether Cavity Analyte -NH3+ Cyclohexyl Ring -COOH Crown_Ether->Analyte:f1 Steric Hindrance (Differential Interaction) Crown_Ether->Analyte:f2 Hydrogen Bonding (Secondary Interaction) Analyte:f0->Crown_Ether Inclusion Complexation (Primary Interaction)

Caption: Chiral recognition mechanism on a Crownpak CR(+) stationary phase.

Performance Characteristics:

ParameterCROWNPAK CR(+)
Chiral Selector Chiral Crown Ether
Typical Mobile Phase Acidic aqueous buffer (e.g., HClO₄, pH 1-2) with a small percentage of methanol (≤15%)[3]
Advantages High enantioselectivity for primary amines, predictable elution order.
Limitations Limited mobile phase compatibility (especially with coated versions), may require low temperatures for optimal resolution.
Macrocyclic Glycopeptide-Based CSPs: Versatility and Multi-Modal Interactions

Macrocyclic glycopeptide antibiotics, such as teicoplanin found in Chirobiotic T columns, offer a broader range of chiral recognition mechanisms.[4][5]

Mechanism of Chiral Recognition:

The chiral recognition on Chirobiotic T is multi-modal, involving a combination of:

  • Inclusion: The basket-like structure of the teicoplanin molecule can include parts of the analyte.

  • Hydrogen bonding: Multiple hydroxyl, amide, and carboxyl groups on the selector can act as hydrogen bond donors and acceptors.

  • Ionic interactions: The acidic and basic sites on the glycopeptide can interact with the carboxyl and amino groups of the analyte.

  • Steric interactions: The overall three-dimensional shape of the selector creates a chiral environment that sterically hinders one enantiomer more than the other.

This versatility allows for separation under various mobile phase conditions, including reversed-phase, polar organic, and polar ionic modes.[5]

Figure 2: Multi-modal Interactions on Chirobiotic T cluster_CSP Chirobiotic T CSP cluster_Analyte Analyte (this compound) Teicoplanin Teicoplanin Macrocycle Analyte -NH2 Cyclohexyl Ring -COOH Teicoplanin->Analyte:f0 Ionic/H-Bonding Teicoplanin->Analyte:f1 Inclusion/Steric Teicoplanin->Analyte:f2 Ionic/H-Bonding

Caption: Multi-modal chiral recognition on a Chirobiotic T stationary phase.

Performance Characteristics:

ParameterChirobiotic T
Chiral Selector Teicoplanin
Typical Mobile Phase Reversed-phase (e.g., water/methanol/acetic acid/triethylamine), Polar organic (e.g., methanol/acetic acid/triethylamine)[5]
Advantages Broad applicability, versatile mobile phase options, can separate a wide range of amino acids.[5]
Limitations Complex mechanism can make method development less predictable than with crown ethers.

Indirect Chiral HPLC Analysis: The Marfey's Reagent Approach

The indirect method, using a chiral derivatizing agent (CDA) like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), offers a robust alternative to direct methods.

Principle of the Method:

Marfey's reagent reacts with the primary amine of the amino acid enantiomers to form stable diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).

Figure 3: Indirect Chiral Separation Workflow Racemic_Analyte Racemic (1R,2R) and (1S,2S)- 2-Aminocyclohexanecarboxylic Acid Derivatization Derivatization Reaction Racemic_Analyte->Derivatization Marfeys_Reagent Marfey's Reagent (L-enantiomer) Marfeys_Reagent->Derivatization Diastereomers Diastereomeric Mixture (L-D and L-L) Derivatization->Diastereomers Achiral_HPLC Separation on Achiral C18 Column Diastereomers->Achiral_HPLC Separated_Peaks Separated Diastereomer Peaks Achiral_HPLC->Separated_Peaks

Caption: Workflow for indirect chiral separation using Marfey's reagent.

Performance Characteristics:

ParameterIndirect Method (Marfey's Reagent)
Principle Pre-column derivatization to form diastereomers
Column Standard achiral reversed-phase (e.g., C18)
Advantages Utilizes standard, less expensive columns; often provides excellent resolution.
Limitations Requires a derivatization step, which adds to sample preparation time and can introduce variability; potential for racemization during derivatization must be controlled.

Comparative Experimental Data

ColumnMobile Phasek1αRsElution OrderReference
CHIRALPAK ZWIX(+)MeOH/MeCN (75/25 v/v) with 25 mM TEA and 50 mM AcOH2.721.171.141R,2R < 1S,2S[6]
CHIRALPAK ZWIX(-)MeOH/MeCN (75/25 v/v) with 25 mM TEA and 50 mM AcOH3.331.402.381S,2S < 1R,2R[6]

k1 = retention factor of the first eluting enantiomer, α = separation factor, Rs = resolution factor

This data demonstrates the feasibility of achieving good chiral separation for this class of compounds and highlights the ability to reverse elution order by using a CSP with the opposite chirality.

Alternative Analytical Techniques

Beyond HPLC, other techniques offer viable alternatives for the chiral analysis of this compound.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[5] It utilizes supercritical CO₂ as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol.

Advantages of SFC:

  • Speed: The low viscosity of the mobile phase allows for faster separations.[5]

  • Reduced Solvent Consumption: Significantly less organic solvent is used compared to HPLC.[5]

  • Compatibility: Many chiral stationary phases developed for HPLC can also be used in SFC.

Recent studies have shown the successful ultrafast chiral separation of underivatized amino acids using a CROWNPAK CR-I(+) column in SFC mode, achieving separations in under 6.5 minutes.[6]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.

Common Chiral Selectors in CE:

  • Cyclodextrins: These are widely used due to their ability to form inclusion complexes with a broad range of molecules.

  • Macrocyclic antibiotics: Similar to their use in HPLC, antibiotics like vancomycin and teicoplanin can be effective chiral selectors in CE.[]

  • Proteins: Proteins can also be used as chiral selectors in the running buffer.

CE offers a complementary approach to HPLC and can be particularly advantageous for highly polar or charged analytes.

Experimental Protocols

Protocol 1: Direct Chiral HPLC using CROWNPAK CR(+)
  • Column: CROWNPAK CR(+) (150 x 4.0 mm, 5 µm)

  • Mobile Phase: Aqueous perchloric acid (pH 2.0) / Methanol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Protocol 2: Indirect Chiral HPLC using Marfey's Reagent
  • Derivatization: a. To 50 µL of a 1 mg/mL solution of the amino acid in 50 mM sodium bicarbonate buffer (pH 8.5), add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone. b. Incubate at 40°C for 1 hour. c. Cool to room temperature and quench the reaction by adding 20 µL of 1 M HCl.

  • HPLC Analysis: a. Column: C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water c. Mobile Phase B: 0.1% TFA in acetonitrile d. Gradient: 10-60% B over 30 minutes e. Flow Rate: 1.0 mL/min f. Column Temperature: 30°C g. Detection: UV at 340 nm

Conclusion and Recommendations

The choice of the optimal analytical method for the chiral separation of this compound depends on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for preparative-scale separation.

  • For routine, high-throughput analysis with a focus on high enantioselectivity, direct HPLC with a CROWNPAK CR(+) column is a highly recommended starting point due to its proven performance with primary amino acids.

  • If a crown ether column does not provide adequate separation, the Chirobiotic T column offers a versatile alternative with its multi-modal recognition capabilities.

  • The indirect method using Marfey's reagent is a robust and reliable option, particularly if a dedicated chiral column is not available.

  • For laboratories looking to implement "green" chemistry principles and achieve faster analysis times, chiral SFC is an excellent alternative.

  • Capillary electrophoresis provides a high-efficiency, low-consumption technique that is complementary to liquid chromatography methods.

Ultimately, method development in chiral analysis often involves an empirical component. This guide provides a scientifically grounded starting point for selecting and optimizing a method that ensures the enantiomeric purity of this critical pharmaceutical building block.

References

  • Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Organic Syntheses. Available from: [Link]

  • Chiral Technologies Amino Acid Database. Daicel Chiral Technologies. Available from: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. National Institutes of Health. Available from: [Link]

  • The structure of chiral crown ether utilized in the Crownpak CR(+) and... ResearchGate. Available from: [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. ScienceDirect. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. National Institutes of Health. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available from: [Link]

  • Structures of chiral carboxylic acids. All the stereoisomers of... ResearchGate. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020). PubMed. Available from: [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • CROWNPAK. Daicel Corporation. Available from: [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. National Institutes of Health. Available from: [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. ResearchGate. Available from: [Link]

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate. Available from: [Link]

  • INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies. Available from: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. separations.nu. Available from: [Link]

  • Comparison of chiral separations of aminophosphonic acids and their aminocarboxylic acid analogs using a crown ether column. PubMed. Available from: [Link]

Sources

A Comparative Guide to Proline and (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the selection of an optimal catalyst is a critical decision point that dictates the efficiency, stereochemical outcome, and overall viability of a synthetic route. In the realm of organocatalysis, L-proline has long been celebrated as the "simplest enzyme," a robust and versatile catalyst for a multitude of asymmetric transformations.[1] However, the continuous search for improved reactivity and selectivity has led to the exploration of structural analogues that challenge the primacy of proline.

This guide presents a comparative study of the archetypal organocatalyst, L-proline, and (1R,2R)-2-aminocyclohexanecarboxylic acid, a conformationally constrained β-amino acid. While direct catalytic data for this compound is sparse in peer-reviewed literature, we will leverage data from its closely related structural and mechanistic analogue, (1R,2R)-diaminocyclohexane (DACH), to draw insightful comparisons. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in catalyst structure, mechanism, and performance to make informed decisions in catalyst selection.

Mechanistic Foundations: Enamine Catalysis Revisited

Both L-proline and cyclohexane-based amino catalysts operate primarily through a common, powerful mechanism: enamine catalysis . This cycle, inspired by the function of Class I aldolase enzymes, allows for the direct, asymmetric functionalization of unmodified carbonyl compounds without the need for pre-formed enolates.[2][3]

The catalytic journey begins with the nucleophilic attack of the catalyst's secondary amine onto a donor carbonyl compound (typically a ketone or aldehyde), forming a carbinolamine intermediate. Subsequent dehydration yields the key nucleophilic species: a chiral enamine. This enamine then attacks an electrophilic acceptor (e.g., an aldehyde in an aldol reaction). The catalyst's chiral scaffold masterfully directs this attack to one of the electrophile's prochiral faces, establishing the stereochemistry of the final product. Finally, hydrolysis of the resulting iminium intermediate regenerates the catalyst and releases the chiral product, closing the catalytic loop.

Figure 1: Generalized Enamine Catalytic Cycle.

The critical difference between proline and a catalyst like this compound lies in the structure of this enamine and the transition state it adopts during the C-C bond formation.

  • L-Proline: The five-membered pyrrolidine ring of proline provides exceptional conformational rigidity.[4] The widely accepted Zimmerman-Traxler model for proline catalysis posits a chair-like, six-membered transition state involving the enamine, the aldehyde acceptor, and the catalyst's carboxylic acid group.[4] This carboxylic acid acts as a Brønsted acid, activating the aldehyde via hydrogen bonding and directing the stereochemical outcome.[5][6]

  • This compound: As a β-amino acid, the spatial relationship between the amine and the carboxylic acid is different from that in proline (an α-amino acid). The more flexible six-membered cyclohexane backbone, while still constrained, offers a different geometric arrangement. This structural divergence can lead to altered stability of the corresponding transition states, potentially influencing both diastereoselectivity and enantioselectivity. The trans relationship of the amine and carboxylate groups imposes a specific steric environment that differs significantly from the cis-like arrangement within the proline ring.

Transition_States cluster_proline Proline Transition State cluster_cyclohexane Cyclohexane Derivative Transition State proline_ts Zimmerman-Traxler Model Carboxylic acid activates aldehyde via H-bond Pyrrolidine ring directs Si-face attack cyclohexane_ts Proposed Model Rigid cyclohexane chair restricts conformation Trans-substituents create distinct steric environment proline_ts:f2->cyclohexane_ts:f2 Structural Difference

Figure 2: Conceptual Comparison of Transition State Models.

Performance in the Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a benchmark transformation for evaluating organocatalyst performance. The reaction between a cyclic ketone (e.g., cyclohexanone) and an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) is a classic example, extensively studied for proline and its derivatives.

CatalystDonorAcceptorYield (%)dr (anti:syn)ee (%) (anti)Source
(S)-Proline Cyclohexanone4-Nitrobenzaldehyde99%95:596%[2]
(1R,2R)-DACH Cyclohexanone4-Nitrobenzaldehyde75%>20:193%[7]

Analysis & Field Insights:

  • Efficacy of Proline: (S)-Proline demonstrates exceptional performance, delivering a near-quantitative yield and high stereoselectivity. This is a testament to its highly organized transition state, where the integrated carboxylic acid plays a pivotal role in both activation and stereocontrol.[2] The reliability of proline has made it a go-to catalyst in both academic and industrial settings.

  • Performance of the Cyclohexane Scaffold: The DACH catalyst, representing the core scaffold of this compound, also delivers excellent enantioselectivity (93% ee) and even superior diastereoselectivity (>20:1 dr).[7] This suggests that the rigid trans-cyclohexane backbone is highly effective at creating a well-defined chiral environment for the enamine attack. The lower yield (75%) compared to proline could be attributed to several factors, including differences in catalyst solubility, stability, or the kinetics of enamine formation and turnover. The necessity of an external acid co-catalyst with DACH, whereas it is an intrinsic feature of proline, can also affect the reaction kinetics.

Performance in the Asymmetric Michael Addition

The Michael addition, which forms C-C bonds via conjugate addition to α,β-unsaturated systems, is another cornerstone of organocatalysis. Proline and its derivatives are known to catalyze the addition of ketones to nitroolefins with high efficiency.

CatalystDonorAcceptorYield (%)dr (syn:anti)ee (%) (syn)Source
(S)-Proline Cyclohexanoneβ-Nitrostyrene95%93:799%[8]
(1R,2R)-DACH γ-ButenolideChalcone78%>99:196%[7]

Analysis & Field Insights:

  • Proline's Prowess: Proline again sets a high bar, achieving excellent yield and nearly perfect enantioselectivity in the addition of cyclohexanone to nitrostyrene.[8] The mechanism is believed to proceed through an enamine intermediate, similar to the aldol reaction.

  • Cyclohexane Scaffold Versatility: While a direct comparison with the same substrates is unavailable, the data for DACH in a vinylogous Michael addition demonstrates its broader applicability. It effectively catalyzes the reaction between a different class of donor (a butenolide) and acceptor (a chalcone), affording the product with high yield and excellent stereocontrol.[7] This highlights the robustness of the cyclohexane scaffold in directing complex stereoselective transformations. The proposed bis-iminium intermediate in this specific reaction showcases an alternative activation mode available to diamine catalysts.

Experimental Protocols: A Practical Guide

Adherence to optimized protocols is paramount for reproducibility. Below are detailed, self-validating methodologies for the benchmark asymmetric aldol reaction.

Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from established literature procedures for the reaction between cyclohexanone and 4-nitrobenzaldehyde.[2]

Rationale: The use of DMSO as a solvent is crucial for solubilizing proline. The reaction is run at room temperature, balancing reaction rate with selectivity. The relatively high catalyst loading (20-30 mol%) is typical for proline to achieve efficient conversion.

Methodology:

  • Preparation: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add (S)-proline (11.5 mg, 0.1 mmol, 20 mol%).

  • Reagent Addition: Add dimethyl sulfoxide (DMSO, 0.5 mL), followed by cyclohexanone (0.5 mL, ~5 mmol, 10 equivalents). Stir the mixture until the proline is fully dissolved.

  • Initiation: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1 equivalent) to the stirred solution.

  • Reaction: Cap the vial and stir the mixture vigorously at room temperature (approx. 20-25 °C) for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 2 mL of water and 2 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: (1R,2R)-Diaminocyclohexane-Catalyzed Asymmetric Aldol Reaction

This protocol is based on the work of Liu and coworkers, using DACH as the primary organocatalyst with an acid co-catalyst.[7]

Rationale: This protocol uses a mixed solvent system (MeOH/H₂O) which is often greener and can enhance reactivity. Hexanedioic acid serves as a crucial Brønsted acid co-catalyst, protonating the intermediate in a stereocontrolled fashion, a role played by the internal carboxylic acid in proline.

Methodology:

  • Catalyst Preparation: In a 4 mL vial with a magnetic stir bar, dissolve (1R,2R)-diaminocyclohexane (5.7 mg, 0.05 mmol, 10 mol%) and hexanedioic acid (7.3 mg, 0.05 mmol, 10 mol%) in a mixture of methanol (0.4 mL) and water (0.1 mL).

  • Reagent Addition: To this solution, add cyclohexanone (0.15 mL, 1.5 mmol, 3 equivalents). Stir the mixture for 10 minutes at room temperature.

  • Initiation: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1 equivalent) to the reaction mixture.

  • Reaction: Cap the vial and stir the solution at room temperature for 48 hours. Monitor the reaction by TLC.

  • Work-up and Analysis: Follow the work-up, purification, and analysis steps (5-8) as described in Protocol 1.

Conclusion and Future Outlook

This comparative guide illuminates the strengths and nuances of two distinct classes of amino-based organocatalysts.

  • L-Proline remains the benchmark catalyst due to its commercial availability, low cost, and consistently high performance across a wide range of reactions. Its bifunctional nature, containing both the nucleophilic amine and the directing Brønsted acid in a rigid five-membered ring, creates a highly effective and stereocontrolling catalytic system.

  • This compound , and by extension its structural analogue DACH, represents a compelling alternative. The rigid cyclohexane scaffold demonstrates an outstanding ability to induce high levels of stereoselectivity, particularly diastereoselectivity. This suggests that the specific steric environment created by the trans-substituted six-membered ring is exceptionally well-ordered.

For the drug development professional, the choice is not merely about which catalyst is "better," but which is optimal for a specific transformation. Proline offers reliability and a vast literature precedent. However, for reactions where diastereoselectivity is paramount or where the proline-induced selectivity is suboptimal, catalysts based on the aminocyclohexane framework present a powerful alternative that warrants investigation. Further research into the direct catalytic activity of this compound itself is needed to fully elucidate its potential and determine if the integrated β-amino acid structure offers a unique synergistic advantage over the diamine/co-catalyst system.

References

  • List, B. (2004). Asymmetric Catalysis Special Feature Part II: New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839–5842. [Link]

  • Guan, Z., He, Y., & Yuan, Y. (2008). Highly enantioselective aldol reaction catalyzed by C2 symmetric organocatalyst. Catalysis Communications, 9(3), 421-424. [Link]

  • Liu, X., Li, H., & Deng, L. (2007). Chiral 1,2-Diaminocyclohexane as Organocatalyst for Enantioselective Aldol Reaction. Organic Letters, 9(4), 633-636. This data is frequently cited in reviews and summaries of DACH catalysis, though the direct publication link can vary. A representative citation mentioning this work is available through ResearchGate. [Link]

  • Perdicchia, D., & Jørgensen, K. A. (2013). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Catalysts, 3(2), 434-445. [Link]

  • Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Allemann, C., et al. (2004). The Mechanism of the Proline-Catalyzed Aldol Reaction. Angewandte Chemie International Edition, 43(16), 2090-2097. [Link]

  • Mukaiyama, T. (1982). The Aldol Reaction. Organic Reactions, 28, 203-331. [Link]

  • Melchiorre, P., et al. (2008). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of Molecular Structure: THEOCHEM, 863(1-3), 83-91. [Link]

  • Córdova, A. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

  • Proline organocatalysis. In Wikipedia. Retrieved December 19, 2023, from [Link]

  • Barbas, C. F., et al. (2002). A Highly Enantioselective Route to Either Enantiomer of Both α- and β-Amino Acid Derivatives. Journal of the American Chemical Society, 124(9), 1866–1867. [Link]

  • Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]

  • Marigo, M., & Jørgensen, K. A. (2005). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Chemistry–A European Journal, 11(11), 3244-3250. [Link]

  • Marletto, A., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(16), 4983. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced stability and biological activity. Among these, (1R,2R)-2-Aminocyclohexanecarboxylic Acid (ACHC), a constrained β-amino acid, presents unique opportunities and analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of peptides containing this compound, with a focus on practical experimental design and data interpretation. As direct experimental data for peptides containing the specific (1R,2R)-ACHC isomer is limited in publicly available literature, this guide will draw upon established principles from the analysis of cyclic peptides and peptides containing other β-amino acids to provide a robust analytical framework.

The Analytical Imperative: Why (1R,2R)-ACHC Peptides Demand a Specialized Approach

Peptides incorporating (1R,2R)-ACHC often exhibit a cyclic or highly constrained architecture. This structural rigidity, while beneficial for therapeutic efficacy, profoundly influences their behavior in the gas phase during mass spectrometry analysis. Unlike their linear counterparts, cyclic peptides do not have defined N- and C-termini, leading to more complex fragmentation patterns that can be challenging to interpret.[1][2][3] The presence of the β-amino acid further complicates analysis, as it can alter the preferred fragmentation pathways.

This guide will compare and contrast the primary ionization and fragmentation techniques used for these unique molecules, providing the causal reasoning behind the selection of one method over another.

Ionization and Fragmentation: A Comparative Analysis

The choice of ionization and fragmentation technique is paramount for extracting meaningful structural information from (1R,2R)-ACHC peptides.

Ionization Techniques: ESI vs. MALDI
FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique that generates multiply charged ions from solution.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.
Advantages for (1R,2R)-ACHC Peptides - Ideal for LC-MS/MS workflows. - Multiple charging can be beneficial for fragmentation analysis.- High tolerance to salts and buffers. - Primarily produces singly charged ions, which can simplify spectra.
Disadvantages for (1R,2R)-ACHC Peptides - Can be sensitive to sample purity.- Less amenable to direct coupling with liquid chromatography.
Typical Application High-throughput analysis and detailed structural elucidation.Rapid screening and molecular weight determination.[4]
Fragmentation Techniques: A Head-to-Head Comparison

The fragmentation of cyclic and β-amino acid-containing peptides is where the analytical challenge truly lies. The goal is to induce predictable fragmentation that allows for confident sequence determination.

CID is the most common fragmentation technique. However, for cyclic peptides, CID can result in a "superposition spectrum," where random ring opening at different amide bonds leads to a complex mixture of fragment ions, making de novo sequencing difficult.[5]

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are non-ergodic fragmentation methods that are particularly well-suited for peptides with labile post-translational modifications and, importantly, for β-amino acid-containing peptides. Studies on β-linked peptides have shown that ETD and ECD can produce unusual fragmentation patterns, with a higher abundance of a• and y-type ions compared to the more common c and z• ions. This is attributed to the influence of the β-amino acid on the stability of the radical intermediates formed during fragmentation.

IRMPD is another vibrational excitation technique similar to CID. It can provide complementary fragmentation information and may be useful for certain cyclic peptide structures.

Comparative Summary of Fragmentation Techniques:

TechniquePrincipleAdvantages for (1R,2R)-ACHC PeptidesDisadvantages for (1R,2R)-ACHC Peptides
CID Vibrational excitation through collisions with an inert gas.Widely available and well-understood.Can produce complex, difficult-to-interpret spectra for cyclic peptides.[5]
ETD/ECD Electron transfer or capture, leading to radical-driven fragmentation.Can provide more predictable fragmentation for β-amino acid peptides. Preserves labile modifications.Requires a multiply charged precursor ion.
IRMPD Vibrational excitation through absorption of infrared photons.Can provide complementary fragmentation to CID.Less common than CID and ETD.

Experimental Workflow: A Step-by-Step Protocol for LC-MS/MS Analysis

This section provides a detailed protocol for the analysis of a synthetic (1R,2R)-ACHC-containing cyclic peptide using a standard LC-MS/MS platform with both CID and ETD fragmentation.

Sample Preparation
  • Peptide Synthesis and Purification: The (1R,2R)-ACHC containing peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Purification is critical and should be performed by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

  • Sample Solubilization: Dissolve the purified peptide in a solvent compatible with both LC and MS, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.

Liquid Chromatography
  • Column: A C18 column is a good starting point for most peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 30-60 minutes is typically sufficient to elute most peptides.

  • Flow Rate: Dependent on the column diameter (e.g., 200-400 µL/min for analytical columns).

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire a full scan from m/z 200-2000 to identify the precursor ion(s) of the peptide.

  • MS2 Scans (Data-Dependent Acquisition):

    • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

    • Perform CID fragmentation on each precursor.

    • Perform ETD fragmentation on each precursor.

    • Set a dynamic exclusion to prevent repeated fragmentation of the same precursor.

Data Analysis
  • Specialized software is often required for the de novo sequencing of cyclic peptides due to their complex fragmentation.

  • Manual interpretation of the spectra is often necessary, looking for characteristic neutral losses and internal fragments.

Visualizing the Workflow and Logic

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis synthesis Peptide Synthesis & Purification dissolution Sample Dissolution synthesis->dissolution injection Sample Injection dissolution->injection separation RP-HPLC Separation injection->separation esi Electrospray Ionization (ESI) separation->esi ms1 MS1 Scan (Precursor Selection) esi->ms1 cid CID Fragmentation ms1->cid etd ETD Fragmentation ms1->etd ms2 MS2 Scan (Fragment Detection) cid->ms2 etd->ms2 sequencing De Novo Sequencing ms2->sequencing interpretation Manual Interpretation sequencing->interpretation

Caption: A generalized workflow for the LC-MS/MS analysis of (1R,2R)-ACHC peptides.

Decision Tree for Fragmentation Method Selection

fragmentation_decision_tree start Peptide Characteristics is_cyclic Is the peptide cyclic? start->is_cyclic has_beta Does it contain β-amino acids? is_cyclic->has_beta Yes cid Start with CID is_cyclic->cid No is_labile Are there labile modifications? has_beta->is_labile Yes etd Prioritize ETD/ECD has_beta->etd No is_labile->etd No cid_etd Use both CID and ETD is_labile->cid_etd Yes

Caption: A decision-making framework for selecting the optimal fragmentation method.

Conclusion and Future Outlook

The mass spectrometric analysis of peptides containing this compound requires a tailored approach that considers their unique structural features. While CID remains a valuable tool, the complexity of cyclic peptide fragmentation necessitates the use of complementary techniques like ETD and ECD. The unusual fragmentation patterns observed with β-amino acids under electron-based dissociation can provide valuable structural information but also require careful interpretation.

As the field of peptide therapeutics continues to evolve, the development of advanced mass spectrometry techniques and sophisticated data analysis algorithms will be crucial for the rapid and accurate characterization of these complex molecules. Future work should focus on building a comprehensive library of fragmentation data for a wide range of non-proteinogenic amino acids, including various stereoisomers of ACHC, to facilitate the automated and high-confidence sequencing of these next-generation therapeutics.

References

  • Eckert, H., et al. (1985). Fast atom bombardment mass spectrometry of cyclic peptides. Biomedical Mass Spectrometry, 12(10), 547-552.
  • Ngoka, L. C., & Gross, M. L. (1999). Multistep tandem mass spectrometry for sequencing cyclic peptides in an ion-trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 10(8), 732-744. [Link]

  • Schilling, B., et al. (1999). Characterization of cyclic peptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid communications in mass spectrometry, 13(21), 2098-2105.
  • Redman, J. E., et al. (2003). The utility of MS/MS in the sequence determination of cyclic peptides. Current medicinal chemistry, 10(14), 1239-1258.
  • Siegel, M. M., et al. (1994). Sequencing of cyclic peptides by tandem mass spectrometry. Biological mass spectrometry, 23(4), 182-194.
  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & biomolecular chemistry, 2(8), 1105-1109. [Link]

  • Joo, S. H., et al. (2006). A facile method for the sequence determination of cyclic peptides from a one-bead-one-compound library.
  • Liu, R., et al. (2009). High-throughput screening of a one-bead-one-compound cyclic peptide library for prolactin receptor antagonists. Journal of the American Chemical Society, 131(43), 15701-15710.
  • Liu, R., et al. (2010). Optimization of a cyclic peptide inhibitor of the Keap1-Nrf2 protein-protein interaction. Journal of medicinal chemistry, 53(19), 7045-7049.
  • Niedermeyer, T. H., & Strohalm, M. (2012). mMass as a software tool for the annotation of cyclic peptide tandem mass spectra. PloS one, 7(9), e44913. [Link]

  • Laskin, J., & Futrell, J. H. (2005). Activation of large ions in FT-ICR mass spectrometry. Mass spectrometry reviews, 24(2), 135-167.
  • Wysocki, V. H., et al. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of mass spectrometry, 35(12), 1399-1406.
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • Harrison, A. G. (2009). The gas-phase chemistry of protonated peptides. Mass spectrometry reviews, 28(4), 640-652.
  • Tureček, F. (2000). N-acyl-5-oxazolonium ions from protonated peptides. A theoretical study of their structures, energetics, and infrared spectra. Journal of the American Society for Mass Spectrometry, 11(11), 958-969.
  • Gucinski, A. C., & Tureček, F. (2014). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(6), 987-996.
  • Zubarev, R. A., et al. (1998). Electron capture dissociation of multiply charged protein cations is a nonergodic process. Journal of the American Chemical Society, 120(13), 3265-3266.
  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533.
  • Coon, J. J., et al. (2005). Tandem mass spectrometry for peptide and protein sequence analysis. BioTechniques, 38(5), 698-705.
  • Mikesh, L. M., et al. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1764(12), 1811-1822.

Sources

A Senior Application Scientist's Guide to (1R,2R)-2-Aminocyclohexanecarboxylic Acid Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Catalytic Efficiency and Design Principles

Introduction: The Privileged Scaffold of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Chiral ligands and organocatalysts derived from readily available building blocks are the cornerstones of this endeavor. The (1R,2R)-trans-2-aminocyclohexanecarboxylic acid scaffold has emerged as a "privileged" structure, offering a rigid and stereochemically defined backbone that is ripe for chemical modification.[1] Its constrained cyclohexane ring pre-organizes the catalytic functionalities—the amine and the carboxylic acid—in a specific spatial arrangement, providing a robust platform for inducing chirality in a wide array of chemical transformations.

This guide provides an in-depth comparison of various ligands derived from this core structure. We will move beyond a simple catalog of results to explore the fundamental principles of catalyst design, explaining the causality behind experimental choices and performance differences. By examining key reactions such as aldol, Michael, and Mannich reactions, we will dissect how structural modifications to the parent amino acid translate into tangible differences in catalytic efficiency, enantioselectivity, and diastereoselectivity.

Pillar 1: Ligand Design & Structural Diversification

The true power of the this compound scaffold lies in its synthetic versatility. The primary amine and the carboxylic acid serve as handles for a multitude of chemical modifications, allowing for the systematic tuning of steric and electronic properties. This modularity enables the creation of a diverse library of ligands, each tailored for specific catalytic applications.

Key modification strategies include:

  • Amide Formation: Coupling the carboxylic acid with various primary or secondary amines introduces a wide range of substituents (e.g., alkyl, aryl, sulfonamide groups). This directly modulates the steric environment around the catalytic center.[2]

  • Amine Derivatization: The primary amine can be functionalized, for example, by forming secondary amines, ureas, thioureas, or sulfonamides. These modifications are critical for tuning the electronic properties and hydrogen-bonding capabilities of the catalyst.

  • Reduction and Elaboration: The carboxylic acid can be reduced to an alcohol, which can then be further modified. Complete reduction and subsequent amination can transform the amino acid scaffold into a diamine, a ligand class renowned for its utility in both organocatalysis and transition-metal catalysis.[3]

The following diagram illustrates these primary points of modification on the core scaffold.

G cluster_0 Core Scaffold: this compound cluster_1 Modification Points cluster_2 Resulting Ligand Classes Scaffold Amine Amine (R1) - Acylation - Sulfonylation - Reductive Alkylation Acid Carboxylic Acid (R2) - Amidation - Esterification - Reduction Amides Chiral Amides / Ureas Amine->Amides Derivatization Acid->Amides Coupling Diamines Chiral Diamines Acid->Diamines Reduction & Further Modification G Cat Chiral Amine Catalyst (Cat-NH₂) Enamine Chiral Enamine Intermediate Cat->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde (Stereoselective Attack) Aldehyde Aldehyde (R-CHO) Iminium->Cat + H₂O (Hydrolysis) Product β-Hydroxy Ketone (Product) Iminium->Product Releases Product Water {H₂O}

Sources

A Comparative Guide to the Determination of Absolute Configuration: X-ray Crystallography for (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a chiral molecule, its absolute configuration, is a critical determinant of its biological function. In the pharmaceutical industry, the unambiguous assignment of stereochemistry is paramount, as enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of X-ray crystallography, the definitive method for determining absolute configuration, with alternative spectroscopic techniques, using (1R,2R)-2-Aminocyclohexanecarboxylic Acid as a focal point.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most powerful and reliable method for the unambiguous determination of the three-dimensional structure of molecules, including their absolute configuration.[2][3] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound of interest.

The Principle of Anomalous Dispersion

The ability to determine absolute configuration from a diffraction experiment hinges on the phenomenon of anomalous dispersion (also known as anomalous scattering).[4][5] Under normal scattering conditions, the intensities of Friedel pairs—reflections from opposite sides of a crystal plane (hkl) and (-h-k-l)—are identical. However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the scattering factor of that atom acquires an imaginary component, leading to a phase shift.[6][7] This breaks Friedel's Law, resulting in measurable differences in the intensities of the Friedel pairs. It is these differences that allow for the differentiation between a molecule and its non-superimposable mirror image.

A key metric in this analysis is the Flack parameter , a value refined during the crystallographic analysis that indicates the absolute structure of the crystal.[8][9] A Flack parameter close to 0 with a small standard uncertainty suggests the correct absolute configuration has been determined, while a value near 1 indicates that the inverted structure is correct.[9]

Experimental Workflow for Absolute Configuration Determination by X-ray Crystallography

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Absolute Configuration Determination Crystal_Growth High-Quality Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Refinement of Atomic Positions & Parameters Structure_Solution->Structure_Refinement Anomalous_Dispersion_Analysis Analysis of Anomalous Dispersion Effects Structure_Refinement->Anomalous_Dispersion_Analysis Flack_Parameter_Refinement Flack Parameter Refinement Anomalous_Dispersion_Analysis->Flack_Parameter_Refinement Absolute_Configuration_Assignment Assignment of Absolute Configuration Flack_Parameter_Refinement->Absolute_Configuration_Assignment

Caption: Workflow for absolute configuration determination using X-ray crystallography.

Causality in Experimental Choices:
  • Crystal Quality is Paramount: The success of an X-ray diffraction experiment is critically dependent on the quality of the single crystal. A well-ordered crystal lattice is essential for producing sharp diffraction spots, which in turn leads to a high-resolution electron density map and an accurate structural model. For a molecule like this compound, which may be challenging to crystallize, screening a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion) is crucial.

  • Choice of X-ray Wavelength: The magnitude of the anomalous dispersion effect is dependent on the wavelength of the X-rays and the elemental composition of the crystal.[4] For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering is weak. The use of copper (Cu Kα, λ = 1.54 Å) radiation is often preferred over molybdenum (Mo Kα, λ = 0.71 Å) as it enhances the anomalous signal from these lighter elements.[7] If the molecule can be derivatized with a heavier atom (e.g., bromine), the anomalous signal is significantly enhanced, making the determination of absolute configuration more robust.[10]

  • Data Redundancy: Collecting a highly redundant dataset, where the same reflections are measured multiple times, improves the signal-to-noise ratio and the accuracy of the measured intensities. This is particularly important for accurately measuring the small differences between Friedel pairs.

A Comparative Analysis: Alternative Methods for Absolute Configuration Determination

While X-ray crystallography is the definitive method, obtaining suitable single crystals can be a significant bottleneck.[11] In such cases, a range of spectroscopic and computational techniques can provide reliable assignments of absolute configuration.[10][12]

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (with Chiral Derivatizing Agents)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[5]Differential absorption of left and right circularly polarized infrared light.[13]Differential absorption of left and right circularly polarized UV-Vis light.[14]Formation of diastereomers with distinct NMR spectra.[15]
Sample Requirement High-quality single crystal (typically >0.1 mm).[11]2-15 mg of sample in solution; sample is recoverable.[11]Micrograms to milligrams of sample in solution.Milligrams of sample in solution.
Prerequisites A diffracting single crystal.A molecule with IR-active vibrational modes.A molecule with a chromophore.[16]A reactive functional group for derivatization.[17]
Key Advantage Unambiguous and direct determination of 3D structure.Applicable to a wide range of molecules, including those without chromophores and in various states (solution, neat liquids).[1]High sensitivity, requiring small amounts of sample.Widely available instrumentation.
Key Limitation Crystal growth can be challenging or impossible.[11]Requires computational modeling (DFT) for interpretation.[1][18]Interpretation can be complex and conformation-dependent.[14]Requires enantiomerically pure derivatizing agents and can be conformationally complex.[17][19]
Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[20] Since all molecules with chiral centers have IR-active vibrations, VCD is a broadly applicable technique. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[1][13] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[1]

Electronic Circular Dichroism (ECD)

ECD spectroscopy is the chiroptical counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of circularly polarized light in the ultraviolet and visible regions.[14] This technique is particularly useful for molecules containing a chromophore. The absolute configuration can be determined by comparing the experimental ECD spectrum to that predicted by time-dependent DFT (TD-DFT) calculations or by applying empirical rules such as the exciton chirality method for molecules with multiple interacting chromophores.[16][21]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method involves the reaction of the chiral analyte with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers.[15][17] Since diastereomers have different physical properties, they exhibit distinct chemical shifts in their NMR spectra. By analyzing the differences in the chemical shifts of the protons near the stereocenter for the two diastereomers, the absolute configuration can be deduced.[19][22] A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[19]

Experimental Protocols

Protocol 1: Absolute Configuration Determination of this compound by X-ray Crystallography
  • Crystal Growth:

    • Dissolve a small amount of enantiomerically pure this compound in a suitable solvent or solvent mixture (e.g., water/ethanol, methanol/ether).

    • Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of suitable size and quality for X-ray diffraction.

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect a full sphere of diffraction data using a modern X-ray diffractometer, preferably equipped with a copper X-ray source to maximize the anomalous signal.

    • Ensure high data redundancy is achieved during data collection.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data, including the refinement of the Flack parameter.

  • Data Analysis and Interpretation:

    • Analyze the final refined structure to confirm the connectivity and relative stereochemistry.

    • Examine the value of the Flack parameter and its standard uncertainty. A value close to 0 (e.g., 0.05(7)) indicates that the determined absolute configuration is correct. A value close to 1 would necessitate inverting the coordinates to represent the correct enantiomer.

Protocol 2: Absolute Configuration Determination by Vibrational Circular Dichroism (VCD)
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) at a concentration of approximately 0.1 M.

  • VCD and IR Spectra Acquisition:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the (1R,2R) isomer) using a suitable computational chemistry software package.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

  • Spectral Comparison and Assignment:

    • Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated spectrum.

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1]

Conclusion

The unambiguous determination of absolute configuration is a cornerstone of modern drug discovery and development. Single-crystal X-ray crystallography remains the gold standard, providing a direct and definitive visualization of the three-dimensional atomic arrangement.[3] However, when high-quality single crystals are not forthcoming, a suite of powerful spectroscopic techniques, particularly VCD, ECD, and NMR with chiral derivatizing agents, offer reliable and often complementary approaches to this critical analytical challenge.[10][12] The choice of method should be guided by the nature of the sample, the available instrumentation, and the specific requirements of the research program.

References

  • Purechemistry. (2024, February 19). Determination of absolute configuration.
  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: AC 2 -Symmetric Annelated Heptathiophene and a D 2. Journal of the American Chemical Society, 125(34), 10452–10458. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466–475. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Al-awar, R. S., & Tumber, A. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 1055, pp. 149–162). Humana Press.
  • Houben-Weyl. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Methods of Organic Chemistry (Vol. E 21a, pp. 379-399). Georg Thieme Verlag.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Structural Biology. (n.d.). The anomalous dispersion. Retrieved from [Link]

  • Righi, G., & Bovicelli, P. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5136. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(2), 1-67.
  • Lee, K. C., & Kim, K. H. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(4), 843–846. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 2), 267–277.
  • Jones, P. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162.
  • Pescitelli, G. (2020). Electronic Circular Dichroism. In Encyclopedia. [Link]

  • Wenzel, T. J. (2018).
  • ResearchGate. (2025, August 9). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • Li, X., et al. (2020). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 8, 590. [Link]

  • Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 73(7), 2585–2596. [Link]

  • Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804. [Link]

  • Thompson, A. L. (2011, September 13). absolute configuration. Chemical Crystallography. Retrieved from [Link]

  • Zhang, Q., et al. (2019). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry, 17(23), 5776-5784. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713.
  • CCDC. (n.d.). Anomalous dispersion. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of absolute configuration using X-ray diffraction. Retrieved from [Link]

  • Fronczek, F. R. (2009). Absolute Configuration of Chiral Compounds by X-ray Crystallography. Bruker/MIT Symposium.
  • Wikipedia. (n.d.). Flack parameter. Retrieved from [Link]

  • Flack, H. D. (2008).
  • ResearchGate. (2025, August 6). The use of X-ray Crystallography to Determine Absolute Configuration (II). Retrieved from [Link]

  • ResearchGate. (2025, August 5). CRYSTALS enhancements: Absolute structure determination. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Biological Assay Validation for (1R,2R)-2-Aminocyclohexanecarboxylic Acid and Related GABAergic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Assay Validation

(1R,2R)-2-Aminocyclohexanecarboxylic Acid is a conformationally constrained GABA (γ-aminobutyric acid) analog. Its rigid structure presents a valuable tool for probing the specific conformational requirements of GABA receptors and transporters, making it a compound of interest in neuroscience and drug discovery.[1][2] However, the journey from a promising molecular structure to a validated biological tool or therapeutic lead is paved with rigorous, quantitative, and reproducible data. The foundation of this data is the biological assay.

This guide provides a framework for the comprehensive validation of biological assays for this compound. It is structured not as a rigid template, but as a logical progression of scientific inquiry, moving from initial target engagement to functional cellular response. We will compare the required validation methodologies against established GABAergic compounds like Baclofen (a GABA-B agonist) and Pregabalin (an α2δ subunit modulator), providing context and benchmarks for your own experimental work.[1][3] The core principle is that every assay must be a self-validating system, grounded in the authoritative standards set by regulatory bodies like the FDA and EMA.[4][5]

Pillar 1: Establishing Target Engagement with Radioligand Binding Assays

The first essential question for any novel compound is: does it bind to its intended target? For a GABA analog, the primary targets are the GABA-A and GABA-B receptors. A competitive radioligand binding assay is the gold standard for quantifying this interaction.

The "Why": Causality in Experimental Choice

We choose a competitive binding assay because it is a direct, quantitative measure of the affinity (typically expressed as the inhibition constant, Ki) of an unlabeled test compound for a receptor. It works by measuring how effectively our test compound competes with a radiolabeled ligand (a "hot" ligand with known affinity) for the receptor's binding site. This allows us to determine if the compound engages the target and how potently it does so. This initial affinity data is critical; without it, any data from functional assays would be uninterpretable.

Experimental Workflow: GABA-A Receptor Binding Assay

GABAA_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize Rat Brain in Sucrose Buffer P2 Centrifuge (Low Speed) Remove Pellet P1->P2 P3 Centrifuge Supernatant (High Speed) P2->P3 P4 Wash Pellet (3x) in DI Water P3->P4 P5 Resuspend in Assay Buffer Store at -70°C P4->P5 A1 Combine: - Membrane Prep - [3H]Muscimol (Hot Ligand) - Test Compound (e.g., (1R,2R)-2-ACHC) P5->A1 A2 Incubate at 4°C for 45 min A1->A2 A3 Rapid Vacuum Filtration (GF/B filters) A2->A3 A4 Wash Filters (3x) with Ice-Cold Buffer A3->A4 D1 Quantify Radioactivity (Liquid Scintillation) A4->D1 D2 Calculate Specific Binding D1->D2 D3 Non-linear Regression (IC50 -> Ki) D2->D3

Detailed Protocol: Competitive [³H]Muscimol Binding Assay for GABA-A Receptors

This protocol is adapted from established methods for characterizing GABA-A receptor binding.[6][7]

  • Membrane Preparation:

    • Homogenize whole rat brains in 20 volumes (w/v) of ice-cold 0.32 M sucrose buffer.[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet.[7]

    • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[7]

    • To remove endogenous GABA, wash the pellet by resuspending in deionized water and centrifuging three times.[6]

    • Resuspend the final pellet in the binding buffer (50 mM Tris-HCl, pH 7.4) and store aliquots at -70°C until use.[7] Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • On the day of the assay, thaw and wash the membrane preparation twice by centrifugation (140,000 x g for 30 min at 4°C) with binding buffer.[7]

    • Set up assay tubes in triplicate in a final volume of 1 mL containing:

      • Total Binding: 0.1-0.2 mg membrane protein, 5 nM [³H]Muscimol.

      • Non-specific Binding: 0.1-0.2 mg membrane protein, 5 nM [³H]Muscimol, and 10 µM unlabeled GABA.[7]

      • Competition: 0.1-0.2 mg membrane protein, 5 nM [³H]Muscimol, and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • Incubate tubes for 45 minutes at 4°C in an ice-water bath.[7]

  • Termination and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.[8]

    • Wash the filters three times with 4 mL of ice-cold binding buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using Prism software) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Validation Parameters and Comparison

For a novel compound like this compound, the goal is to generate data that meets the validation standards established for known compounds. The table below presents typical validation parameters for analytical methods used to quantify established GABAergic drugs. While these are for quantification in biological matrices (a later step in drug development), the principles of accuracy and precision are directly applicable to the validation of in vitro assays.

ParameterBaclofen (GABA-B Agonist)Pregabalin (α2δ Ligand)Typical Acceptance Criteria (ICH M10)
Linearity (r²) > 0.999[3]> 0.999[9]≥ 0.98
Accuracy (% Recovery) Within ±5% of nominal[3]99.06% - 99.60%[9]Mean value should be within ±15% of nominal
Precision (% RSD) < 5% (Intra- & Inter-day)[3]< 2%[10]RSD should not exceed 15%
Limit of Quant. (LOQ) 25 ng/mL (in plasma)[3]35.07 µg/mL (RP-HPLC)[9]Lowest concentration measured with acceptable accuracy & precision

Table 1: Comparison of validation parameters for established GABAergic compounds. The goal for a new compound is to demonstrate that the chosen assay can produce data with similar accuracy and precision.

Pillar 2: Characterizing Functional Activity with Cell-Based Assays

Demonstrating binding is necessary but not sufficient. The next critical step is to determine the functional consequence of that binding: is the compound an agonist, antagonist, or allosteric modulator? Cell-based assays are essential for answering this question.

The "Why": Linking Binding to Biological Response
  • For GABA-A Receptors (Ligand-Gated Ion Channels): The primary function is to open a chloride (Cl⁻) channel, causing hyperpolarization of the neuron.[11] A FLIPR (Fluorometric Imaging Plate Reader) membrane potential assay is a high-throughput method to measure this change in real-time. It uses a voltage-sensitive dye that changes its fluorescence intensity as the cell membrane potential changes, providing a direct readout of channel activation.[4][12]

  • For GABA-B Receptors (G Protein-Coupled Receptors): These receptors don't form an ion channel themselves. Instead, they initiate an intracellular signaling cascade via G-proteins (specifically Gαi/o).[13][14] This leads to downstream effects like the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of adenylyl cyclase.[14][15] Therefore, a membrane potential assay can also be used here to detect GIRK channel activation, or alternatively, one could measure changes in cyclic AMP (cAMP) levels.

Signaling Pathways: GABA-A vs. GABA-B

GABA_Pathways

Detailed Protocol: FLIPR Membrane Potential Assay

This protocol is a generalized procedure based on manufacturer's guides for cell lines recombinantly expressing the target receptor (e.g., HEK293 cells expressing GABA-A or GABA-B/GIRK).[12][16]

  • Cell Preparation:

    • Plate adherent cells (e.g., HEK293 expressing the receptor of interest) in black-walled, clear-bottom 384-well microplates at a density that will form a confluent monolayer overnight (e.g., 10,000-20,000 cells/well).[17]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading buffer according to the kit manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). This typically involves dissolving a dye concentrate in an assay buffer (e.g., HBSS with 20 mM HEPES).[12]

    • Remove cell plates from the incubator. Do not remove the growth medium.

    • Add an equal volume of the prepared loading buffer to each well (e.g., add 25 µL to wells containing 25 µL of medium).[16]

    • Incubate the plate for 30-60 minutes at 37°C or room temperature (this may require optimization).[17] Do not wash the cells after dye loading. [16]

  • Compound Plate Preparation:

    • Prepare a separate "compound plate" containing your test compounds (this compound), a reference agonist (e.g., GABA), and a reference antagonist, all diluted to the desired final concentrations in assay buffer.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set up the instrument protocol:

      • Measure baseline fluorescence for 10-20 seconds.

      • Initiate automated addition of compounds from the compound plate to the cell plate.

      • Continue to measure the fluorescence signal for 1-3 minutes to capture the full response profile.[4]

  • Data Analysis:

    • The output will be a kinetic trace of relative fluorescence units (RFU) over time.

    • For agonists, calculate the maximum change in fluorescence to generate a concentration-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response).

    • For antagonists, perform the assay in the presence of a fixed concentration of an agonist (e.g., its EC50) and measure the inhibitory effect of the antagonist to determine its IC50.

    • A key validation parameter for high-throughput screens is the Z'-factor, which assesses the quality of the assay window. A Z'-factor > 0.5 is considered excellent.

Conclusion: Building a Self-Validating System

The validation of biological assays for a novel compound like this compound is not a single experiment but a comprehensive, multi-step process. It begins with confirming direct target engagement and quantifying affinity through binding assays, then progresses to characterizing the biological response using functional cell-based assays.

By following established, detailed protocols and grounding your work in the validation principles set forth by regulatory authorities, you build a self-validating data package.[6] The ultimate goal is to demonstrate with high confidence that your assay is specific, accurate, precise, and robust. This ensures that the biological data generated for your compound is reliable, reproducible, and provides a solid foundation for advancing your research and development efforts.

References

  • How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Available at: [Link]

  • GABA Receptor Signaling. GeneGlobe. Available at: [Link]

  • FLIPR Membrane Potential Assay Kit Guide. Molecular Devices. Available at: [Link]

  • Signaling Pathway Downstream of GABA A Receptor in the Growth Cone. Ovid. Available at: [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. Annals of Translational Medicine. Available at: [Link]

  • Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. Molecular Devices. Available at: [Link]

  • Signaling pathway downstream of GABAA receptor in the growth cone. PubMed. Available at: [Link]

  • GABA Signaling: Pathway & Brain Role. StudySmarter. Available at: [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology. Available at: [Link]

  • Characterization of GABA Receptors. Current Protocols in Neuroscience. Available at: [Link]

  • GABA. PDSP. Available at: [Link]

  • FLIPR Membrane Potential Assay Kit explorer format. Molecular Devices. Available at: [Link]

  • GABA B receptor induces JNK phosphorylation via the G i/o protein-independent pathway. ResearchGate. Available at: [Link]

  • Development and Validation of a New HPLC Method for the Determination of Gabapentin. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Simple mix-and-read assays for the determination of baclofen in pharmaceutical formulation. Chemistry Central Journal. Available at: [Link]

  • Structural biology of GABAB receptor. Journal of Structural Biology. Available at: [Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Frontiers in Cellular Neuroscience. Available at: [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Novel LC-MS/MS Bioanalytical Method Validation for Gabapentin In Human Plasma In Accordance with Current Regulatory Guidances. ResearchGate. Available at: [Link]

  • Crosstalk between GABAB and mGlu1a receptors reveals new insight into GPCR signal integration. The EMBO Journal. Available at: [Link]

  • HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Journal of Chemistry. Available at: [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]

  • Development and validation of a method for the quantitative determination of baclofen and its degradation products for the stability study of experimental medicine. GERPAC. Available at: [Link]

  • Validation of an Isocratic HPLC Assay of Gabapentin in Pharmaceutical formulations and Stress test for Stability of Drug Substance. Der Pharmacia Lettre. Available at: [Link]

  • Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. International Journal of Biomedical Science. Available at: [Link]

  • Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. Journal of Chemical Health Risks. Available at: [Link]

  • Development and Method Validation of Baclofen by RP-HPLC in Bulk Drug and Pharmaceutical Formulation. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF BACLOFEN IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. Indian Journal of Research in Pharmacy and Biotechnology. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link]

  • Pregabalin activity in standardized receptor-binding assays. ResearchGate. Available at: [Link]

  • Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

A Comparative Performance Analysis of (1R,2R)- and (1S,2S)-2-Aminocyclohexanecarboxylic Acid in Asymmetric Synthesis and Bioactive Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise control of molecular architecture is paramount. Chiral building blocks, particularly cyclic β-amino acids, offer a rigid scaffold that can enforce specific conformations in peptides and serve as influential ligands in asymmetric catalysis. Among these, the enantiomers of trans-2-aminocyclohexanecarboxylic acid (ACHC), specifically the (1R,2R) and (1S,2S) forms, are of significant interest. This guide provides an in-depth technical comparison of these two enantiomers, offering insights into their differential performance in key applications, supported by established experimental protocols and data from analogous systems.

The Critical Role of Chirality in trans-ACHC Performance

The fundamental difference between (1R,2R)- and (1S,2S)-ACHC lies in their three-dimensional arrangement, being non-superimposable mirror images of each other. This seemingly subtle distinction has profound implications for their interaction with other chiral molecules, such as biological receptors or the transition states of chemical reactions. In a chiral environment, the two enantiomers will exhibit distinct properties, a phenomenon known as stereoselectivity. This guide will explore the practical consequences of this stereoselectivity in two major fields of application: asymmetric catalysis and the biological activity of peptidomimetics.

While direct head-to-head comparative studies for (1R,2R)- versus (1S,2S)-ACHC in all applications are not extensively documented in publicly available literature, the principles of stereochemistry and data from closely related analogs allow for a robust predictive and analytical framework. For instance, studies on platinum complexes bearing the related trans-1,2-diaminocyclohexane (DACH) ligands have been explored for their antitumor properties. While one study concluded there were no significant differences in activity between the (1R,2R)- and (1S,2S)-DACH isomers in this specific context, this is not a universally applicable finding for all derivatives or applications[1]. Conversely, research on morphiceptin analogs incorporating the cyclopentane counterpart, 2-aminocyclopentane carboxylic acid (Ac5c), demonstrated stark differences in biological activity based on stereochemistry. Analogs with a (1S, 2R)-Ac5c residue were active at the µ-opioid receptor, whereas those with the (1R, 2S)-Ac5c were inactive, highlighting the critical role of stereoisomerism in receptor recognition.

Performance in Asymmetric Catalysis

(1R,2R)- and (1S,2S)-ACHC can be utilized as chiral ligands in metal-catalyzed asymmetric reactions. The predictable and rigid conformation of the cyclohexane ring allows for the creation of a well-defined chiral pocket around the metal center, which can effectively control the stereochemical outcome of a reaction.

Hypothetical Performance Comparison in a Catalytic Asymmetric Aldol Reaction

To illustrate the expected performance differences, let us consider a hypothetical asymmetric aldol reaction between benzaldehyde and acetone, catalyzed by a proline-type catalyst derived from either (1R,2R)- or (1S,2S)-ACHC.

Catalyst Derived FromDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee) of major diastereomer
(1R,2R)-ACHC85:1592% (R,R)-syn
(1S,2S)-ACHC87:1394% (S,S)-syn

This data is illustrative and based on typical outcomes in asymmetric catalysis where enantiomeric ligands produce enantiomeric products.

The key performance metrics in this context are the diastereoselectivity (the ratio of syn to anti products) and the enantioselectivity (the enantiomeric excess, % ee, of the major product). As expected, the enantiomeric ligands produce the corresponding enantiomeric products with comparable, though not necessarily identical, levels of stereocontrol. The minor differences in diastereomeric ratio and enantiomeric excess can be attributed to subtle differences in the stability of the diastereomeric transition states.

Influence on Bioactive Peptide Conformation and Function

When incorporated into peptides, the constrained cyclic nature of ACHC residues imparts a high degree of conformational rigidity. This can be exploited to stabilize specific secondary structures, such as helices or turns, which are often crucial for biological activity. Oligomers of trans-ACHC have been shown to adopt stable helical conformations in the solid state and in solution[2].

The chirality of the ACHC residue dictates the direction of the helical twist and the orientation of adjacent amino acid side chains. Therefore, a peptide containing (1R,2R)-ACHC will adopt a helical structure that is the mirror image of a peptide with (1S,2S)-ACHC at the same position. This has profound implications for receptor binding, as the spatial arrangement of pharmacophoric groups will be different.

Illustrative Comparison of Receptor Binding Affinity

Consider two synthetic hexapeptides designed to mimic a natural receptor-binding peptide, where a key proline residue is replaced by either (1R,2R)-ACHC or (1S,2S)-ACHC. The binding affinity of these peptides to their target receptor can be quantified using a competitive radioligand binding assay.

PeptideIC50 (nM)
Peptide- (1R,2R)-ACHC15
Peptide- (1S,2S)-ACHC> 10,000

This data is illustrative, based on the principle of stereospecificity in receptor-ligand interactions.

In this hypothetical scenario, the peptide containing (1R,2R)-ACHC exhibits high affinity for the receptor, while the (1S,2S)-ACHC-containing peptide shows negligible binding. This is because the (1R,2R) enantiomer correctly orients the other amino acid side chains for optimal interaction with the receptor's binding pocket, whereas the (1S,2S) enantiomer presents a mirror image of the required pharmacophore, leading to a loss of affinity.

Experimental Protocols

To empirically determine the performance differences between (1R,2R)- and (1S,2S)-ACHC, rigorous and well-controlled experiments are essential. Below are detailed protocols for the evaluation of these enantiomers in asymmetric catalysis and receptor binding assays.

Protocol 1: Screening of (1R,2R)- and (1S,2S)-ACHC-Derived Ligands in Asymmetric Catalysis

This protocol describes a general workflow for screening the performance of chiral ligands derived from the two enantiomers of trans-ACHC in a model asymmetric reaction.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Asymmetric Reaction cluster_3 Analysis ls1 Synthesize chiral ligands from (1R,2R)-ACHC and (1S,2S)-ACHC cf1 Complexation of ligands with a suitable metal precursor (e.g., Cu(OAc)2, Rh(acac)(CO)2) ls1->cf1 ar1 Set up parallel reactions with (1R,2R)- and (1S,2S)-derived catalysts cf1->ar1 ar2 Add substrates under controlled conditions (temperature, solvent) ar1->ar2 a1 Quench reaction and purify product ar2->a1 a2 Determine yield and diastereomeric ratio by 1H NMR or GC a1->a2 a3 Determine enantiomeric excess (% ee) by chiral HPLC or SFC a2->a3

Figure 1. Workflow for asymmetric catalysis screening.

Step-by-Step Methodology:

  • Ligand Synthesis: Synthesize the desired chiral ligands from commercially available (1R,2R)- and (1S,2S)-2-aminocyclohexanecarboxylic acid. This may involve N-alkylation, amidation, or other modifications to create, for example, a phosphine, amine, or oxazoline coordinating group.

  • In Situ Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the metal precursor (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%) in a suitable anhydrous solvent (e.g., THF, toluene). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Asymmetric Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C). Add the first substrate (e.g., the nucleophile) dropwise, followed by the second substrate (e.g., the electrophile).

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Purification and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Stereochemical Analysis: Determine the diastereomeric ratio of the product by 1H NMR spectroscopy. The enantiomeric excess is determined by analysis on a chiral stationary phase using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Protocol 2: Competitive Radioligand Receptor Binding Assay

This protocol outlines the procedure for comparing the binding affinity of peptides containing (1R,2R)- or (1S,2S)-ACHC to a target receptor.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Separation cluster_3 Detection & Analysis p1 Prepare cell membranes expressing the target receptor as1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-naloxone) p1->as1 p2 Synthesize peptides containing (1R,2R)- and (1S,2S)-ACHC as2 Add increasing concentrations of 'cold' competitor peptides p2->as2 is1 Incubate to equilibrium as1->is1 as2->is1 is2 Separate bound from free radioligand by rapid filtration is1->is2 da1 Quantify bound radioactivity by liquid scintillation counting is2->da1 da2 Plot % inhibition vs. log[competitor] and determine IC50 values da1->da2

Figure 2. Workflow for a competitive receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues known to express the receptor of interest. The protein concentration of the membrane preparation should be determined using a standard method (e.g., Bradford assay).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, set up the binding reactions in triplicate. Each well should contain:

    • Cell membranes (e.g., 50-100 µg of protein)

    • A fixed concentration of a suitable radioligand (at or below its Kd value)

    • Increasing concentrations of the unlabeled competitor peptide (the (1R,2R)- or (1S,2S)-ACHC containing analog).

    • Assay buffer to a final volume (e.g., 200 µL).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and count the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (the IC50 value). This is typically done by non-linear regression analysis of the competition curve.

Conclusion

The choice between (1R,2R)- and (1S,2S)-2-aminocyclohexanecarboxylic acid is not arbitrary but a critical design element in the development of chiral catalysts and bioactive peptides. Their enantiomeric relationship dictates that they will interact differently with a chiral environment, leading to distinct, and often opposite, stereochemical outcomes in catalysis and biological recognition. While the (1R,2R) enantiomer may lead to a highly active catalyst or a potent peptide therapeutic, the (1S,2S) enantiomer is likely to produce the enantiomeric product or be significantly less active, respectively. The experimental protocols provided herein offer a robust framework for the systematic evaluation of these important chiral building blocks, enabling researchers to make informed decisions in their synthetic and drug discovery endeavors.

References

  • Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45.
  • Kelland, L. R., et al. (1993). Chemical and biological studies on a series of novel (trans-(1R,2R)-, trans-(1S,2S)-, and cis-1,2-diaminocyclohexane)platinum(IV) carboxylate complexes. Journal of Medicinal Chemistry, 36(15), 2182-2191.
  • Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206-6212.
  • BenchChem. (2025). An In-depth Technical Guide to Chiral Ligands in Asymmetric Catalysis.
  • MilliporeSigma. (n.d.). Receptor Binding Assays.
  • Gubitz, G., & Schmid, M. G. (Eds.). (2004). Chiral Separations: Methods and Protocols. Humana Press.
  • Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(7), 2181-2204.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (1R,2R)-2-Aminocyclohexanecarboxylic Acid. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from procurement to its final, safe disposal. Adherence to these procedures is paramount for ensuring laboratory safety, protecting our environment, and maintaining strict regulatory compliance.

Section 1: Hazard Profile & Risk Assessment of this compound

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is not benign; it is classified as a hazardous substance that requires specific handling protocols.[1] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

In-Text Citation Example: According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] This hazard profile directly informs the imperative to treat it as a regulated hazardous waste stream, rather than common laboratory trash.

Hazard Identification GHS Classification & Precautionary Statements
Chemical Name This compound
CAS Number 26685-83-6[1]
Physical State Solid[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Key Precautionary Statements P261: Avoid breathing dust.[1] P280: Wear protective gloves/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Primary Disposal Mandate P501: Dispose of contents/container to an approved waste disposal plant.[1] The recommended method is removal to an authorized incinerator.[1]

The causality is clear: because the compound is an irritant and can generate dust, disposal methods that could lead to skin/eye contact or inhalation (like drain disposal or disposal in general trash) are strictly prohibited.[2][3] The mandated disposal route is through a licensed hazardous waste collector for incineration, ensuring complete destruction of the chemical in a controlled environment.[1]

Section 2: The Regulatory Landscape: Adherence to RCRA

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[4][5]

All laboratory personnel must treat waste chemicals as hazardous unless explicitly confirmed otherwise by an environmental health and safety officer.[2] this compound, due to its hazardous characteristics, falls under this regulatory umbrella. Your institution's Environmental Health & Safety (EH&S) department is the primary resource for navigating specific state and local regulations, which may be more stringent than federal rules.[6][7]

Section 3: Core Disposal Protocol for this compound

This protocol outlines the self-validating system for the compliant disposal of pure, unused this compound and materials lightly contaminated with it (e.g., weighing paper, gloves).

Experimental Workflow: Waste Segregation & Containment

G cluster_0 Point of Generation cluster_1 Waste Handling Protocol cluster_2 Satellite Accumulation Area (SAA) start Identify Waste: This compound (Solid) ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe container Select a compatible, leak-proof waste container with a secure lid. (e.g., HDPE Pail) ppe->container labeling Affix a Hazardous Waste Label. Complete all fields: - Full Chemical Name - Generator Information - Accumulation Start Date container->labeling transfer Carefully transfer waste into container. Minimize dust generation. Securely close the lid. labeling->transfer saa Store sealed container in the designated SAA, at or near the point of generation. transfer->saa pickup Request waste pickup from EH&S when container is full or per institutional schedule. saa->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical compounds like (1R,2R)-2-Aminocyclohexanecarboxylic Acid (CAS No. 26685-83-6) demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound.

Hazard Profile and Risk Assessment: The "Why" Behind the "What"

This compound is classified with specific health hazards that directly inform our PPE strategy. According to its Safety Data Sheet (SDS), the compound presents the following risks:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1][2]

These classifications mean that the primary routes of exposure and concern are direct contact with the skin and eyes, and inhalation of the compound, particularly in its solid, powdered form.[1] The NFPA health hazard rating is 2, indicating that intense or continued exposure could lead to temporary incapacitation or possible residual injury without prompt medical attention.[1] Therefore, our core directive is to establish effective barriers against these exposure routes.

Before any procedure, a task-specific risk assessment is mandatory.[3] Handling a few milligrams within a contained system is fundamentally different from weighing out larger quantities or cleaning a spill. The level and type of PPE must be scaled to the potential for exposure.

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard profile, a minimum level of PPE is required for any work involving this compound.[3] However, specific tasks will necessitate enhanced protection.

Eye and Face Protection

Due to the "serious eye irritation" classification, eye protection is non-negotiable.

  • Minimum Requirement: Chemical safety glasses with side shields are the absolute minimum for being present in a lab where this chemical is handled.[3]

  • Required for Handling: When actively working with the compound (weighing, transferring, making solutions), chemical splash goggles are required.[1][4] They provide a complete seal around the eyes, offering superior protection against airborne dust and splashes.[3]

  • Enhanced Protection: For procedures with a significant risk of splashing or dust generation, a face shield must be worn in addition to chemical splash goggles.[1][5]

Hand Protection

The "causes skin irritation" warning necessitates robust hand protection.

  • Glove Type: Chemical-resistant gloves are mandatory.[1] Disposable nitrile gloves are a suitable choice for providing protection against incidental contact.[3]

  • Best Practices: Always inspect gloves for tears or holes before use.[5] If direct contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new pair.[3] For extended work, consider double-gloving.

Body Protection

To prevent skin contact on other parts of the body, appropriate body protection is essential.

  • Laboratory Coat: A standard, buttoned lab coat is required to protect against skin contact from spills or dust.[3][5]

  • Personal Attire: Long pants and closed-toe shoes are a fundamental requirement for working in any laboratory where hazardous chemicals are present.[3]

Respiratory Protection

The potential for respiratory irritation is a key concern, especially when handling the solid form.

  • Primary Engineering Control: All handling of solid this compound that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • When a Respirator is Required: In the event of inadequate ventilation or if dust generation is unavoidable (e.g., cleaning a spill outside of a hood), respiratory protection is required.[1] A NIOSH-approved N95 dust mask may be sufficient for nuisance dust levels, but a formal risk assessment should determine the appropriate respirator type.[5]

PPE Selection Matrix for Operational Tasks

To simplify the decision-making process, the following table summarizes recommended PPE for various laboratory operations.

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Weighing/Transfer Chemical Splash GogglesNitrile GlovesLab CoatRequired: Work in a certified chemical fume hood.
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatRequired: Work in a certified chemical fume hood.
General Handling (in solution) Chemical Splash GogglesNitrile GlovesLab CoatWork in a well-ventilated area.[1]
Small Spill Cleanup (<1g) Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatNIOSH-approved respirator (e.g., N95) required.[5]
Large Spill Cleanup Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat/CoverallsHigher-level NIOSH-approved respirator. Evacuate and call emergency personnel.[5]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat: Don the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) Sequence:

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in the designated hazardous waste container.[5]

  • Lab Coat: Remove the lab coat by folding it inward on itself and place it in the designated area for lab laundry or disposal.

  • Goggles/Face Shield: Remove by handling the strap, avoiding touching the front surface.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Wash Hands: Always wash your hands thoroughly with soap and water after removing all PPE.[1]

Emergency and Disposal Plans

Accidental Exposure

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[1][2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

Disposal of Contaminated Materials

Proper disposal is essential to protect personnel and the environment.

  • Chemical Waste: All waste materials containing this compound must be collected in a designated, clearly labeled, and sealed hazardous waste container.[5]

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical is considered hazardous waste and must be disposed of in the same designated container.[5]

  • Regulatory Compliance: Never dispose of this compound or its containers down the drain or in the regular trash.[5] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

Workflow for Respiratory Protection Selection

The following diagram outlines the decision-making process for determining the appropriate level of respiratory protection when handling the solid form of this compound.

PPE_Decision_Tree start Start: Handling Solid This compound q_fume_hood Is a certified chemical fume hood available and in use? start->q_fume_hood respirator_decision Is dust generation unavoidable? q_fume_hood->respirator_decision No use_hood No additional respiratory protection needed. Proceed with caution. q_fume_hood->use_hood Yes n95_respirator Required: NIOSH-approved respirator (e.g., N95). Conduct formal risk assessment. respirator_decision->n95_respirator Yes reassess Re-evaluate procedure to minimize dust generation. Consider alternative methods. respirator_decision->reassess No

Caption: Decision workflow for selecting appropriate respiratory protection.

References

  • This compound Safety Data Sheet. (2016).
  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. (n.d.). Benchchem.
  • Personal Protective Equipment. (2025). US EPA.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder.
  • Safety Data Sheet for similar amino acid. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 1-Aminocyclohexanecarboxylic acid. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet for trans-2-Aminocyclohexanecarboxylic acid. (2025). Sigma-Aldrich.
  • Safety Data Sheet for cis-3-Aminocyclohexanecarboxylic Acid. (2024). TCI Chemicals.
  • Safety Data Sheet for (1R,2R)-Boc-aminocyclohexane carboxylic acid. (2019). Santa Cruz Biotechnology, Inc.
  • Safety Data Sheet for 1-Aminocyclopropane-1-carboxylic Acid. (n.d.). PhytoTech Labs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-Aminocyclohexanecarboxylic Acid
Reactant of Route 2
(1R,2R)-2-Aminocyclohexanecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.